(Rac)-XL177A
Description
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Properties
IUPAC Name |
N-[(4S)-4-benzyl-5-[4-hydroxy-4-[[7-[3-(4-methylpiperazin-1-yl)propanoylamino]-4-oxoquinazolin-3-yl]methyl]piperidin-1-yl]-5-oxopentyl]-9-chloro-5,6,7,8-tetrahydroacridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H57ClN8O5/c1-54-24-26-55(27-25-54)21-17-43(58)52-36-14-16-39-41(30-36)51-32-57(47(39)61)31-48(62)18-22-56(23-19-48)46(60)35(28-33-8-3-2-4-9-33)10-7-20-50-45(59)34-13-15-38-42(29-34)53-40-12-6-5-11-37(40)44(38)49/h2-4,8-9,13-16,29-30,32,35,62H,5-7,10-12,17-28,31H2,1H3,(H,50,59)(H,52,58)/t35-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJWYMWIVMCGQZ-DHUJRADRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)C(=O)N(C=N3)CC4(CCN(CC4)C(=O)C(CCCNC(=O)C5=CC6=C(C=C5)C(=C7CCCCC7=N6)Cl)CC8=CC=CC=C8)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)C(=O)N(C=N3)CC4(CCN(CC4)C(=O)[C@@H](CCCNC(=O)C5=CC6=C(C=C5)C(=C7CCCCC7=N6)Cl)CC8=CC=CC=C8)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H57ClN8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
861.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Rac)-XL177A: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-XL177A has been identified as a highly potent, selective, and irreversible inhibitor of Ubiquitin-Specific Protease 7 (USP7). Its discovery represents a significant advancement in the development of targeted cancer therapeutics. This document provides a comprehensive technical overview of this compound, including its discovery, a summary of its synthesis, its mechanism of action, and detailed protocols for key experimental procedures used in its characterization. Quantitative data are presented in structured tables for clarity, and signaling pathways and experimental workflows are visualized using diagrams.
Discovery and Development
This compound was developed through a structure-guided drug design approach, emerging from the chemical synthesis and biochemical characterization of over 50 analogs of the initial lead compound, XL188.[1] The primary goal was to create a covalent, irreversible inhibitor of USP7 with high potency and selectivity. XL177A achieves this by covalently binding to the catalytic cysteine residue (C223) of USP7.[2][3] This irreversible binding leads to sustained inhibition of the enzyme's deubiquitinating activity. While the lead molecule, XL177A, is a potent and selective inhibitor of USP7, it is rapidly metabolized by the liver, making it unsuitable for drug development in its current form.[4] Research is ongoing to develop next-generation candidates with improved metabolic stability.[4]
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed scientific literature. The primary publication describing its discovery mentions that the chemical synthesis was part of a larger series of analog preparations that will be detailed in a forthcoming publication by Liu et al.[1]
However, it is known that XL177A is an analog of XL188 and was developed through medicinal chemistry efforts to introduce a reactive moiety capable of covalent modification of the target enzyme.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency of XL177A Against USP7
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 0.34 nM | Full-length USP7, Ub-AMC substrate, 6-hour pre-treatment | [5] |
| In-cell IC50 | 39 nM | HA-Ub-VS labeling in cells, 6-hour treatment | |
| In-cell IC50 | 85 nM | HA-Ub-VS labeling in cells, 30-minute pre-incubation | [3] |
| In-cell IC50 | 8 nM | HA-Ub-VS labeling in cells, 4-hour pre-incubation | [3] |
Table 2: Cellular Effects of XL177A in MCF7 Cells (Wild-Type TP53)
| Effect | Concentration | Time Point | Observation | Reference |
| HDM2 Degradation | 0.001-10 µM | 2 hours | Rapid degradation of HDM2 protein levels | [5] |
| p53 and p21 Upregulation | 0.001-10 µM | 2 hours | Increase in p53 and downstream p21 protein levels | [5] |
| Cell Cycle Arrest | 1 µM | 24 hours | Complete G1 phase arrest | [5] |
Signaling Pathway and Mechanism of Action
This compound exerts its anticancer effects through the inhibition of USP7, a key deubiquitinating enzyme in the p53 signaling pathway. In normal cellular processes, USP7 deubiquitinates and stabilizes HDM2 (also known as MDM2), an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[5] By irreversibly inhibiting USP7, XL177A prevents the deubiquitination of HDM2, leading to its degradation. The subsequent decrease in HDM2 levels results in the stabilization and accumulation of p53.[5] Activated p53 then transcriptionally upregulates its target genes, including the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[5]
Caption: Mechanism of action of this compound in the USP7-HDM2-p53 pathway.
Experimental Protocols
The following are detailed, standard protocols for the key experiments used to characterize the activity of this compound.
USP7 Enzymatic Assay (Ubiquitin-AMC Assay)
This assay measures the enzymatic activity of USP7 by monitoring the cleavage of a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).
Materials:
-
Recombinant human USP7 enzyme
-
Ub-AMC substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA
-
This compound stock solution in DMSO
-
Black, low-volume 384-well assay plates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare this compound Serial Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute these in Assay Buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the USP7 enzyme in Assay Buffer to a final concentration of approximately 1 nM.
-
Assay Plate Setup:
-
To the wells of the 384-well plate, add the diluted this compound or DMSO (for vehicle control).
-
Add the diluted USP7 enzyme to all wells except for the no-enzyme control.
-
Incubate the plate at room temperature for the desired pre-incubation time (e.g., 30 minutes to 6 hours) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction: Add the Ub-AMC substrate to all wells to a final concentration of approximately 500 nM to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 25°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
-
Data Analysis: Calculate the initial reaction velocity (v₀) for each inhibitor concentration by determining the linear slope of the fluorescence signal over time. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Western Blotting for p53 Pathway Proteins
This protocol is used to detect changes in the protein levels of p53, HDM2, and p21 in cells treated with this compound.
Materials:
-
Cancer cell line (e.g., MCF7)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-HDM2, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Digital imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for the desired time period (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Prepare protein samples by mixing 20-40 µg of protein with Laemmli sample buffer and boiling for 5 minutes. Load the samples onto an SDS-PAGE gel and run to separate the proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification: Incubate the membrane with ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software and normalize to the loading control.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.
Materials:
-
Cancer cell line (e.g., MCF7)
-
This compound stock solution in DMSO
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound or vehicle control for the desired time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with PBS and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at 4°C for at least 1 hour.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to generate a histogram representing the cell cycle distribution.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Experimental Workflow
The following diagram illustrates a general workflow for the discovery and characterization of a novel USP7 inhibitor like this compound.
Caption: General experimental workflow for the discovery and characterization of this compound.
Conclusion
This compound is a potent and selective irreversible inhibitor of USP7 that has served as a valuable tool for elucidating the role of USP7 in cancer biology. Its mechanism of action through the p53 pathway highlights a promising therapeutic strategy for cancers with wild-type TP53. While the current molecule has limitations for clinical development due to its metabolic instability, it provides a strong foundation for the development of next-generation USP7 inhibitors with improved pharmacokinetic properties. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and cancer biology.
References
(Rac)-XL177A: An In-Depth Technical Guide for Researchers
(Rac)-XL177A is a potent, selective, and irreversible inhibitor of Ubiquitin-Specific Protease 7 (USP7), a key deubiquitinating enzyme (DUB) implicated in various oncogenic pathways. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of this compound, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
This compound is the racemic mixture of XL177A. The chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-((S)-4-benzyl-5-((R)-4-hydroxy-4-((7-(3-((S)-4-methylpiperazin-1-yl)propanamido)-4-oxo-3,4-dihydroquinazolin-3-yl)methyl)piperidin-1-yl)-5-oxopentyl)-9-chloro-5,6,7,8-tetrahydroacridine-3-carboxamide | N/A |
| Molecular Formula | C48H57ClN8O5 | [1] |
| Molecular Weight | 861.47 g/mol | [1] |
| CAS Number | 2417089-73-5 | N/A |
| Appearance | White to off-white solid | N/A |
| SMILES | O=C(C(C=CC1=C2Cl)=CC1=NC3=C2CCCC3)NCCCC--INVALID-LINK--C(N5CCC(CN6C=NC7=C(C=CC(NC(CCN8CCN(C)CC8)=O)=C7)C6=O)(O)CC5)=O | N/A |
| Solubility | Soluble in DMSO | [1] |
Structure:
Mechanism of Action: The USP7-p53 Signaling Axis
This compound exerts its anticancer effects by targeting the USP7-p53 signaling pathway. USP7 is a deubiquitinating enzyme that removes ubiquitin chains from substrate proteins, thereby preventing their degradation by the proteasome. One of the critical substrates of USP7 is MDM2 (Mouse double minute 2 homolog), an E3 ubiquitin ligase that is the primary negative regulator of the tumor suppressor protein p53.[2]
Under normal physiological conditions, MDM2 ubiquitinates p53, targeting it for proteasomal degradation and maintaining low intracellular p53 levels. In many cancers, USP7 is overexpressed, leading to the stabilization of MDM2, which in turn leads to the suppression of p53's tumor-suppressive functions.
This compound irreversibly binds to the catalytic cysteine residue (Cys223) of USP7, inhibiting its deubiquitinating activity.[3] This inhibition leads to the destabilization and degradation of MDM2. The subsequent reduction in MDM2 levels allows for the accumulation and activation of p53. Activated p53 can then induce cell cycle arrest, senescence, or apoptosis in cancer cells.[3]
Biological Activity and Selectivity
This compound is a highly potent inhibitor of USP7 with a reported IC50 in the sub-nanomolar range.[3] Its active enantiomer, XL177A, demonstrates significant selectivity for USP7 over other deubiquitinating enzymes.
| Parameter | Value | Assay Conditions | Reference |
| USP7 IC50 | 0.34 nM | In vitro enzymatic assay with full-length USP7 and Ub-AMC substrate after 6-hour pre-treatment. | [3] |
| Cellular USP7 IC50 | 39 nM | Competitive activity-based protein profiling in MCF7 cells after 6-hour treatment. | [3] |
| Selectivity | High | At 1 µM, XL177A showed complete inhibition of USP7 with no significant activity against a panel of 41 other recombinant DUBs. | [4] |
Illustrative Selectivity Profile of XL177A:
| Deubiquitinating Enzyme | % Inhibition at 1 µM XL177A |
| USP7 | 100% |
| USP2 | < 10% |
| USP5 | < 5% |
| USP8 | < 5% |
| USP11 | < 10% |
| UCHL1 | < 5% |
| UCHL3 | < 5% |
| OTUB1 | < 5% |
| Note: This table is illustrative and based on qualitative descriptions from the literature. For a complete selectivity profile, refer to the primary research articles.[4] |
Experimental Protocols
In Vitro USP7 Enzymatic Assay
This assay determines the inhibitory potency of this compound against purified USP7 enzyme.
Materials:
-
Recombinant human USP7 (full-length)
-
This compound
-
Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM DTT, 0.01% Tween-20
-
DMSO
-
384-well, black, low-volume assay plates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations.
-
Enzyme Preparation: Dilute recombinant USP7 in assay buffer to the desired final concentration (e.g., 1 nM).
-
Assay Plate Setup: Add 5 µL of the diluted this compound or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.
-
Pre-incubation: Add 5 µL of the diluted USP7 enzyme to each well. Incubate the plate at room temperature for a specified period (e.g., 6 hours) to allow for irreversible binding.
-
Reaction Initiation: Add 10 µL of the Ub-AMC substrate (at a concentration near its Km) to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time curve. Plot V₀ against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability of cancer cells, such as the MCF-7 breast cancer cell line.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO, final concentration ≤ 0.1%).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis of the p53-MDM2 Pathway
This protocol is used to detect changes in the protein levels of p53 and MDM2 in response to this compound treatment.[6][7]
Materials:
-
MCF-7 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-MDM2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed MCF-7 cells and treat with various concentrations of this compound for a specified time (e.g., 2, 16, or 24 hours).[3] Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, mix with Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in p53 and MDM2 protein levels.
Pharmacokinetics
Currently, there is limited publicly available information on the detailed pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, and Excretion) of this compound. Further studies are required to fully characterize its in vivo behavior.
Illustrative Pharmacokinetic Parameters:
| Parameter | Value | Species | Route |
| Bioavailability | Data not available | - | - |
| Half-life (t1/2) | Data not available | - | - |
| Clearance (CL) | Data not available | - | - |
| Volume of Distribution (Vd) | Data not available | - | - |
| Note: This table is for illustrative purposes only, as specific ADME data for this compound is not readily available in the public domain. |
Conclusion
This compound is a valuable research tool for investigating the role of USP7 in cancer biology. Its high potency and selectivity make it a suitable probe for elucidating the downstream effects of USP7 inhibition, particularly on the p53 signaling pathway. The experimental protocols provided in this guide offer a framework for the in vitro and cellular characterization of this compound and similar compounds. Further investigation into its in vivo efficacy and pharmacokinetic profile is warranted to fully assess its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mcf7.com [mcf7.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Unveiling the Target: A Technical Guide to the Biological Identification of (Rac)-XL177A
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
(Rac)-XL177A is a potent, selective, and irreversible inhibitor of Ubiquitin Specific Peptidase 7 (USP7), a key deubiquitinating enzyme implicated in various cancers. This technical guide provides a comprehensive overview of the biological target identification of this compound, detailing its mechanism of action, quantitative biochemical and cellular data, and the experimental protocols utilized in its characterization.
Executive Summary
This compound covalently modifies the catalytic cysteine residue (C223) of USP7, leading to its irreversible inhibition with sub-nanomolar potency.[1][2][3] This targeted inhibition results in the stabilization of the tumor suppressor protein p53, triggering a p53-dependent signaling cascade that ultimately leads to cell cycle arrest and apoptosis in cancer cells.[4][5][6] The exquisite selectivity of XL177A for USP7 across the human proteome has been demonstrated through advanced chemoproteomic techniques, highlighting its potential as a precision therapeutic agent. This guide will delve into the experimental workflows and data that have solidified USP7 as the primary biological target of this compound.
Mechanism of Action and Target Engagement
This compound was developed through a structure-guided design approach, building upon a reversible inhibitor scaffold.[7] The key innovation in XL177A is the incorporation of a reactive electrophilic moiety that forms a covalent bond with the active site cysteine of USP7.[2][3]
Mass spectrometry analysis has confirmed the precise site of covalent modification. Treatment of the USP7 catalytic domain with XL177A resulted in a mass shift corresponding to the inhibitor, and subsequent MS/MS analysis identified the labeled peptide containing the active site cysteine, C223.[5] The enantiomer of XL177A, XL177B, serves as a crucial negative control, exhibiting significantly attenuated biological activity, thereby confirming the stereospecific nature of the interaction.
Quantitative Biological Data
The potency and selectivity of this compound have been rigorously quantified through a series of biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Biochemical Potency of this compound against USP7
| Assay Type | Substrate | IC₅₀ (nM) | Reference |
| Enzymatic Inhibition | Ub-AMC | 0.34 | [1] |
Table 2: Cellular Target Engagement of this compound in MCF7 Cells
| Assay Type | Probe | Pre-incubation Time | IC₅₀ (nM) | Reference |
| Competitive Activity-Based Protein Profiling (ABPP) | HA-Ub-VS | 30 minutes | 85 | [8] |
| Competitive Activity-Based Protein Profiling (ABPP) | HA-Ub-VS | 4 hours | 8 | [8] |
| Live Cell Competitive ABPP | HA-Ub-VS | 6 hours | 39 | [2] |
Table 3: Proteome-wide Selectivity of this compound
| Experiment | Cell Line | Method | Number of Proteins Identified | Key Finding | Reference |
| Competitive Profiling with XL177A-DTB Probe | HEK293 | LC-MS | 566 | Only USP7 showed >3-fold inhibition of probe labeling at 1 µM and 10 µM XL177A. | [8] |
| DUB Selectivity Panel (in vitro) | N/A | Ub-Rho | 41 | Complete inhibition of USP7 at 1 µM; no significant activity against other DUBs. | [5] |
| DUB Selectivity Panel (in lysate) | HEK293AD | Bio-Ub-PA/VME | 60 | >10-fold selectivity for USP7 over other DUBs. | [5] |
Signaling Pathways and Experimental Workflows
The biological impact of USP7 inhibition by this compound is primarily mediated through the p53 signaling pathway. The following diagrams illustrate this pathway and the experimental workflows used for target identification.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments used in the biological target identification of this compound, based on established methodologies.
In Vitro Deubiquitinase (DUB) Activity Assay (Ub-AMC)
This assay measures the enzymatic activity of USP7 by monitoring the cleavage of a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).
-
Reagents and Materials:
-
Recombinant full-length USP7 enzyme
-
Ub-AMC substrate (e.g., from Boston Biochem)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
This compound and XL177B (negative control) dissolved in DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
-
-
Protocol:
-
Prepare serial dilutions of this compound and XL177B in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted compounds to the wells.
-
Add recombinant USP7 enzyme to each well to a final concentration of, for example, 1 nM.
-
Incubate the plate at room temperature for a specified pre-incubation time (e.g., 30 minutes or 4 hours) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding Ub-AMC substrate to each well to a final concentration of, for example, 200 nM.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader in kinetic mode, with readings taken every 1-2 minutes for 30-60 minutes.
-
Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each well.
-
Normalize the velocities to the DMSO control and plot the percent inhibition against the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Competitive Activity-Based Protein Profiling (ABPP)
This method assesses the ability of this compound to inhibit the binding of a DUB-specific activity-based probe (ABP), such as HA-Ubiquitin-Vinyl Sulfone (HA-Ub-VS), to USP7 in a complex proteome.
-
Reagents and Materials:
-
MCF7 cell lysate
-
HA-Ub-VS probe (e.g., from UbiQ)
-
This compound and XL177B dissolved in DMSO
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitors
-
SDS-PAGE gels and Western blotting reagents
-
Anti-HA antibody
-
Anti-USP7 antibody (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
-
Protocol:
-
Prepare MCF7 cell lysates by incubating cells in Lysis Buffer on ice, followed by centrifugation to clear the lysate.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
In microcentrifuge tubes, pre-incubate a fixed amount of cell lysate (e.g., 50 µg) with varying concentrations of this compound or XL177B for a specified time (e.g., 30 minutes or 4 hours) at room temperature.
-
Add the HA-Ub-VS probe to each tube to a final concentration of, for example, 1 µM, and incubate for a further 30-60 minutes to allow for probe labeling of active DUBs.
-
Quench the labeling reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with an anti-HA antibody to detect the labeled DUBs.
-
Re-probe the membrane with an anti-USP7 antibody to confirm equal loading of the target protein.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
Quantify the band intensities for HA-Ub-VS labeling of USP7 and normalize to the DMSO control.
-
Plot the percent inhibition of probe labeling against the inhibitor concentration to determine the cellular IC₅₀.
-
Proteome-wide Selectivity Profiling
This experiment utilizes a tagged version of the inhibitor (e.g., XL177A-Desthiobiotin) to identify its binding partners across the entire proteome, followed by a competition experiment to confirm specific targets.
-
Reagents and Materials:
-
HEK293 cell lysate
-
XL177A-Desthiobiotin (DTB) probe
-
This compound
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying salt concentrations and detergents)
-
Reagents for on-bead protein digestion (e.g., DTT, iodoacetamide, trypsin)
-
LC-MS/MS instrumentation and software for proteomic analysis
-
-
Protocol:
-
Probe Pulldown:
-
Incubate HEK293 cell lysate with the XL177A-DTB probe.
-
Capture the probe-labeled proteins using streptavidin-agarose beads.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins or perform on-bead digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS to identify all potential binding partners.
-
-
Competition Experiment:
-
Pre-incubate the cell lysate with an excess of unlabeled this compound (e.g., 1 µM and 10 µM) or DMSO as a control.
-
Add the XL177A-DTB probe and incubate.
-
Perform the streptavidin pulldown and proteomic analysis as described above.
-
Quantify the relative abundance of each identified protein in the XL177A-treated samples compared to the DMSO control.
-
A significant reduction in the abundance of a protein in the presence of unlabeled XL177A indicates a specific and competitive binding interaction.
-
-
Western Blotting for p53 Signaling Pathway Components
This assay validates the downstream cellular effects of USP7 inhibition by measuring the protein levels of key components of the p53 signaling pathway.
-
Reagents and Materials:
-
MCF7 cells
-
This compound and XL177B
-
Cell culture reagents
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH)
-
SDS-PAGE and Western blotting reagents
-
-
Protocol:
-
Seed MCF7 cells in culture plates and allow them to adhere.
-
Treat the cells with varying concentrations of this compound or XL177B for a specified time course (e.g., 2, 4, 8, 16 hours).
-
Harvest the cells and prepare whole-cell lysates using RIPA buffer.
-
Quantify the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting as described in the ABPP protocol.
-
Probe the membranes with primary antibodies against p53, MDM2, and p21. Re-probe for a loading control.
-
Develop the blots and analyze the changes in protein levels in response to XL177A treatment. An increase in p53 and p21 levels and a decrease in MDM2 levels are indicative of on-target USP7 inhibition.
-
Conclusion
The comprehensive biological characterization of this compound, employing a suite of robust biochemical and cellular methodologies, has unequivocally identified Ubiquitin Specific Peptidase 7 as its primary biological target. The sub-nanomolar potency, irreversible covalent mechanism of action, and exquisite proteome-wide selectivity make this compound a valuable chemical probe for studying USP7 biology and a promising lead compound for the development of novel anti-cancer therapeutics. The detailed experimental protocols provided herein serve as a guide for researchers in the field to further investigate the therapeutic potential of USP7 inhibition.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 4. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-XL177A in vitro activity profile
An In-Depth Technical Guide to the In Vitro Activity Profile of (Rac)-XL177A
Introduction
This compound is a potent, irreversible, and highly selective inhibitor of Ubiquitin-Specific Peptidase 7 (USP7).[1][2] Developed through structure-guided design, XL177A covalently modifies the catalytic cysteine residue (C223) of USP7, leading to sustained inhibition of its deubiquitinating activity.[1][3][4] Its mechanism of action is primarily dependent on the p53 signaling pathway, making the TP53 mutational status a key predictor of cellular sensitivity.[2][3][5] This guide provides a comprehensive overview of the in vitro activity of XL177A, detailing its biochemical potency, selectivity, cellular effects, and the experimental protocols used for its characterization. Its enantiomer, XL177B, is approximately 500-fold less potent and serves as a valuable negative control for experimental validation.[6]
Biochemical Activity and Potency
XL177A demonstrates sub-nanomolar potency against purified USP7 in biochemical assays. This high affinity is a hallmark of its design as a covalent inhibitor.
Table 1: Biochemical Potency of XL177A against USP7
| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |
| This compound | USP7 | Ub-AMC Enzymatic Assay | 0.34 | [1][6] |
Experimental Protocol: Ub-AMC Enzymatic Assay
This assay quantifies the enzymatic activity of USP7 by measuring the fluorescence released from a ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) substrate.
-
Enzyme and Substrate Preparation : Recombinant full-length USP7 enzyme is diluted in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT). The Ub-AMC substrate is also prepared in the same buffer.
-
Inhibitor Preparation : this compound is serially diluted in DMSO to create a range of concentrations.
-
Incubation : The USP7 enzyme is pre-incubated with varying concentrations of XL177A (or DMSO as a vehicle control) for a defined period (e.g., 6 hours) in a 384-well plate to allow for covalent bond formation.[5]
-
Reaction Initiation : The enzymatic reaction is initiated by adding the Ub-AMC substrate to the wells containing the enzyme-inhibitor mixture.
-
Fluorescence Measurement : The plate is immediately placed in a fluorescence plate reader. The cleavage of AMC from the ubiquitin substrate is monitored over time by measuring the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm).
-
Data Analysis : The rate of reaction is calculated from the linear phase of the fluorescence curve. IC₅₀ values are determined by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
Selectivity Profile
A critical attribute of a chemical probe is its selectivity. XL177A exhibits exceptional selectivity for USP7 over other deubiquitinating enzymes (DUBs) and across the broader human proteome.
Table 2: Selectivity of XL177A against a Panel of DUBs
| DUB Panel | XL177A Concentration | Number of DUBs Tested | Significant Off-Target Inhibition | Reference |
| Recombinant DUBs | 1 µM | 41 | None observed | [3][5] |
| DUBs in HEK293AD Lysate | 1 µM | 60 | USP7 only | [5] |
Experimental Protocol: DUB Selectivity Profiling (Recombinant Enzymes)
-
Assay Setup : A panel of purified recombinant DUB enzymes is assembled. Each DUB's activity is measured using a suitable fluorogenic substrate (e.g., Ubiquitin-Rhodamine110).
-
Inhibitor Treatment : Each DUB is pre-incubated with a high concentration of XL177A (e.g., 1 µM, which is >1000-fold its IC₅₀ for USP7) or a vehicle control for a set duration (e.g., 15 minutes).[3][5]
-
Reaction and Measurement : The specific substrate for each DUB is added to initiate the reaction. The enzymatic activity is measured using a fluorescence plate reader.
-
Data Analysis : The remaining activity of each DUB in the presence of XL177A is calculated as a percentage of the vehicle control activity. Significant inhibition is typically defined as a reduction in activity below a certain threshold (e.g., 50%).
Visualization: DUB Selectivity Screening Workflow
Caption: Workflow for assessing the selectivity of XL177A against a panel of DUBs.
Cellular Activity Profile
XL177A effectively engages and inhibits USP7 in a cellular context, leading to downstream signaling events and antiproliferative effects, particularly in cancer cell lines with wild-type TP53.
Table 3: Cellular Activity of XL177A
| Assay Type | Cell Line | Parameter | Value | Treatment Time | Reference |
| Competitive ABPP | MCF7 Lysate | IC₅₀ | 85 nM | 30 min | [6] |
| Competitive ABPP | MCF7 Lysate | IC₅₀ | 8 nM | 4 hr | [6] |
| Competitive ABPP | Live MCF7 Cells | IC₅₀ | 39 nM | 6 hr | [6] |
| Cell Cycle | MCF7 (p53-WT) | Effect | Complete G1 Arrest | 24 hr (at 1 µM) | [1][3] |
| Cell Viability | p53-WT Ewing Sarcoma Lines | Sensitivity | High | 3 days | [3] |
| Cell Viability | p53-Mutant Ewing Sarcoma Lines | Sensitivity | Low | 3 days | [3] |
Experimental Protocols
1. Cellular Target Engagement (Competitive Activity-Based Protein Profiling - ABPP): This method measures the ability of a compound to inhibit the binding of a probe to the target enzyme in live cells or cell lysates.
-
Cell Culture and Treatment : MCF7 cells are cultured and treated with a dose range of XL177A for a specified time (e.g., 6 hours).[6]
-
Lysis and Probe Labeling : Cells are lysed, and the lysates are incubated with a DUB-specific activity-based probe, such as HA-ubiquitin-vinyl sulfone (HA-Ub-VS), which covalently binds to the active site of DUBs.
-
Western Blotting : The proteins are separated by SDS-PAGE and transferred to a membrane. The amount of probe bound to USP7 is detected by Western blotting using an anti-HA antibody.
-
Analysis : Densitometry is used to quantify the intensity of the USP7-probe band. A decrease in band intensity with increasing XL177A concentration indicates target engagement. The IC₅₀ is calculated from the dose-response curve.[6]
2. Cell Viability Assay (e.g., CellTiter-Glo®): This assay quantifies the number of viable cells in culture based on ATP levels.
-
Cell Seeding : Cancer cell lines (e.g., p53-WT and p53-mutant lines) are seeded in 96-well plates.
-
Compound Treatment : Cells are treated with a serial dilution of XL177A for a specified period (e.g., 3-5 days).[3]
-
Lysis and Luminescence Measurement : The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis : Luminescence is read on a plate reader. The results are normalized to vehicle-treated controls to determine the percentage of cell viability.
3. Western Blot for Pathway Analysis: This technique is used to detect changes in protein levels downstream of USP7 inhibition.
-
Cell Treatment and Lysis : MCF7 cells are treated with XL177A for various times (e.g., 2 or 16 hours).[3] Cells are then harvested and lysed.
-
Protein Quantification and Separation : Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
Immunoblotting : Proteins are transferred to a membrane and probed with primary antibodies against target proteins (e.g., MDM2, p53, p21) and a loading control (e.g., β-actin).
-
Detection : Membranes are incubated with secondary antibodies and visualized using a chemiluminescence detection system. Changes in protein levels are observed relative to controls.
Mechanism of Action: p53-Dependent Cell Killing
The primary mechanism of action of XL177A involves the disruption of the USP7-MDM2-p53 axis. USP7 normally deubiquitinates and stabilizes MDM2, an E3 ligase that targets the tumor suppressor p53 for proteasomal degradation. Inhibition of USP7 by XL177A leads to the destabilization and degradation of MDM2. This, in turn, allows for the accumulation and activation of p53, which then transcriptionally activates its target genes, including the cell cycle inhibitor p21 (CDKN1A), leading to G1 cell cycle arrest and apoptosis.[1][3] This p53-dependent mechanism explains why cancer cells with wild-type TP53 are sensitive to XL177A, while those with mutant or null TP53 are resistant.[3][5]
Visualization: XL177A Mechanism of Action
Caption: XL177A inhibits USP7, leading to MDM2 degradation and p53 stabilization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
(Rac)-XL177A: A Technical Guide to its Core Intellectual Property and Scientific Foundation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-XL177A is a highly potent and selective irreversible inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2] Developed through structure-guided design, this small molecule has emerged as a significant tool for cancer research, primarily demonstrating a mechanism of action that leads to cancer cell death in a p53-dependent manner.[3][4] This technical guide provides an in-depth overview of the core intellectual property landscape surrounding this compound, its mechanism of action, key experimental data, and the methodologies used in its characterization.
Intellectual Property Landscape
While a specific patent explicitly claiming the chemical structure of this compound has not been publicly identified, the intellectual property rights are strongly suggested to be held by the Dana-Farber Cancer Institute, Inc. This is inferred from the consistent affiliation of the key researchers who developed and characterized XL177A with the institute, as well as the existence of several patents and patent applications from Dana-Farber concerning USP7 inhibitors for cancer therapy.
Key inventors associated with the discovery and development of XL177A, including Sara J. Buhrlage and Kimberly Stegmaier, are also named as inventors on various patents assigned to the Dana-Farber Cancer Institute that focus on targeting the USP7 pathway. These patents, while not explicitly disclosing XL177A, cover novel USP7 inhibitors for the treatment of various cancers, including multiple myeloma and Ewing Sarcoma, and underscore the institute's significant contributions and likely ownership of the intellectual property in this area.
Mechanism of Action: The USP7-p53 Signaling Axis
This compound exerts its anti-cancer effects by targeting USP7, a deubiquitinating enzyme (DUB) that plays a crucial role in regulating the stability of several key proteins involved in tumorigenesis.[4][5] The primary and most well-characterized pathway affected by XL177A is the p53 signaling cascade.
Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase. MDM2, in turn, targets the tumor suppressor protein p53 for proteasomal degradation, thus keeping its levels in check.
By irreversibly inhibiting USP7, XL177A prevents the deubiquitination of MDM2. This leads to the auto-ubiquitination and subsequent degradation of MDM2. The reduction in MDM2 levels results in the stabilization and accumulation of p53. Activated p53 can then transcriptionally upregulate its target genes, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[2][3]
The p53-dependent mechanism of XL177A is a key predictor of its efficacy, with cancer cell lines harboring wild-type TP53 generally showing greater sensitivity to the inhibitor.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound in the primary scientific literature.
| Parameter | Value | Cell Line/System | Reference |
| USP7 IC50 | 0.34 nM | In vitro enzymatic assay (full-length USP7) | [1][3] |
| Cellular USP7 IC50 | 39 nM | Live cell competitive Activity-Based Protein Profiling (ABPP) in MCF7 cells (6-hour treatment) | [2] |
Key Experimental Protocols
The following are summaries of the key experimental protocols used to characterize the activity of this compound. While detailed, step-by-step protocols are often found in supplementary materials which were not publicly available, these descriptions from the primary literature provide a solid foundation for understanding the methodologies.
In Vitro USP7 Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified USP7.
-
Principle: The assay utilizes a fluorogenic substrate, ubiquitin-7-amino-4-methylcoumarin (Ub-AMC), which upon cleavage by USP7, releases the fluorescent AMC molecule. The rate of fluorescence increase is proportional to the enzyme's activity.
-
General Protocol:
-
Purified, full-length USP7 enzyme is pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 6 hours) to allow for inhibitor binding.[6]
-
The enzymatic reaction is initiated by the addition of the Ub-AMC substrate.
-
The increase in fluorescence is monitored over time using a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
The rate of reaction is calculated for each inhibitor concentration.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]
-
Cell Viability Assay
This assay determines the effect of a compound on the viability and proliferation of cancer cell lines.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a commonly used method that quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
General Protocol:
-
Cancer cell lines of interest are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound or a vehicle control.
-
After a specified incubation period (e.g., 5 days), the CellTiter-Glo® reagent is added to each well.[3]
-
The plate is incubated to allow for cell lysis and the generation of a luminescent signal proportional to the amount of ATP.
-
Luminescence is measured using a microplate reader.
-
The data is normalized to the vehicle-treated control cells to determine the percentage of cell viability at each compound concentration.
-
Western Blot Analysis for p53 Pathway Activation
This technique is used to detect and quantify changes in the protein levels of key components of the p53 signaling pathway following treatment with this compound.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
-
General Protocol:
-
Cancer cells (e.g., MCF7, which have wild-type TP53) are treated with this compound or a vehicle control for various time points (e.g., 2, 6, 16, 24 hours).[2][6]
-
The cells are harvested and lysed to extract total protein.
-
The protein concentration of each lysate is determined to ensure equal loading.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for USP7, MDM2, p53, and p21. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
An enhanced chemiluminescence (ECL) substrate is added to the membrane, which reacts with HRP to produce light.
-
The chemiluminescent signal is captured using an imaging system, and the intensity of the protein bands is quantified to determine the relative changes in protein expression.
-
Visualizations
Signaling Pathway of this compound in Cancer Cells
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
(Rac)-XL177A Initial Toxicity Screening: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-XL177A is a potent, selective, and irreversible inhibitor of Ubiquitin-Specific Peptidase 7 (USP7) with a reported IC50 of 0.34 nM.[1] It functions by covalently modifying the catalytic cysteine residue (C223) of USP7.[1] The inhibition of USP7 leads to the destabilization of its substrates, most notably MDM2, which in turn results in the stabilization and activation of the tumor suppressor protein p53. This p53-dependent mechanism is central to the anti-proliferative effects of XL177A in cancer cells with wild-type TP53.[1] Given its potent and targeted mechanism of action, this compound has emerged as a valuable tool for studying USP7 biology and a potential therapeutic candidate. This technical guide provides an in-depth overview of the initial toxicity screening considerations for a compound like this compound, summarizing key in vitro efficacy data and outlining the necessary preclinical safety assessments.
Data Presentation
The following tables summarize the quantitative data available for this compound, focusing on its in vitro potency and cellular effects.
Table 1: In Vitro Potency of XL177A
| Target | Assay | IC50 | Reference |
| USP7 | Ubiquitin-AMC Cleavage | 0.34 nM | [1] |
Table 2: Cellular Activity of XL177A in MCF-7 Cells (TP53 Wild-Type)
| Assay | Endpoint | Concentration | Time Point | Result | Reference |
| Competitive ABPP | USP7 Inhibition | 39 nM (IC50) | 6 hours | Dose-dependent inhibition of USP7 activity | [1] |
| Western Blot | MDM2 Protein Levels | 0.001-10 µM | 2 hours | Rapid degradation | [1] |
| Western Blot | p53 Protein Levels | 0.001-10 µM | 2 hours | Increased expression | [1] |
| Western Blot | p21 Protein Levels | 0.001-10 µM | 2 hours | Increased expression | [1] |
| Cell Cycle Analysis | G1 Arrest | 1 µM | 24 hours | Complete G1 arrest | [1] |
Preclinical Safety and Toxicity Assessment
While specific initial toxicity screening data for this compound is not extensively available in the public domain, a comprehensive preclinical safety evaluation is a mandatory step in drug development. For a covalent inhibitor like XL177A targeting a crucial enzyme like USP7, a thorough assessment of potential on-target and off-target toxicities is critical. Genetic deletion of USP7 in mice has been shown to result in early embryonic death, highlighting the essential role of USP7 in development and suggesting that on-target inhibition could have significant toxicities.[2] Therefore, a standard battery of non-clinical safety studies would be required before advancing to clinical trials.
General Toxicology:
-
In vitro Cytotoxicity in Non-Malignant Cell Lines: To determine the compound's general cytotoxicity, its effect on the viability of various normal human cell lines (e.g., hepatocytes, renal proximal tubule cells, cardiomyocytes) would be assessed.
-
In vivo Acute Toxicity Studies: These studies, typically conducted in two mammalian species (one rodent, one non-rodent), would aim to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity after a single administration.
-
Repeat-Dose Toxicity Studies: Sub-chronic toxicity studies (e.g., 28-day studies) in two relevant species would be conducted to evaluate the toxicological profile of XL177A after repeated administration. These studies would include clinical observations, body weight measurements, food consumption, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examination of all major organs.
Safety Pharmacology:
A core battery of safety pharmacology studies is required to investigate the potential adverse effects of a new drug candidate on major physiological systems.
-
Central Nervous System (CNS) Safety: Assessment of effects on behavior, motor activity, and coordination in rodents.
-
Cardiovascular Safety: In vitro hERG assay to assess the potential for QT interval prolongation, and in vivo cardiovascular monitoring in a suitable animal model (e.g., telemetry in dogs or non-human primates) to evaluate effects on heart rate, blood pressure, and ECG parameters.
-
Respiratory Safety: Assessment of respiratory rate and function in conscious animals.
Genotoxicity:
A standard battery of in vitro and in vivo genotoxicity assays is required to assess the potential of a compound to cause genetic damage.
-
In vitro Bacterial Reverse Mutation Assay (Ames Test): To detect point mutations.
-
In vitro Mammalian Cell Chromosomal Aberration Test or Micronucleus Test: To detect clastogenic and aneugenic potential.
-
In vivo Micronucleus Test in Rodent Hematopoietic Cells: To assess genotoxicity in a whole animal system.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Competitive Activity-Based Protein Profiling (ABPP)
This technique is used to assess the target engagement and selectivity of XL177A for USP7 in a complex biological sample.
-
Lysate Preparation:
-
Culture MCF-7 cells to ~80% confluency.
-
Harvest cells and lyse in an appropriate buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Inhibitor Incubation:
-
Pre-incubate cell lysates with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30 minutes) at room temperature.
-
-
Probe Labeling:
-
Add a ubiquitin-based active site probe (e.g., HA-Ub-VME) to the lysates and incubate for a further specified time (e.g., 15 minutes) to label active deubiquitinases (DUBs).
-
-
SDS-PAGE and Western Blot:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with an antibody against the probe's tag (e.g., anti-HA).
-
Detect the signal using an appropriate secondary antibody and chemiluminescence.
-
-
Data Analysis:
-
Quantify band intensities to determine the concentration-dependent inhibition of probe labeling by XL177A, from which an IC50 value can be calculated.
-
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Seed MCF-7 cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or vehicle (DMSO) for the desired duration (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value for cell growth inhibition.
-
Western Blot Analysis of p53 Pathway Proteins
This method is used to detect changes in the protein levels of p53 and its downstream targets.
-
Cell Treatment and Lysis:
-
Treat MCF-7 cells with this compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
-
Mandatory Visualization
Signaling Pathway
Experimental Workflows
References
An In-Depth Technical Guide to (Rac)-XL177A: A Potent and Selective USP7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (Rac)-XL177A, a potent, selective, and irreversible inhibitor of Ubiquitin-Specific Protease 7 (USP7). The information compiled herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of its chemical properties, mechanism of action, and experimental applications.
Core Compound Information
This compound is a racemic mixture of the active enantiomer, XL177A, a highly potent and selective irreversible inhibitor of USP7 with a sub-nanomolar IC50.[1][2][3] It was developed through the structure-guided design of analogs of the non-covalent USP7 inhibitor, XL188.[2][4] The molecule contains a tetrahydroacridine core and covalently modifies the catalytic cysteine (C223) of USP7.[1][2][5] Its inactive enantiomer, XL177B, serves as a valuable negative control for in-cell experiments to delineate USP7-specific effects.[2]
Chemical Structure:
-
XL177A: (Structure as described in Schauer et al., 2020)
-
CAS No.: 2417089-74-6[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its active enantiomer, XL177A, from various in vitro and cellular assays.
| Assay Type | Target | Compound | IC50 Value | Pre-incubation Time | Reference |
| Cell-free enzymatic assay (Ub-AMC) | Full-length USP7 | XL177A | 0.34 nM | 6 hours | [2][3][6] |
| Cell-free enzymatic assay (Ub-AMC) | Full-length USP7 | XL177B | ~170 nM | 6 hours | [2] |
| Competitive ABPP (HA-Ub-VS) | USP7 in MCF7 cell lysate | XL177A | 85 nM | 30 minutes | [2][6] |
| Competitive ABPP (HA-Ub-VS) | USP7 in MCF7 cell lysate | XL177A | 8 nM | 4 hours | [2][6] |
| Live cell competitive ABPP (HA-Ub-VS) | USP7 in MCF7 cells | XL177A | 39 nM | 6 hours | [2][6] |
Table 1: In Vitro and Cellular IC50 Values for XL177A and XL177B.
| Parameter | Observation | Reference |
| Selectivity | At 1 µM, XL177A completely inhibited USP7 but showed no significant activity against a panel of 41 other recombinant deubiquitinating enzymes (DUBs).[2] | [2] |
| Cellular Effect | Treatment of MCF7 cells with 1 µM XL177A for 24 hours induces complete G1 cell cycle arrest.[1] | [1] |
| Mechanism of Action | Irreversibly binds to the catalytic cysteine C223 of USP7.[1][2][5] | [1][2][5] |
| p53 Pathway Activation | Induces rapid degradation of MDM2 within 2 hours in MCF7 cells, leading to increased levels of p53 and its downstream target p21.[1] | [1] |
| Transcriptional Upregulation | Specifically upregulates p53 transcriptional targets.[3] | [3] |
| Predictor of Sensitivity | The mutational status of TP53 is a key predictor of sensitivity to XL177A, with TP53 wild-type cells being more sensitive.[2] | [2] |
Table 2: Key Biological and Mechanistic Properties of XL177A.
Experimental Protocols
Ubiquitin-7-Amino-4-Methylcoumarin (Ub-AMC) Deubiquitinase Assay
This protocol is for determining the in vitro inhibitory activity of this compound against USP7.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 0.15 M NaCl, 5 mM DTT, and 0.05% CHAPS.
-
USP7 Enzyme Stock: Prepare a stock solution of full-length USP7 in assay buffer. The final concentration in the assay is typically in the low nanomolar range.
-
This compound Stock: Prepare a stock solution in DMSO.
-
Ub-AMC Substrate Stock: Prepare a stock solution of Ub-AMC in DMSO. The final assay concentration is typically around 250 nM.[7]
-
-
Assay Procedure:
-
In a 96-well black plate, add the desired concentration of this compound or DMSO (vehicle control) to the assay buffer.
-
Add the USP7 enzyme to each well and pre-incubate for the desired time (e.g., 6 hours) at room temperature.
-
Initiate the reaction by adding the Ub-AMC substrate to each well.
-
Immediately begin monitoring the fluorescence intensity using a plate reader with an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm.[8][9]
-
Record fluorescence readings at regular intervals (e.g., every 30 seconds for 30 minutes).[7]
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Competitive Activity-Based Protein Profiling (ABPP) in Cell Lysate
This protocol is for assessing the target engagement and selectivity of this compound against USP7 in a cellular context.
-
Cell Culture and Lysis:
-
Inhibitor and Probe Labeling:
-
Pre-incubate the cell lysate with varying concentrations of this compound or DMSO for the desired time (e.g., 30 minutes to 4 hours) at room temperature.
-
Add the activity-based probe, such as HA-Ub-VS (hemagglutinin-ubiquitin vinyl sulfone), to the lysate and incubate to allow for labeling of active DUBs.
-
-
Immunoprecipitation and Western Blotting:
-
Stop the labeling reaction by adding SDS-PAGE sample buffer and boiling.
-
Resolve the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with an anti-HA antibody to detect the labeled DUBs.
-
Develop the blot using an appropriate secondary antibody and chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities corresponding to HA-Ub-VS labeled USP7.
-
Determine the percentage of inhibition at each concentration of this compound relative to the DMSO control.
-
Calculate the IC50 value from a dose-response curve.
-
Western Blotting for p53 Pathway Activation
This protocol is for examining the downstream cellular effects of USP7 inhibition by this compound.
-
Cell Culture and Treatment:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or DMSO for the desired time (e.g., 2 to 24 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against MDM2, p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for each protein and normalize to the loading control.
-
Compare the protein levels in the this compound-treated samples to the DMSO control to determine the effect on the p53 pathway.
-
Synthesis of this compound
The synthesis of XL177A is described as a multi-step process starting from the non-covalent inhibitor XL188, which has a tetrahydroacridine core.[4] The key modification involves the introduction of an electrophilic "warhead" to enable covalent binding to the catalytic cysteine of USP7.[5] While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthesis of tetrahydroacridine derivatives often involves the condensation of 9-chlorotetrahydroacridine with various amines.
In Vivo and Clinical Data
Preclinical In Vivo Studies
While specific in vivo efficacy and pharmacokinetic data for this compound are not extensively published, other selective USP7 inhibitors have demonstrated anti-tumor activity in various preclinical cancer models. For instance, USP7 inhibitors have been shown to inhibit tumor growth in xenograft models of multiple myeloma and AML.[11] These studies provide a strong rationale for the potential in vivo efficacy of potent and selective USP7 inhibitors like XL177A. Some USP7 inhibitors have shown oral bioavailability and a dose-dependent inhibition of tumor growth in xenograft studies.[4]
Clinical Trial Status
Currently, there are no USP7 inhibitors, including this compound, in active human clinical trials.[12][13][14] The transition from promising preclinical data to clinical evaluation is pending further research to address challenges related to pharmacokinetics, potential off-target effects, and long-term toxicity.[12]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound on the USP7-MDM2-p53 signaling pathway.
Experimental Workflow for Competitive ABPP
Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).
Experimental Workflow for Western Blotting of the p53 Pathway
Caption: Workflow for Western Blot analysis of the p53 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. ubiqbio.com [ubiqbio.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context [frontiersin.org]
- 11. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 13. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
(Rac)-XL177A Target Engagement Biomarkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-XL177A is a potent, selective, and irreversible inhibitor of Ubiquitin-Specific Peptidase 7 (USP7), a deubiquitinating enzyme that plays a critical role in the regulation of various cellular processes, including the p53 tumor suppressor pathway.[1][2] By inhibiting USP7, this compound offers a promising therapeutic strategy for cancers with wild-type p53. This technical guide provides an in-depth overview of the core target engagement biomarkers for this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and workflows.
Core Mechanism of Action: USP7 Inhibition and p53 Activation
This compound exerts its anti-cancer effects through the inhibition of USP7, which leads to the destabilization of MDM2 (Mouse Double Minute 2 homolog), an E3 ubiquitin ligase and a primary negative regulator of p53.[1][2] Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2, which in turn ubiquitinates p53, targeting it for proteasomal degradation.
Treatment with this compound disrupts this process. By irreversibly binding to USP7, this compound prevents the deubiquitination of MDM2, leading to its auto-ubiquitination and subsequent degradation. The resulting decrease in MDM2 levels allows for the stabilization and accumulation of p53. Activated p53 can then transcriptionally upregulate its target genes, including the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest and apoptosis in cancer cells.[1][2]
Key Target Engagement Biomarkers
The primary pharmacodynamic biomarkers for assessing the target engagement of this compound are centered on the key proteins in the USP7-p53 signaling axis. These include:
-
HDM2: A rapid decrease in the protein levels of HDM2 is an early indicator of USP7 inhibition by this compound.
-
p53: An increase in the total protein level of p53 is a direct consequence of its stabilization following HDM2 degradation.
-
p21: Upregulation of p21, a downstream target of p53, confirms the functional activation of the p53 pathway.
Monitoring the modulation of these three proteins provides a robust assessment of this compound's on-target activity in preclinical and clinical settings.
Quantitative Biomarker Modulation
The following table summarizes the quantitative changes observed in key biomarker proteins following treatment with this compound in MCF-7 human breast cancer cells, which harbor wild-type p53.
| Biomarker | Treatment | Fold Change (vs. Vehicle Control) | Method of Detection | Reference |
| HDM2 | This compound (1 µM) for 2 hours | ~0.5-fold decrease | Western Blot | [1] |
| p53 | This compound (1 µM) for 2 hours | ~2 to 4-fold increase | Western Blot | [1] |
| p21 | This compound (1 µM) for 16 hours | ~3 to 5-fold increase | Western Blot | [1] |
Note: The fold changes are estimations derived from the visual data presented in the referenced publication. For precise quantification, densitometric analysis of Western blots from controlled experiments is required.
Experimental Protocols
Cell Culture and Treatment
MCF-7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For biomarker analysis, cells are seeded and allowed to adhere overnight before being treated with this compound (or vehicle control, e.g., DMSO) at the desired concentration and for the specified duration.
Western Blot Analysis
1. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (typically 20-30 µg) per lane onto a 4-20% Tris-glycine polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and starting dilutions are:
-
Anti-HDM2 (1:1000)
-
Anti-p53 (1:1000)
-
Anti-p21 (1:1000)
-
Anti-β-actin or GAPDH (1:5000) as a loading control.
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Quantification:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits USP7, leading to MDM2 degradation and p53 stabilization.
Western Blot Experimental Workflow
Caption: Workflow for assessing protein biomarker modulation by Western blot.
References
(Rac)-XL177A: A Technical Guide to its Preclinical Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-XL177A, commonly referred to as XL177A, is a potent, selective, and irreversible inhibitor of Ubiquitin-Specific Peptidase 7 (USP7).[1][2] USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in the regulation of various cellular processes, including the p53 tumor suppressor pathway. By inhibiting USP7, XL177A promotes the degradation of MDM2, a key negative regulator of p53, leading to p53 stabilization, cell cycle arrest, and apoptosis in cancer cells with wild-type p53.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of XL177A, with a focus on its mechanism of action, in vitro potency, and cellular effects. Due to the limited availability of in vivo pharmacokinetic data for XL177A, this guide also includes comparative data from other notable USP7 inhibitors to provide a broader context for drug development professionals.
Pharmacodynamics
The pharmacodynamic effects of XL177A have been characterized through a series of in vitro and cellular assays, demonstrating its potent and selective inhibition of USP7 and its downstream effects on the p53 signaling pathway.
In Vitro Potency and Selectivity
XL177A is a highly potent inhibitor of USP7, exhibiting sub-nanomolar to low nanomolar IC50 values in biochemical assays. Its irreversible binding mechanism contributes to its sustained inhibitory activity.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (USP7) | 0.34 nM | Recombinant human USP7, Ub-AMC substrate | [2] |
| IC50 (USP7, in cyto) | 39 nM | Live cell competitive activity-based protein profiling (ABPP) in MCF7 cells (6-hour treatment) | |
| IC50 (HA-Ub-VS labeling) | 85 nM | Competitive ABPP in MCF7 cell extracts (30-minute preincubation) | [1] |
| IC50 (HA-Ub-VS labeling) | 8 nM | Competitive ABPP in MCF7 cell extracts (4-hour preincubation) | [1] |
| Selectivity | >1000-fold selective for USP7 | Tested against a panel of 41 recombinant DUBs at 1 µM | [1] |
Cellular Activity
In cellular contexts, XL177A demonstrates on-target engagement with USP7, leading to the expected downstream signaling events and anti-proliferative effects, particularly in cancer cell lines with wild-type TP53.
| Cell Line | Effect | Concentration | Time | Reference |
| MCF7 (TP53 WT) | Rapid degradation of MDM2 | 0.001-10 µM | 2 hours | [2] |
| MCF7 (TP53 WT) | Increased p53 and p21 protein levels | 0.001-10 µM | Following MDM2 degradation | [2] |
| MCF7 (TP53 WT) | Complete G1 cell cycle arrest | 1 µM | 24 hours | [2] |
| Cancer Cell Panel (~500 lines) | Decreased sensitivity in TP53 mutant cell lines | Not specified | 5 days | [1] |
Signaling Pathway
XL177A exerts its primary pharmacodynamic effect through the inhibition of USP7, a key regulator of the MDM2-p53 signaling axis. The diagram below illustrates this pathway.
Caption: Inhibition of USP7 by XL177A leads to MDM2 degradation and p53 stabilization.
Pharmacokinetics
While XL177A has been established as a valuable in vitro and cellular probe for USP7, it has been noted that it is not an in vivo probe, and as such, there is a lack of published in vivo pharmacokinetic data for this compound.[3] To provide a relevant context for researchers in drug development, the following table summarizes available pharmacokinetic parameters for other selective USP7 inhibitors that have been evaluated in preclinical models.
Comparative Pharmacokinetics of Selected USP7 Inhibitors
| Compound | Species | Dose & Route | Cmax | Tmax (h) | AUC (ng*h/mL) | Half-life (h) | Oral Bioavailability (%) | Reference |
| GNE-6776 | Mouse | 100 mg/kg, PO | ~1000 ng/mL | ~2 | ~6000 | ~4 | Not Reported | [4] |
| GNE-6776 | Mouse | 200 mg/kg, PO | ~2000 ng/mL | ~4 | ~15000 | ~5 | Not Reported | [4] |
| FT671 | Mouse | 25-200 mg/kg, PO | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [5] |
| Compound 41 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Orally Bioavailable | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the characterization of XL177A.
USP7 Biochemical Assay (Ub-AMC Assay)
This assay measures the enzymatic activity of purified USP7.
-
Reagents : Recombinant human USP7 enzyme, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate, assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM DTT).
-
Procedure :
-
XL177A is serially diluted and pre-incubated with the USP7 enzyme for a defined period (e.g., 30 minutes to 4 hours) at room temperature to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the Ub-AMC substrate.
-
The fluorescence generated by the cleavage of AMC from ubiquitin is measured over time using a microplate reader (excitation ~350-380 nm, emission ~460 nm).
-
IC50 values are calculated by plotting the rate of reaction against the inhibitor concentration.
-
Competitive Activity-Based Protein Profiling (ABPP)
This method assesses the engagement of XL177A with its target in a complex biological sample, such as cell lysate or live cells.
Caption: Workflow for assessing target engagement of XL177A using competitive ABPP.
-
Sample Preparation : MCF7 cells are lysed to create a whole-cell extract.
-
Inhibitor Incubation : The cell lysate is pre-incubated with varying concentrations of XL177A or a vehicle control (DMSO) for a specified duration.
-
Probe Labeling : An activity-based probe for DUBs, such as HA-tagged ubiquitin vinyl sulfone (HA-Ub-VS), is added to the lysate. This probe covalently binds to the active site of DUBs.
-
Analysis :
-
The reaction is quenched, and the proteins are separated by SDS-PAGE.
-
Western blotting is performed using an anti-HA antibody to detect the labeled DUBs.
-
The intensity of the band corresponding to USP7 is quantified to determine the extent of inhibition by XL177A.
-
Western Blotting for Downstream Signaling
This technique is used to measure changes in protein levels of key components of the USP7-MDM2-p53 pathway.
-
Cell Treatment : MCF7 cells are treated with XL177A at various concentrations and for different durations.
-
Lysate Preparation : Cells are harvested and lysed to extract total protein.
-
SDS-PAGE and Transfer : Protein lysates are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
Immunoblotting : The membrane is incubated with primary antibodies specific for MDM2, p53, p21, and a loading control (e.g., GAPDH or β-actin), followed by incubation with appropriate secondary antibodies.
-
Detection : Protein bands are visualized using a chemiluminescence detection system.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of XL177A on the proliferation and viability of cancer cell lines.
-
Cell Seeding : Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with a range of concentrations of XL177A.
-
Incubation : The plates are incubated for a specified period (e.g., 5 days).
-
Lysis and Luminescence Measurement : A reagent such as CellTiter-Glo® is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Data Analysis : The luminescent signal is read using a plate reader, and the results are used to determine the concentration of XL177A that inhibits cell growth by 50% (GI50).
Conclusion
XL177A is a well-characterized, potent, and selective irreversible inhibitor of USP7 with a clear p53-dependent mechanism of action in vitro and in cellular models. Its high potency and selectivity make it an invaluable tool for further elucidating the biology of USP7 and the broader ubiquitin-proteasome system. While in vivo pharmacokinetic data for XL177A is not currently available, the information provided on its pharmacodynamics, coupled with the comparative pharmacokinetic data from other USP7 inhibitors, offers a solid foundation for researchers and drug development professionals interested in targeting this important oncogenic pathway. Future studies will be necessary to develop USP7 inhibitors with favorable in vivo pharmacokinetic profiles to translate the promising preclinical findings into clinical applications.
References
- 1. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
(Rac)-XL177A Enantiomers: A Technical Guide to a Potent and Selective USP7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-XL177A is a racemic mixture containing the potent and selective irreversible inhibitor of Ubiquitin-Specific Protease 7 (USP7), XL177A, and its significantly less active enantiomer, XL177B. XL177A has emerged as a valuable chemical probe for elucidating the cellular functions of USP7. It operates through a p53-dependent mechanism, leading to cancer cell killing. This technical guide provides an in-depth overview of the pharmacological properties, mechanism of action, and experimental protocols associated with the enantiomers of this compound, with a focus on XL177A as the active component.
Introduction
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of numerous proteins involved in key cellular processes, including DNA damage repair, cell cycle progression, and immune response.[1] Its dysregulation has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[1] XL177A is a highly potent and selective irreversible inhibitor of USP7, developed through structure-guided design.[2] It covalently modifies the catalytic cysteine (C223) of USP7, leading to its inactivation.[1][3] This guide focuses on the distinct properties of the XL177A enantiomers and their utility in cancer research.
Quantitative Data Summary
The pharmacological activity of the two enantiomers, XL177A and XL177B, differs significantly. XL177A is a sub-nanomolar inhibitor of USP7, while XL177B exhibits substantially lower potency, making it an ideal negative control for validating the on-target effects of XL177A.[2][3]
| Parameter | XL177A | XL177B | Reference |
| USP7 IC50 (in vitro, purified enzyme) | 0.34 nM | ~500-fold less potent than XL177A | [2][3][4] |
| Cellular USP7 IC50 (MCF7 cells, 6 hr treatment) | 39 nM | ~100-fold less potent than XL177A | [3][5] |
| HA-Ub-VS Labeling Inhibition IC50 (MCF7 cell extracts, 30 min preincubation) | 85 nM | Not Reported | [3] |
| HA-Ub-VS Labeling Inhibition IC50 (MCF7 cell extracts, 4 hr preincubation) | 8 nM | Not Reported | [3] |
Mechanism of Action: The p53-Dependent Pathway
The primary mechanism by which XL177A exerts its anti-cancer effects is through the activation of the p53 signaling pathway.[6][2] USP7 is a known regulator of the MDM2-p53 axis. By deubiquitinating MDM2, USP7 stabilizes it, leading to the ubiquitination and subsequent degradation of the tumor suppressor p53.
Inhibition of USP7 by XL177A disrupts this process, leading to the degradation of MDM2.[4] This, in turn, allows for the stabilization and accumulation of p53.[2][4] Elevated p53 levels then transcriptionally activate downstream target genes involved in cell cycle arrest (e.g., p21/CDKN1A) and apoptosis (e.g., BAX, DDB2), ultimately leading to the suppression of cancer cell growth.[3][4] The sensitivity of cancer cell lines to XL177A is strongly correlated with their TP53 mutational status, with TP53 wild-type cells being significantly more sensitive.[6][2]
Caption: Signaling pathway of XL177A-mediated USP7 inhibition.
Experimental Protocols
In Vitro USP7 Inhibition Assay (Ub-AMC Assay)
This assay measures the enzymatic activity of purified USP7 using a fluorogenic substrate.
Methodology:
-
Full-length USP7 enzyme is pre-incubated with varying concentrations of XL177A or XL177B in assay buffer.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate, ubiquitin-7-amino-4-methylcoumarin (Ub-AMC).
-
The fluorescence generated by the cleavage of Ub-AMC is monitored over time using a fluorescence plate reader.
-
The rate of reaction is calculated, and IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.[3]
Cellular Target Engagement (Competitive Activity-Based Protein Profiling - ABPP)
This method assesses the ability of XL177A to engage with its target, USP7, within a cellular context.
Methodology:
-
MCF7 cells are treated with varying concentrations of XL177A or XL177B for a specified duration (e.g., 6 hours).[3]
-
Alternatively, crude cell extracts are pre-incubated with the inhibitors.[3]
-
The DUB activity-based probe, hemagglutinin (HA)-ubiquitin vinylmethylsulfone (HA-Ub-VS), is added to the cell lysates. This probe covalently binds to the active site of DUBs.
-
The lysates are then subjected to SDS-PAGE and Western blotting using an anti-HA antibody to visualize the labeling of USP7.
-
The inhibition of HA-Ub-VS labeling by XL177A is quantified by densitometry to determine the cellular IC50.[3]
Caption: Workflow for Competitive Activity-Based Protein Profiling.
Western Blotting for Pathway Analysis
This technique is used to measure changes in protein levels within the p53 signaling pathway following treatment with XL177A.
Methodology:
-
MCF7 cells are treated with XL177A or XL177B at various concentrations and for different time points (e.g., 2 and 16 hours).[3]
-
Whole-cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
The membrane is probed with primary antibodies specific for USP7, MDM2, p53, and p21.
-
Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.[3]
Transcriptional Profiling
This method provides an unbiased, genome-wide view of the transcriptional changes induced by USP7 inhibition.
Methodology:
-
MCF7 cells are treated with XL177A, XL177B, or a control compound (e.g., Nutlin-3A) for a specified period (e.g., 24 hours).[2]
-
Total RNA is extracted from the cells.
-
RNA sequencing (RNA-seq) is performed to generate transcriptome-wide expression data.
-
Bioinformatic analysis is conducted to identify differentially expressed genes and perform gene set enrichment analysis to determine the enrichment of specific signaling pathways, such as the p53 pathway.[2]
Conclusion
The enantiomers of this compound, particularly the active form XL177A, represent a highly selective and potent tool for investigating the biological roles of USP7. The profound difference in activity between XL177A and its enantiomer, XL177B, provides a robust system for confirming that the observed cellular effects are due to on-target USP7 inhibition. The well-defined p53-dependent mechanism of action makes XL177A a valuable compound for studying cancer biology and for the potential development of novel anti-cancer therapeutics targeting the USP7-MDM2-p53 axis. This guide provides a foundational understanding for researchers and drug developers working with this important chemical probe.
References
- 1. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 2. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (Rac)-XL177A in Cell Culture
(Rac)-XL177A is a potent, selective, and irreversible inhibitor of Ubiquitin-Specific Peptidase 7 (USP7) with a reported IC50 of 0.34 nM. [1][2] Its mechanism of action is primarily dependent on the p53 signaling pathway, making it a valuable tool for cancer research, particularly in cell lines with wild-type TP53.[3][4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, apoptosis, and cell cycle progression.
Mechanism of Action
This compound covalently binds to the catalytic cysteine (C223) of USP7, leading to its irreversible inhibition.[5] USP7 is a deubiquitinating enzyme that stabilizes various proteins, including MDM2, a key negative regulator of the tumor suppressor p53. By inhibiting USP7, this compound promotes the degradation of MDM2. This leads to the accumulation and activation of p53, which in turn transcriptionally activates downstream target genes involved in cell cycle arrest and apoptosis, such as CDKN1A (p21), GADD45A, and BAX.[6] This p53-dependent mechanism underlies the cytotoxic effects of this compound in cancer cells.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in cell culture experiments.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 (USP7 inhibition) | 0.34 nM | [1] |
Table 2: Recommended Treatment Conditions for Cell-Based Assays
| Cell Line (Example) | Treatment Concentration | Incubation Time | Observed Effect | Reference |
| MCF7 (Breast Cancer) | 0.1 - 1 µM | 2 hours | MDM2 degradation | [1][6] |
| MCF7 (Breast Cancer) | 1 µM | 16-24 hours | p53 and p21 accumulation | [6] |
| MCF7 (Breast Cancer) | 1 µM | 24 hours | G1 cell cycle arrest | [1][6] |
| Various Cancer Cell Lines | Varies (determine empirically) | 48 - 72 hours | Decreased cell viability | [3] |
Experimental Protocols
The following are detailed protocols for assessing the cellular effects of this compound.
Protocol 1: Cell Viability (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cancer cell line of interest (e.g., MCF7)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[8]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[8]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well.
-
Incubation: Incubate the plate overnight at 37°C in a humidified incubator to ensure complete solubilization of the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Protocol 2: Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for (Rac)-XL177A, a Potent USP7 Inhibitor
Introduction
(Rac)-XL177A is a highly potent, selective, and irreversible inhibitor of Ubiquitin-Specific Peptidase 7 (USP7), a deubiquitinating enzyme (DUB), rather than a protein kinase. [1][2] This distinction is critical for the design of relevant assays to characterize its activity. USP7 plays a crucial role in regulating the stability of numerous proteins involved in cellular processes such as tumor suppression, cell cycle progression, and DNA damage repair.[3] One of the most well-characterized substrates of USP7 is MDM2, the primary negative regulator of the p53 tumor suppressor.[4][5] By inhibiting USP7, this compound leads to the destabilization of MDM2, resulting in the stabilization and activation of p53, which in turn can trigger cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][5]
These application notes provide detailed protocols for biochemical and cell-based assays to characterize the inhibitory activity of this compound on its target, USP7, and its downstream cellular effects.
Data Presentation
The inhibitory potency of this compound has been quantified in various assays. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the effectiveness of a compound.[6] The following table summarizes the reported IC50 values for this compound.
| Assay Type | Target/Cell Line | Incubation Time | IC50 Value | Reference |
| Biochemical Assay | Recombinant USP7 | Not Specified | 0.34 nM | [1] |
| Competitive ABPP | MCF7 cell extracts | 30 minutes | 85 nM | [1][5] |
| Competitive ABPP | MCF7 cell extracts | 4 hours | 8 nM | [1][5] |
| Live Cell Competitive ABPP | MCF7 cells | 6 hours | 39 nM | [5] |
Signaling Pathway
The primary mechanism of action of this compound involves the inhibition of USP7, leading to the activation of the p53 signaling pathway.
Caption: The USP7-p53 signaling pathway and the effect of this compound.
Experimental Protocols
Biochemical USP7 Inhibition Assay
This protocol describes a method to determine the in vitro potency of this compound against purified recombinant USP7 enzyme using a fluorogenic substrate.
Workflow:
References
- 1. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-XL177A in Preclinical Research
Mechanism of Action
(Rac)-XL177A is an irreversible inhibitor of USP7 with sub-nanomolar potency.[3] USP7 is a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins, including the E3 ubiquitin ligase MDM2. MDM2, in turn, targets the tumor suppressor protein p53 for proteasomal degradation.
By inhibiting USP7, this compound prevents the deubiquitination of MDM2, leading to its auto-ubiquitination and subsequent degradation. The resulting decrease in MDM2 levels leads to the stabilization and accumulation of p53.[1][3] Activated p53 can then transcriptionally activate its target genes, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[1][4] Consequently, the sensitivity of cancer cell lines to this compound is highly correlated with their TP53 mutational status, with TP53 wild-type cells being significantly more sensitive.[1][3]
Signaling Pathway
Caption: The signaling pathway of this compound in cancer cells.
Quantitative Data from In Vitro Studies
| Parameter | Value | Cell Line(s) | Notes |
| USP7 IC50 | < 1 nM | Recombinant enzyme | This compound demonstrates potent enzymatic inhibition.[3] |
| Cellular Potency | Varies | Various | Potency is highly dependent on the TP53 status of the cell line. |
| TP53-WT Cells | Sensitive | e.g., MCF7 | 9 out of 10 TP53-WT cell lines tested were sensitive.[1] |
| TP53-Mutant Cells | Resistant | e.g., various | 16 out of 17 TP53-mutant cell lines tested were resistant.[1] |
Experimental Protocols
General Protocol for a Subcutaneous Xenograft Mouse Model
This protocol provides a general framework for assessing the in vivo efficacy of an anti-cancer agent in a subcutaneous xenograft model. The specific details for this compound, including vehicle formulation, dose, and administration schedule, must be determined empirically.
1. Cell Culture and Implantation:
- Culture human cancer cells (e.g., a TP53 wild-type cell line sensitive to this compound in vitro) under standard conditions.
- Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., serum-free medium or a mixture with Matrigel) at a concentration of 1 x 107 cells/mL.
- Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).[5]
2. Tumor Growth Monitoring and Grouping:
- Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.[5]
- Calculate tumor volume using the formula: (Length x Width2) / 2.
- When tumors reach a predetermined size (e.g., 100-150 mm3), randomize the mice into treatment and control groups.[6]
3. Drug Preparation and Administration (To be optimized for this compound):
- Vehicle Selection: Test the solubility and stability of this compound in various biocompatible vehicles (e.g., 0.5% methylcellulose, 5% DMSO in saline).
- Dose-Range Finding Study: Perform a pilot study with a small number of animals to determine the maximum tolerated dose (MTD) and identify a safe and potentially efficacious dose range.
- Administration: Administer the formulated this compound or vehicle control to the respective groups via a determined route (e.g., oral gavage (p.o.), intraperitoneal (i.p.), or intravenous (i.v.) injection).[5] The frequency of administration (e.g., daily, twice daily) should also be determined.
4. Efficacy Evaluation:
- Continue to monitor tumor volume and body weight of the mice throughout the study.[5]
- At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
- Measure the final tumor weight and volume.
- Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
5. Pharmacodynamic and Biomarker Analysis:
- Collect tumor and plasma samples at specified time points after the final dose to assess target engagement and downstream effects.
- Analyze tumor lysates by Western blot for levels of USP7, MDM2, p53, and p53 target proteins (e.g., p21).
Experimental Workflow
Caption: A typical workflow for a preclinical in vivo xenograft study.
References
- 1. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer Cell Line Efficacy Studies [jax.org]
- 6. oxfordglobal.com [oxfordglobal.com]
Application of (Rac)-XL177A in TP53 Wild-Type Breast Cancer Research
(Rac)-XL177A, a potent and selective irreversible inhibitor of Ubiquitin-Specific Peptidase 7 (USP7), has emerged as a valuable tool in cancer research. These application notes provide a comprehensive overview of its use in studying TP53 wild-type breast cancer, with a focus on the MCF-7 cell line.
This compound operates through a p53-dependent mechanism, making it particularly effective in cancer cells retaining wild-type TP53.[1][2][3] Its high selectivity and sub-nanomolar potency allow for precise investigation of the USP7-MDM2-p53 signaling axis.[1][2][3]
Mechanism of Action
In TP53 wild-type breast cancer cells, such as MCF-7, USP7 acts as a deubiquitinase for MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation. By inhibiting USP7, this compound disrupts the deubiquitination of MDM2, leading to its auto-ubiquitination and subsequent degradation.[2] This reduction in MDM2 levels results in the stabilization and accumulation of p53.[2] Activated p53 then transcriptionally upregulates its target genes, including those involved in cell cycle arrest and apoptosis, such as p21 (CDKN1A), GADD45A, BAX, and DDB2.[2] This cascade of events ultimately leads to cell cycle arrest, primarily at the G1 phase, and suppression of cancer cell growth.[2]
Data Presentation
The following tables summarize the quantitative effects of this compound in MCF-7 breast cancer cells.
Table 1: Effects of this compound on Protein Levels and Cell Cycle Distribution in MCF-7 Cells
| Parameter | Treatment | Duration | Result | Reference |
| HDM2 Protein Level | This compound | 2 hours | Rapid degradation | [2] |
| p53 Protein Level | This compound | 2 hours | Increase | [2] |
| p21 Protein Level | This compound | 2 hours | Increase | [2] |
| Cell Cycle Phase | 1 µM this compound | 24 hours | Complete G1 arrest | [2] |
Table 2: Gene Expression Changes Induced by this compound in MCF-7 Cells
| Gene Target | Treatment | Duration | Effect | Reference |
| CDKN1A (p21) | 1 µM this compound | 24 hours | Upregulation | [2] |
| GADD45A | 1 µM this compound | 24 hours | Upregulation | [2] |
| BAX | 1 µM this compound | 24 hours | Upregulation | [2] |
| DDB2 | 1 µM this compound | 24 hours | Upregulation | [2] |
Experimental Protocols
Protocol 1: Western Blot Analysis of the USP7-MDM2-p53 Pathway
This protocol details the procedure for analyzing changes in protein levels of HDM2, p53, and p21 in MCF-7 cells following treatment with this compound.
Materials:
-
MCF-7 cells
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-HDM2, anti-p53, anti-p21, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed MCF-7 cells and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Prepare protein samples with Laemmli buffer, boil, and load onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to assess the effect of this compound on the cell cycle distribution of MCF-7 cells.
Materials:
-
MCF-7 cells
-
This compound
-
Complete cell culture medium
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Culture and Treatment: Seed MCF-7 cells and treat with 1 µM this compound or vehicle control for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix overnight at 4°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Mechanism of this compound in TP53 Wild-Type Cancer Cells.
Caption: Workflow for studying this compound effects in MCF-7 cells.
References
Application Notes: (Rac)-XL177A for Western Blot Analysis
(Rac)-XL177A , also known as XL177A, is a highly potent, selective, and irreversible inhibitor of Ubiquitin-Specific Peptidase 7 (USP7), with a reported IC50 of 0.34 nM.[1] USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of numerous proteins involved in cancer progression, including the MDM2-p53 pathway.[2][3] By inhibiting USP7, XL177A prevents the deubiquitination of MDM2, leading to its degradation. This, in turn, stabilizes the tumor suppressor protein p53, allowing it to accumulate and activate downstream transcriptional targets like p21, which results in cell cycle arrest.[1][4][5]
Western blot analysis is an essential immunodetection technique to verify the on-target effects of XL177A in cells. This method allows researchers to quantify the changes in protein levels within the USP7-MDM2-p53 signaling axis following treatment. A typical experiment involves treating cancer cell lines that express wild-type TP53, such as MCF7 cells, with XL177A and observing the expected decrease in MDM2 levels and a corresponding increase in p53 and p21 protein levels.[4][5] These application notes provide a comprehensive protocol for utilizing Western blotting to study the cellular effects of XL177A.
Data Presentation
The following table summarizes the observed effects of XL177A on key protein targets as determined by Western blot analysis in MCF7 cells, which express wild-type TP53.
| Parameter | Details | Observed Effect | Reference |
| Cell Line | MCF7 (Human Breast Adenocarcinoma) | - | [4] |
| Inhibitor | This compound | - | [1][4] |
| Control | XL177B (Matched Negative Control) | No significant effect at equivalent concentrations | [4] |
| Concentration Range | 0.001 µM - 10 µM | Dose-dependent effects observed | [1] |
| Treatment Time | 2 hours | Rapid degradation of HDM2 (MDM2) | [1][4][5] |
| Initial increase in p53 and p21 levels | [1][4][5] | ||
| 16 - 24 hours | Sustained high levels of p53 and p21 | [4] | |
| 24 hours (at 1 µM) | Induces complete G1 cell cycle arrest | [1][5] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway affected by XL177A and the general workflow for the Western blot protocol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. USP7 substrates identified by proteomics analysis reveal the specificity of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Recommended concentration of (Rac)-XL177A for [cell line]
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-XL177A, hereafter referred to as XL177A, is a highly potent and selective irreversible inhibitor of Ubiquitin-Specific Peptidase 7 (USP7). It exerts its anticancer effects through a mechanism that is predominantly dependent on the tumor suppressor protein p53.[1][2] In cells with wild-type (WT) TP53, inhibition of USP7 by XL177A leads to the stabilization and activation of p53, subsequently inducing cell cycle arrest and apoptosis. Conversely, cancer cells with mutated or deficient TP53 tend to be resistant to XL177A.[2] Therefore, the TP53 mutational status is a critical biomarker for predicting the cellular response to XL177A.[1][2]
These application notes provide a summary of recommended concentrations for various cell lines based on published data and detailed protocols for key experimental assays to guide researchers in utilizing XL177A effectively.
Data Presentation: Recommended Concentrations of XL177A
The optimal concentration of XL177A is cell-line specific and heavily influenced by the TP53 mutational status. The following table summarizes effective concentrations and IC50 values from published studies. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Line | Cancer Type | TP53 Status | Effective Concentration / IC50 | Notes |
| MCF7 | Breast Cancer | Wild-Type | 0.1 µM - 1 µM | Induces G1 arrest after 24 hours. Causes rapid degradation of HDM2 and stabilization of p53. |
| Ewing Sarcoma Cell Lines | Ewing Sarcoma | Wild-Type | Increased sensitivity | Specific concentrations not detailed in the provided information. |
| Malignant Rhabdoid Tumor (MRT) Cell Lines | Rhabdoid Tumor | Wild-Type | Increased sensitivity | Specific concentrations not detailed in the provided information. |
| Various Cancer Cell Lines (Panel of ~500) | Various | Wild-Type | Generally Sensitive | 9 out of 10 TP53-WT cell lines were found to be sensitive.[2] |
| Various Cancer Cell Lines (Panel of ~500) | Various | Mutant | Generally Resistant | Only 1 out of 17 TP53-mutant cell lines showed sensitivity.[2] |
Signaling Pathway
Caption: p53-dependent signaling pathway of XL177A.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of XL177A on a specific cell line and calculating the IC50 value.
Materials:
-
Cell line of interest
-
Complete growth medium
-
XL177A stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of XL177A in complete growth medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 2-fold or 3-fold serial dilutions. Include a vehicle control (DMSO) at the same concentration as the highest XL177A concentration.
-
Remove the medium from the wells and add 100 µL of the prepared XL177A dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is for assessing the effect of XL177A on the protein levels of USP7 targets, such as p53 and MDM2.
Materials:
-
Cell line of interest
-
Complete growth medium
-
XL177A stock solution (in DMSO)
-
6-well plates or larger culture dishes
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of XL177A or vehicle control for the specified time (e.g., 2, 6, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities relative to the loading control.
Cell Cycle Analysis
This protocol is for determining the effect of XL177A on cell cycle distribution.
Materials:
-
Cell line of interest
-
Complete growth medium
-
XL177A stock solution (in DMSO)
-
6-well plates
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of XL177A or vehicle control for the specified time (e.g., 24 hours).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Experimental Workflow
Caption: General workflow for characterizing XL177A's effects.
References
(Rac)-XL177A solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-XL177A is the racemic mixture of XL177A, a highly potent and selective irreversible inhibitor of Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme that plays a crucial role in regulating the stability of several key proteins involved in cancer progression, most notably the tumor suppressor p53 and its primary negative regulator, MDM2. By inhibiting USP7, this compound leads to the degradation of MDM2, resulting in the stabilization and activation of p53-mediated pathways that can induce cell cycle arrest and apoptosis in cancer cells. These application notes provide detailed information on the solubility of this compound, protocols for its preparation and use in common experimental settings, and a visualization of its mechanism of action.
Data Presentation
Solubility of this compound
The solubility of this compound is a critical factor for its use in various experimental models. The following table summarizes the available solubility data.
| Solvent | Solubility | Concentration (Molar) | Notes |
| DMSO | 55 mg/mL[1] | 63.84 mM[1] | Sonication is recommended to aid dissolution.[1] |
| Ethanol | Data not readily available | Data not readily available | Experimental determination is recommended. |
| Water | Insoluble | Insoluble | Data not readily available |
| In Vivo Formulation | 2 mg/mL[1] | 2.32 mM[1] | A mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. Sonication is recommended.[1] |
Storage and Stability
Proper storage of this compound is essential to maintain its activity.
| Form | Storage Temperature | Stability | Notes |
| Powder | -20°C | 3 years[1] | |
| In Solvent (DMSO) | -80°C | 1 year[1] | Prepare aliquots to avoid repeated freeze-thaw cycles. |
While specific stability data for this compound in aqueous solutions like cell culture media is not available, it is generally recommended to prepare working solutions fresh for each experiment to avoid potential degradation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays
This protocol describes the preparation of a stock solution in DMSO and subsequent dilution for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Stock Solution Preparation (10 mM in DMSO): a. Allow the vial of this compound powder to equilibrate to room temperature before opening. b. Calculate the volume of DMSO required to achieve a 10 mM stock solution. The molecular weight of this compound is 861.47 g/mol . c. Add the calculated volume of anhydrous DMSO to the vial. d. Vortex and/or sonicate the solution to ensure complete dissolution. e. Aliquot the stock solution into single-use sterile microcentrifuge tubes to minimize freeze-thaw cycles. f. Store the aliquots at -80°C.
-
Working Solution Preparation: a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.1 µM, 1 µM). c. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2] d. Prepare the working solutions fresh immediately before adding them to the cells.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a general framework for assessing the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, which has wild-type TP53)
-
Complete cell culture medium
-
96-well clear or opaque-walled tissue culture plates
-
This compound working solutions
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: a. Seed cells into a 96-well plate at a density that allows for logarithmic growth during the treatment period. b. Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: a. Remove the medium and replace it with fresh medium containing various concentrations of this compound. b. Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound used). c. Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: a. At the end of the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time. c. Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: a. Normalize the data to the vehicle control to determine the percentage of cell viability at each concentration of this compound. b. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Western Blot Analysis of the USP7-p53 Pathway
This protocol is designed to confirm the on-target effect of this compound by observing changes in the protein levels of key components of the USP7-p53 signaling pathway.
Materials:
-
Cancer cell line with wild-type p53 (e.g., MCF-7)
-
This compound working solutions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against USP7, MDM2, p53, p21, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat the cells with this compound at various concentrations (e.g., 0.1 µM and 1 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control. c. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. d. Collect the cell lysates and centrifuge to pellet cellular debris.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein amounts and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: a. Analyze the band intensities relative to the loading control. Inhibition of USP7 by this compound is expected to cause a decrease in MDM2 levels and a subsequent increase in p53 and p21 levels.[3]
Mandatory Visualization
Caption: The USP7-p53 signaling pathway and the effect of this compound.
Caption: Workflow for preparing this compound for in vitro experiments.
Caption: Logical flow of the mechanism of action of this compound.
References
Application Notes and Protocols for (Rac)-XL177A in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-XL177A is a highly potent, selective, and irreversible inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1] It covalently modifies the catalytic cysteine (Cys223) residue within the active site of USP7, leading to its inactivation.[2][3] USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of numerous proteins involved in key cellular processes, including the p53-MDM2 tumor suppressor pathway.[1][2] By inhibiting USP7, this compound leads to the destabilization of MDM2, resulting in the accumulation and activation of the p53 tumor suppressor protein, which can induce apoptosis or cell cycle arrest in cancer cells.[3][4][5] The sensitivity to this compound has been strongly correlated with the wild-type status of the TP53 gene, making it a promising therapeutic agent for cancers with intact p53 signaling.[4][5]
These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize novel USP7 inhibitors and to probe cellular pathways regulated by USP7.
Data Presentation
The following table summarizes the quantitative data for this compound's inhibitory activity from various studies.
| Compound | Assay Type | Target | Cell Line | IC50/EC50 | Reference |
| This compound | Biochemical (Ub-AMC) | Full-length USP7 | - | IC50: 0.34 nM | [3][6] |
| This compound | Cellular (Competitive ABPP) | USP7 | MCF7 | IC50: 85 nM (30 min pre-incubation) | [3] |
| This compound | Cellular (Competitive ABPP) | USP7 | MCF7 | IC50: 8 nM (4 hr pre-incubation) | [3] |
| This compound | Cellular (Live Cell Competitive ABPP) | USP7 | MCF7 | IC50: 39 nM (6 hr treatment) | [3] |
Signaling Pathway
The diagram below illustrates the primary signaling pathway affected by this compound. Inhibition of USP7 by this compound disrupts the degradation of MDM2, leading to the stabilization and activation of p53.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a robust HTRF assay with USP7 full length protein expressed in E. coli prokaryotic system for the identification of USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. depmap.org [depmap.org]
Application Notes and Protocols for XL177A, a Selective USP7 Inhibitor, in Studying the p53 Signaling Pathway
A Clarification on (Rac)-XL177A: Initial analysis suggests a potential conflation of two distinct molecular entities: "Rac," a family of small GTPase proteins involved in cell motility and cytoskeletal regulation, and "XL177A," a potent and selective irreversible inhibitor of Ubiquitin-Specific Peptidase 7 (USP7). This document will focus exclusively on XL177A and its application in studying the USP7/p53 signaling pathway, as it has a well-defined mechanism of action and extensive research supporting its use as a chemical probe for this pathway.
Introduction to XL177A
XL177A is a highly potent and selective irreversible inhibitor of USP7 with a reported IC50 of 0.34 nM.[1][2][3][4][5] It functions by covalently binding to the catalytic cysteine residue (C223) of USP7, thereby permanently deactivating its deubiquitinating function.[6][7] The primary and most well-documented downstream effect of USP7 inhibition by XL177A is the stabilization and activation of the p53 tumor suppressor protein.[2][6][8][9][10] This makes XL177A an invaluable tool for researchers studying the p53 signaling pathway, DNA damage response, and cancer cell apoptosis.
The USP7-p53 Signaling Pathway
USP7 is a deubiquitinating enzyme that plays a critical role in regulating the stability of several key proteins, including MDM2 (also known as HDM2), a primary negative regulator of p53. By removing ubiquitin chains from MDM2, USP7 prevents its proteasomal degradation. Stabilized MDM2 then acts as an E3 ubiquitin ligase, targeting p53 for ubiquitination and subsequent degradation.
Treatment with XL177A inhibits USP7, leading to the destabilization and degradation of MDM2.[2][6] The resulting decrease in MDM2 levels allows for the accumulation and stabilization of p53.[2][6] Activated p53 can then transcriptionally regulate its target genes, leading to cell cycle arrest, apoptosis, or DNA repair.[9][11][12] The sensitivity of cancer cells to XL177A has been strongly correlated with their TP53 mutational status, with TP53 wild-type cells being more susceptible.[5][8][9][10]
References
- 1. XL177A | DUB | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. XL177A | USP7 inhibitor | Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CHEK1 - Wikipedia [en.wikipedia.org]
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest Induced by (Rac)-XL177A
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Rac)-XL177A is a highly potent, selective, and irreversible inhibitor of Ubiquitin-Specific Peptidase 7 (USP7) with a reported IC50 of 0.34 nM.[1][2] USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of numerous proteins involved in cell cycle progression and tumor suppression.[3][4] A key substrate of USP7 is MDM2, the primary E3 ubiquitin ligase responsible for the degradation of the p53 tumor suppressor.[3][5]
Under normal cellular conditions, USP7 stabilizes MDM2, which in turn keeps p53 levels low.[6] By inhibiting USP7, this compound prevents the deubiquitination of MDM2, leading to its auto-ubiquitination and subsequent proteasomal degradation.[5][7] The resulting decrease in MDM2 levels allows for the stabilization and accumulation of p53.[1][8] Activated p53 then functions as a transcription factor, upregulating target genes such as CDKN1A (p21), which is a potent inhibitor of cyclin-dependent kinases (CDKs) that drive the cell cycle.[8] This cascade ultimately leads to cell cycle arrest, primarily at the G1/S checkpoint, and can induce apoptosis, making USP7 a compelling target in oncology.[3][8] The cellular effects of this compound are predominantly dependent on a functional p53 pathway.[4][8]
Flow cytometry is an essential tool for quantifying the effects of cell cycle-modulating compounds like this compound. By staining DNA with a fluorescent dye such as propidium (B1200493) iodide (PI), the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M) can be precisely measured, providing a robust readout of the inhibitor's activity.
Signaling Pathway of this compound Action
The diagram below illustrates the mechanism by which this compound induces p53-dependent cell cycle arrest.
Caption: Mechanism of this compound-induced G1 cell cycle arrest.
Quantitative Data
Treatment of cancer cells with functional p53, such as the MCF-7 breast cancer cell line, with this compound leads to a significant redistribution of cells within the cell cycle. As demonstrated by Schauer et al. (2020), a 24-hour treatment with 1 µM this compound induces a complete arrest in the G1 phase of the cell cycle.[8][9]
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 55.4 | 28.1 | 16.5 |
| This compound (1 µM) | 85.1 | 4.3 | 10.6 |
| Table 1: Cell cycle distribution of MCF-7 cells after 24-hour treatment. Data is representative of results reported in Scientific Reports (2020) 10:5324.[8][9] |
Experimental Workflow
The general workflow for assessing the impact of this compound on the cell cycle using flow cytometry is outlined below.
Caption: Experimental workflow for cell cycle analysis.
Detailed Protocol for Cell Cycle Analysis
This protocol describes the analysis of cell cycle distribution in an adherent cancer cell line (e.g., MCF-7) following treatment with this compound using propidium iodide staining and flow cytometry.
Materials and Reagents
-
This compound (MedChemExpress, Cat. No. HY-136333 or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Adherent cancer cell line with wild-type p53 (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (0.25%)
-
70% Ethanol, ice-cold (-20°C)
-
RNase A (DNase-free, e.g., 10 mg/mL stock)
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL in PBS)
-
Flow cytometry tubes (e.g., 5 mL polystyrene tubes)
-
Microcentrifuge tubes
-
Cell culture plates (e.g., 6-well plates)
Procedure
-
Cell Seeding:
-
Seed 3 x 10^5 cells per well into 6-well plates in 2 mL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in complete medium to the desired final concentration (e.g., 1 µM). Prepare a vehicle control with an equivalent concentration of DMSO.
-
Remove the medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).[8][9]
-
-
Cell Harvesting:
-
Aspirate the medium from each well.
-
Wash the cells once with 1 mL of PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 1 mL of complete medium.
-
Transfer the cell suspension to a labeled microcentrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
-
Fixation:
-
Carefully aspirate the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing the cell suspension, add 1.2 mL of ice-cold 70% ethanol dropwise to the tube for a final concentration of ~70%.[10]
-
Incubate the cells for at least 1 hour at 4°C for fixation. Samples can be stored at -20°C for several weeks if necessary.[10]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5-10 minutes to pellet.[10]
-
Carefully decant the ethanol.
-
Wash the cell pellet with 2 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 400 µL of PBS containing 100 µg/mL RNase A.[10]
-
Incubate for 30 minutes at 37°C to ensure only DNA is stained.[11]
-
Add 100 µL of a 250 µg/mL PI solution (for a final concentration of 50 µg/mL). Mix gently.
-
Incubate for 15-30 minutes at room temperature in the dark.[10][11]
-
Transfer the stained cell suspension to flow cytometry tubes. Filter through a 35-40 µm nylon mesh if cell clumps are visible.[11]
-
-
Flow Cytometry Acquisition and Analysis:
-
Analyze the samples on a flow cytometer equipped with a laser for PI excitation (e.g., 488 nm).
-
Collect PI fluorescence in the appropriate channel (e.g., PE-Texas Red, ~610 nm).
-
Use a linear scale for the PI fluorescence parameter.
-
Collect at least 10,000-20,000 single-cell events.
-
Use a dot plot of fluorescence area versus height (or width) to gate on single cells and exclude doublets and aggregates.[10]
-
Generate a histogram of PI fluorescence for the singlet population. The first peak represents G0/G1 cells (2N DNA content), and the second peak represents G2/M cells (4N DNA content). Cells between the two peaks are in the S phase.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the histogram and quantify the percentage of cells in each phase.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for XL177A in Organoid Culture Experiments
Topic: (Rac)-XL177A in Organoid Culture Experiments
For: Researchers, scientists, and drug development professionals.
Disclaimer: The compound referred to as "this compound" in the query is understood to be XL177A, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7). The prefix "(Rac)" does not appear to be associated with XL177A in the available scientific literature. These application notes are based on the known mechanism of XL177A and established protocols for organoid culture and drug sensitivity testing.
Introduction
XL177A is a potent and highly selective irreversible inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2] USP7 is a deubiquitinating enzyme that plays a crucial role in regulating the stability of numerous proteins involved in cell cycle progression, DNA damage repair, and tumor suppression.[3][4] One of the key substrates of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[5][6] By inhibiting USP7, XL177A promotes the degradation of MDM2, leading to the stabilization and activation of p53 in wild-type TP53 cells.[1][2][5] This activation of the p53 pathway can induce cell cycle arrest and apoptosis in cancer cells, making USP7 an attractive therapeutic target.
Patient-derived organoids (PDOs) are three-dimensional in vitro culture systems that recapitulate the genetic and phenotypic characteristics of the original tumor, offering a more physiologically relevant model for drug sensitivity testing compared to traditional 2D cell cultures.[7] This document provides detailed protocols for the application of XL177A in organoid culture experiments to assess its anti-cancer efficacy.
Data Presentation
Table 1: In Vitro Potency of XL177A
| Parameter | Value | Cell Line | Assay Conditions |
| IC₅₀ (USP7 Inhibition) | 0.34 nM | Recombinant USP7 | Ub-AMC assay |
| Cellular IC₅₀ (USP7 Inhibition) | 8 nM | MCF7 cells | 4-hour pre-incubation, competitive ABPP |
| Cellular IC₅₀ (USP7 Inhibition) | 85 nM | MCF7 cells | 30-minute pre-incubation, competitive ABPP |
| Cellular IC₅₀ (Viability) | 8.8 nM | H929 cells | MTT assay |
Note: Data is derived from studies on recombinant proteins and cancer cell lines as direct organoid data for XL177A is not yet widely published.
Table 2: Cellular Effects of XL177A Treatment in TP53 Wild-Type Cells
| Effect | Concentration Range | Treatment Duration | Cell Line Example |
| MDM2 Degradation | 0.1 - 1 µM | 2 hours | MCF7 |
| p53 Stabilization | 0.1 - 1 µM | 2 hours | MCF7 |
| p21 Upregulation | 0.1 - 1 µM | 2 hours | MCF7 |
| G1 Cell Cycle Arrest | 1 µM | 24 hours | MCF7 |
| Apoptosis Induction | 1 µM | 24-48 hours | H929 |
Note: These concentrations and time points from 2D cell culture studies can serve as a starting point for optimizing experiments in 3D organoid models.
Experimental Protocols
Protocol 1: Patient-Derived Organoid (PDO) Culture
This protocol outlines the general steps for establishing and maintaining PDO cultures. Specific media formulations may vary depending on the tissue of origin.
Materials:
-
Fresh tumor tissue or cryopreserved PDOs
-
Basal medium (e.g., Advanced DMEM/F-12)
-
Growth factor-reduced Matrigel or other basement membrane extract (BME)
-
Organoid culture medium supplements (e.g., B27, N2, Noggin, R-spondin1, EGF, FGF, Y-27632)
-
Gentle cell dissociation reagent (e.g., TrypLE Express, Dispase)
-
Cell recovery solution
-
Culture plates (24- or 48-well)
Procedure:
-
Tissue Digestion (for fresh tissue): Mince the tumor tissue into small fragments and digest with a gentle cell dissociation reagent containing Y-27632 (10 µM) at 37°C until single cells and small cell clusters are obtained.
-
Organoid Seeding: Resuspend the cell pellet in cold basal medium and mix with Matrigel/BME at a 1:1 ratio. Plate 30-50 µL domes into the center of pre-warmed culture plate wells.
-
Solidification: Incubate the plate at 37°C for 15-30 minutes to allow the domes to solidify.
-
Culture: Gently add pre-warmed organoid culture medium to each well. Culture at 37°C and 5% CO₂.
-
Maintenance: Change the medium every 2-3 days.
-
Passaging: When organoids become dense, aspirate the medium and disrupt the domes using a cell recovery solution or by mechanical dissociation. Centrifuge the organoid fragments, resuspend in fresh Matrigel/BME, and re-plate as described in step 2.
Protocol 2: Drug Sensitivity and Viability Assay with XL177A in PDOs
This protocol describes a method to assess the dose-dependent effect of XL177A on organoid viability.
Materials:
-
Established PDO cultures
-
XL177A stock solution (in DMSO)
-
Organoid culture medium
-
384-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Organoid Dissociation and Seeding: Harvest mature organoids and dissociate them into small fragments or single cells. Count the cells and resuspend them in Matrigel/BME. Seed 1,000-5,000 cells per well in a 384-well plate.
-
Plate Preparation: After the domes solidify, add 50 µL of organoid culture medium to each well and incubate for 24-48 hours to allow organoid formation.
-
Drug Preparation: Prepare a serial dilution of XL177A in organoid culture medium. A typical concentration range to start with could be 0.1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Drug Treatment: Carefully remove the existing medium from the wells and add the medium containing the different concentrations of XL177A or vehicle control.
-
Incubation: Incubate the plates for 3-6 days.
-
Viability Measurement: On the day of the assay, equilibrate the plate and the viability reagent to room temperature. Add the viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: After incubation with the reagent, measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control wells to determine the percentage of viability. Plot the dose-response curves and calculate the IC₅₀ values using appropriate software (e.g., GraphPad Prism).
Mandatory Visualization
Signaling Pathway Diagram
Caption: Mechanism of action of XL177A in TP53 wild-type cells.
Experimental Workflow Diagram
Caption: Workflow for XL177A sensitivity testing in patient-derived organoids.
References
- 1. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intestinal cancer progression by mutant p53 through the acquisition of invasiveness associated with complex glandular formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. USP7 inhibitors suppress tumour neoangiogenesis and promote synergy with immune checkpoint inhibitors by downregulating fibroblast VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-XL177A in CRISPR Screens
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-XL177A is a potent, selective, and irreversible inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1] USP7 is a deubiquitinating enzyme that plays a crucial role in the regulation of various cellular processes, including the p53 tumor suppressor pathway.[2][3][4] By inhibiting USP7, this compound stabilizes the E3 ubiquitin ligase MDM2, leading to its degradation and the subsequent stabilization and activation of p53 in cells with wild-type TP53.[3][5] This activation of p53 can induce cell cycle arrest and apoptosis in cancer cells, making USP7 a compelling target for cancer therapy.[1]
CRISPR-based genetic screens are powerful tools for identifying genes that modulate the response of cancer cells to therapeutic agents.[6] The application of this compound in CRISPR screens allows for the identification of genes and pathways that confer sensitivity or resistance to USP7 inhibition. Such screens have confirmed that the cytotoxic effects of this compound are primarily mediated through the p53 pathway and that the mutational status of TP53 is a key determinant of sensitivity.[7]
These application notes provide an overview of the use of this compound in CRISPR screens, including its mechanism of action, protocols for performing CRISPR screens, and representative data.
Mechanism of Action of this compound
This compound covalently modifies the catalytic cysteine residue (Cys223) of USP7, leading to its irreversible inhibition.[8] This inhibition disrupts the USP7-mediated deubiquitination of its substrates, most notably MDM2. The subsequent degradation of MDM2 leads to the accumulation of the p53 tumor suppressor protein, triggering downstream signaling pathways that result in cell cycle arrest and apoptosis.
USP7-p53 Signaling Pathway
Caption: The USP7-p53 signaling pathway and the inhibitory effect of this compound.
Quantitative Data
The following tables summarize key quantitative data related to the activity of this compound and its application in cellular screens.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (USP7 inhibition) | 0.34 nM | Recombinant USP7 | [1] |
| Cellular IC50 (USP7 inhibition) | 39 nM (6 hr treatment) | MCF7 | [5] |
| Cellular IC50 (USP7 inhibition) | 8 nM (4 hr preincubation) | MCF7 crude cell extracts | [7] |
| Cellular IC50 (USP7 inhibition) | 85 nM (30 min preincubation) | MCF7 crude cell extracts | [7] |
Table 2: Correlation of XL177A Sensitivity with Gene Knockout in CRISPR Screens
| Gene Knockout | Correlation with XL177A Sensitivity | Cell Panel | Reference |
| USP7 | High Positive Correlation | ~500 cancer cell lines | [7] |
| TP53 | High Negative Correlation | ~500 cancer cell lines | [7] |
| MDM2 | High Positive Correlation | ~500 cancer cell lines | [7] |
Experimental Protocols
This section provides a detailed protocol for conducting a pooled CRISPR-Cas9 knockout screen to identify genes that modulate sensitivity to this compound.
Experimental Workflow for CRISPR Screen with this compound
References
- 1. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism. | Broad Institute [broadinstitute.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 5. revvity.com [revvity.com]
- 6. A genome-wide CRISPR-Cas9 knockout screen identifies novel PARP inhibitor resistance genes in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting (Rac)-XL177A Solubility in DMSO
This technical support center is designed for researchers, scientists, and drug development professionals who are using (Rac)-XL177A in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address solubility issues, particularly in Dimethyl Sulfoxide (DMSO), a common solvent for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound in DMSO?
A1: this compound has been reported to be soluble in DMSO at various concentrations. The racemic mixture of XL177A is soluble in DMSO at 70 mg/mL (81.26 mM), and sonication is sometimes recommended to achieve this.[1] Other sources report the solubility of XL177A in DMSO to be 55 mg/mL (63.84 mM) or as high as 100 mg/mL (117.72 mM).[2][3] It is important to note that using fresh, anhydrous DMSO is crucial, as moisture absorption can significantly reduce the solubility of the compound.[3]
Q2: I am having difficulty dissolving this compound in DMSO. What are the common causes and solutions?
A2: Several factors can contribute to solubility issues with this compound in DMSO. These include the quality of the DMSO, the concentration of the compound, and the dissolution technique. Using fresh, anhydrous DMSO is critical as DMSO is hygroscopic and absorbed moisture can lead to precipitation.[3] If you are still facing issues, techniques such as vortexing, sonication, or gentle warming (e.g., to 37°C) can aid in dissolution.
Q3: My this compound precipitates out of the aqueous buffer after I dilute it from a DMSO stock. How can I prevent this?
A3: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is much lower. To prevent this, you can try a stepwise dilution approach. Instead of adding the concentrated DMSO stock directly into the full volume of the aqueous buffer, first, create an intermediate dilution in a smaller volume of the buffer. It is also recommended to add the DMSO stock dropwise to the aqueous solution while gently vortexing to ensure rapid mixing and prevent localized high concentrations of the compound.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective irreversible inhibitor of Ubiquitin-specific Peptidase 7 (USP7).[3][4][5] By inhibiting USP7, it prevents the deubiquitination of target proteins, leading to their degradation. One of the key downstream effects of USP7 inhibition by XL177A is the stabilization of the tumor suppressor protein p53, which can trigger cell cycle arrest and apoptosis in cancer cells.[3][4]
Data Presentation
Table 1: Solubility of this compound in DMSO
| Compound | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| This compound | 70 | 81.26 | Sonication may be required.[1] |
| XL177A | 55 | 63.84 | Sonication is recommended.[2] |
| XL177A | 100 | 117.72 | Use fresh, anhydrous DMSO.[3] |
Molecular Weight of this compound: 861.47 g/mol [2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
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This compound powder
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Anhydrous, high-purity DMSO
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
Procedure:
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Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 8.61 mg of this compound (Molecular Weight = 861.47 g/mol ).
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Weigh the compound: Carefully weigh out the calculated mass of this compound powder and transfer it to a sterile microcentrifuge tube.
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Add DMSO: Add 1 mL of anhydrous, high-purity DMSO to the microcentrifuge tube containing the compound.
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Dissolve the compound:
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Vortex the tube vigorously for 1-2 minutes.
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Visually inspect the solution to ensure that all the powder has dissolved.
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If the compound has not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
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Gentle warming to 37°C can also be applied if necessary.
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Storage: Once the compound is completely dissolved, the stock solution can be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.
Mandatory Visualization
Caption: Simplified signaling pathway of USP7 and the effect of this compound.
Caption: Troubleshooting workflow for this compound solubility issues in DMSO.
References
(Rac)-XL177A off-target effects and how to mitigate them
This technical support resource provides troubleshooting guidance and frequently asked questions for researchers using (Rac)-XL177A. Our analysis of current research indicates that this compound, more commonly referred to as XL177A, is a highly potent and selective irreversible inhibitor of Ubiquitin-Specific Peptidase 7 (USP7). The current body of scientific literature suggests that significant off-target effects are not a primary concern with this compound when used at appropriate concentrations. Therefore, this guide focuses on troubleshooting unexpected results related to its on-target activity and other experimental variables.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of XL177A?
A1: The primary target of XL177A is Ubiquitin-Specific Peptidase 7 (USP7), a deubiquitinating enzyme (DUB).[1][2][3][4] XL177A is a highly potent and selective irreversible inhibitor of USP7 with a reported IC50 of 0.34 nM.[1][3]
Q2: Does XL177A have significant off-target effects?
A2: Current research indicates that XL177A has exquisite selectivity for USP7.[2][5] In studies screening against a panel of 41 other DUBs, XL177A at a concentration of 1 µM (over 1000-fold its IC50 for USP7) did not show significant activity against other DUBs.[5] Furthermore, proteome-wide analyses have confirmed its high selectivity for USP7.[2]
Q3: What is the mechanism of action for XL177A-induced cell death?
A3: XL177A elicits cancer cell killing primarily through a p53-dependent mechanism.[2][3][4][6] By inhibiting USP7, XL177A prevents the deubiquitination of MDM2, leading to its degradation. This, in turn, stabilizes p53, allowing it to accumulate and activate downstream pathways leading to cell cycle arrest and apoptosis.[2][3][6]
Q4: What is the role of p53 status in determining cellular sensitivity to XL177A?
A4: The p53 status of cancer cells is a key predictor of their sensitivity to XL177A.[2][6] Cells with wild-type TP53 are generally sensitive to XL177A, while cells with mutant or null TP53 tend to be resistant.[2][6]
Troubleshooting Guides
Issue 1: Unexpected Lack of Efficacy or Reduced Potency
You are treating cancer cells with XL177A and not observing the expected level of cell death or growth inhibition.
| Possible Cause | Troubleshooting Steps |
| Cell Line p53 Status | Verify the TP53 status (wild-type, mutant, or null) of your cell line. XL177A's efficacy is predominantly p53-dependent.[2][6] Consider testing a cell line with known wild-type TP53 as a positive control. |
| Compound Integrity | Ensure proper storage and handling of the XL177A compound to prevent degradation. Prepare fresh dilutions for each experiment. |
| Experimental Conditions | Optimize treatment duration and concentration. The effects of XL177A on p53 and its downstream targets can be observed within hours, but significant cell death may require longer incubation periods (e.g., 24-72 hours). |
| Cell Culture Density | High cell density can sometimes reduce the apparent potency of a compound. Ensure consistent and appropriate cell seeding densities across experiments. |
Issue 2: Inconsistent Results Between Experiments
You are observing significant variability in the effects of XL177A across replicate experiments.
| Possible Cause | Troubleshooting Steps |
| Reagent Variability | Use consistent lots of media, serum, and other cell culture reagents. Ensure the XL177A stock solution is properly stored and has not undergone multiple freeze-thaw cycles. |
| Cell Line Instability | Cell lines can change over time with continuous passaging. Use low-passage cells and periodically verify their identity and key characteristics (e.g., p53 status). |
| Assay Performance | Ensure that the assays used to measure the effects of XL177A (e.g., cell viability, apoptosis assays) are performing optimally and with low well-to-well variability. Include appropriate positive and negative controls in each assay plate. |
Quantitative Data Summary
Table 1: Potency and Selectivity of XL177A
| Target | IC50 | Selectivity | Reference |
| USP7 | 0.34 nM | Highly selective | [1][3] |
| Other DUBs | No significant inhibition at 1 µM | >10-fold selective over closely related DUBs | [2][5] |
Signaling Pathways and Experimental Workflows
Caption: The USP7-p53 signaling pathway and the inhibitory action of XL177A.
Caption: A general workflow for troubleshooting unexpected results with XL177A.
Key Experimental Protocols
Western Blot for p53 Pathway Proteins
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Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of XL177A (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 2, 8, 16 hours).
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Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
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Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) substrate.
Cell Viability Assay (e.g., CellTiter-Glo®)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to attach overnight.
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Compound Treatment: Treat cells with a serial dilution of XL177A and a vehicle control.
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Incubation: Incubate the plate for a specified period (e.g., 72 hours).
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Assay: Allow the plate to equilibrate to room temperature. Add the cell viability reagent according to the manufacturer's instructions.
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Measurement: Measure luminescence using a plate reader.
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Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Alternative USP7 Inhibitors
While XL177A is highly selective, researchers may want to use other inhibitors to confirm phenotypes or explore different binding modalities.
Table 2: Alternative USP7 Inhibitors
| Inhibitor | Mechanism | Reference |
| FT671 | Non-covalent | [5] |
| GNE-6640 | Allosteric, non-covalent | [7] |
| GNE-6776 | Allosteric, non-covalent | [7] |
It is important to note that the development of inhibitors for any target is an ongoing area of research, and new compounds with different properties may become available.[7]
References
- 1. XL177A | USP7 inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of (Rac)-XL177A in solution
Welcome to the technical support center for (Rac)-XL177A. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and optimal performance of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound in solution.
Problem 1: Inconsistent or lower-than-expected potency in cellular assays.
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Possible Cause 1: Degradation of this compound in stock solution.
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Solution: this compound is an irreversible inhibitor and may be susceptible to degradation over time, especially when improperly stored. It is crucial to adhere to recommended storage conditions. For long-term storage, powdered this compound should be kept at -20°C for up to three years. Once dissolved, stock solutions should be stored at -80°C for up to one year.[1][2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
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Possible Cause 2: Reaction with components in the culture medium.
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Solution: Covalent inhibitors like this compound can potentially react with nucleophilic components in complex biological media, reducing the effective concentration available to target USP7. Minimize the pre-incubation time of this compound in the full culture medium before adding it to the cells. Consider preparing a more concentrated stock solution and diluting it directly into the assay plate.
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Possible Cause 3: Hydrolysis in aqueous solutions.
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Solution: The stability of this compound in aqueous solutions at physiological pH may be limited. When preparing working solutions, use fresh dilutions from a concentrated stock in a suitable solvent like DMSO. For assays requiring prolonged incubation, it is advisable to conduct a time-course experiment to assess the stability of the compound under your specific assay conditions.
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Problem 2: Precipitation of this compound upon dilution in aqueous buffer or cell culture medium.
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Possible Cause 1: Low aqueous solubility.
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Solution: this compound is sparingly soluble in water.[1] To avoid precipitation, ensure that the final concentration of the organic solvent (e.g., DMSO) is kept as low as possible while maintaining the solubility of the compound. It is recommended to perform serial dilutions and visually inspect for any precipitation. The use of solubilizing excipients may be considered for specific applications.
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Possible Cause 2: "Salting out" effect.
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Solution: High concentrations of salts in buffers can sometimes reduce the solubility of organic compounds. If you suspect this is an issue, try to prepare the final dilution in a buffer with a lower ionic strength, if compatible with your experimental setup.
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Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is the racemic mixture of XL177A, a highly potent and selective irreversible inhibitor of Ubiquitin-Specific Peptidase 7 (USP7) with an IC50 of 0.34 nM.[3] It exerts its effects through a p53-dependent mechanism.[3][4] By inhibiting USP7, this compound leads to the stabilization of p53, a tumor suppressor protein, which in turn can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3][4]
Q2: What are the recommended solvents and storage conditions for this compound?
A2: this compound is soluble in DMSO (up to 100 mg/mL) and ethanol (B145695) (up to 100 mg/mL).[1] It is insoluble in water.[1] For long-term storage, the solid powder should be stored at -20°C. Stock solutions in DMSO or other suitable solvents should be aliquoted into single-use vials and stored at -80°C to minimize freeze-thaw cycles.[1][2]
Q3: How can I assess the stability of my this compound solution?
A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach to assess the purity and concentration of this compound in your solutions over time.[5] This method should be able to separate the intact this compound from any potential degradants.
Q4: How do I perform a forced degradation study for this compound?
A4: Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing a stability-indicating analytical method.[6][7][8][9] These studies involve subjecting the compound to harsh conditions to accelerate its degradation. Key conditions to test include:
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Acidic and Basic Hydrolysis: Incubate this compound solutions in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.
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Oxidation: Expose the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
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Thermal Stress: Incubate the solution at elevated temperatures (e.g., 60-80°C).
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Photostability: Expose the solution to UV and visible light.
The samples are then analyzed by a suitable analytical method, like HPLC, to identify and quantify the degradation products.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Reference(s) |
| Solid Powder | -20°C | Up to 3 years | [1][2] |
| Stock Solution in Solvent | -80°C | Up to 1 year | [1][2] |
| Stock Solution in Solvent | -20°C | Up to 1 month | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| DMSO | 100 mg/mL (117.72 mM) | [1] |
| Ethanol | 100 mg/mL | [1] |
| Water | Insoluble | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials:
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This compound powder
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Anhydrous DMSO
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Sterile, amber microcentrifuge tubes or vials
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Procedure:
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Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
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Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
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Aliquot the stock solution into single-use amber vials to protect from light and prevent repeated freeze-thaw cycles.
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Store the aliquots at -80°C.
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Protocol 2: General Procedure for a Stability-Indicating HPLC Method
This is a general protocol and should be optimized for your specific instrumentation and requirements.
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Instrumentation:
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HPLC system with a UV detector
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Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
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Mobile Phase:
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Mobile Phase A: 0.1% Formic acid in water
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Mobile Phase B: 0.1% Formic acid in acetonitrile
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-
Gradient Elution:
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A linear gradient from 5% to 95% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.
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Detection:
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UV detection at a wavelength determined by the UV spectrum of this compound (a wavelength of maximum absorbance should be chosen).
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Procedure:
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Prepare samples of this compound at a known concentration in a suitable solvent.
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Inject a defined volume (e.g., 10 µL) onto the HPLC system.
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Monitor the chromatogram for the peak corresponding to this compound and any degradation products. The retention time of the main peak should be consistent.
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The peak area of this compound can be used to quantify its concentration and assess its stability over time by comparing it to a freshly prepared standard.
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Visualizations
Caption: Signaling pathway of this compound-mediated USP7 inhibition.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. XL177A | DUB | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. acdlabs.com [acdlabs.com]
- 8. ajrconline.org [ajrconline.org]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: (Rac)-XL177A in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the long-term use of (Rac)-XL177A, a potent and selective irreversible inhibitor of Ubiquitin-Specific Peptidase 7 (USP7).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, also known as XL177A, is a covalent inhibitor that irreversibly binds to the catalytic cysteine (C223) of USP7.[1][2][3] This inhibition leads to the destabilization of MDM2, a key negative regulator of the tumor suppressor p53. Consequently, p53 levels rise, leading to the transcriptional activation of its target genes, which can induce cell cycle arrest (primarily in G1 phase) and apoptosis.[2][3] The cellular response to XL177A is predominantly dependent on the p53 pathway, and the mutational status of the TP53 gene is a critical determinant of sensitivity.[1][3]
Q2: How does the covalent binding of XL177A affect its use in long-term experiments?
A2: The irreversible covalent binding of XL177A to USP7 results in prolonged target inhibition. This means that the biological effects can persist even after the compound is removed from the culture medium. For long-term studies, this sustained action can be advantageous as it may reduce the need for frequent media changes with fresh compound. However, it also means that any off-target effects could be long-lasting. Careful dose-finding studies are crucial to identify a concentration that provides sustained target engagement without causing excessive cytotoxicity over time.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. For use in cell culture, the DMSO stock is further diluted in culture medium to the final desired concentration. It is important to ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Troubleshooting Guide
Issue 1: Diminished or Loss of Compound Efficacy Over Time
Possible Cause 1: Development of Cellular Resistance.
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Explanation: Cells, particularly cancer cell lines, can develop resistance to therapeutic agents over time through various mechanisms. For USP7 inhibitors, this can include mutations in the drug-binding pocket of USP7 or alterations in downstream signaling pathways that bypass the effects of p53 activation.[4][5] A reported resistance mechanism for a USP7 inhibitor involves a V517F mutation in the binding pocket, which causes steric hindrance and reduces the inhibitor's affinity.[4]
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Troubleshooting Steps:
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Sequence USP7: Isolate genomic DNA from resistant cells and sequence the USP7 gene to identify potential mutations in the drug-binding site.
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Assess p53 Pathway Status: Perform western blotting to check the levels and activation status of key proteins in the p53 pathway (p53, MDM2, p21) in response to XL177A treatment in both sensitive and resistant cells.
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Consider Alternative USP7 Inhibitors: If a binding pocket mutation is identified, consider testing USP7 inhibitors with a different binding mode that may not be affected by the specific mutation.[4]
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Investigate Bypass Pathways: Explore the activation of pro-survival signaling pathways that may be compensating for the inhibition of USP7.
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Possible Cause 2: Compound Instability in Culture Medium.
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Explanation: Although XL177A is a covalent inhibitor, its stability in aqueous culture medium over extended periods at 37°C may be limited. Degradation of the compound before it can engage its target would lead to a decrease in efficacy.
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Troubleshooting Steps:
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Increase Dosing Frequency: If you suspect compound degradation, try a partial or full media change with freshly prepared XL177A-containing medium every 48-72 hours.
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LC-MS Analysis of Media: To directly assess stability, you can analyze the concentration of XL177A in the culture medium over time using liquid chromatography-mass spectrometry (LC-MS).
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Issue 2: Excessive Cytotoxicity in Long-Term Cultures
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Explanation: The potent pro-apoptotic effect of XL177A, especially in p53 wild-type cells, can lead to significant cell death in long-term experiments, making it difficult to maintain a viable cell population for analysis.
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Troubleshooting Steps:
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Dose Titration: Perform a long-term dose-response experiment (e.g., 7-14 days) to identify the lowest effective concentration of XL177A that maintains target engagement without causing excessive cell death.
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Intermittent Dosing: Consider a dosing schedule where the cells are treated with XL177A for a specific period, followed by a "drug holiday" in fresh medium. This can allow for the recovery of the cell population while still benefiting from the sustained inhibition due to covalent binding.
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Use of Lower Serum Concentrations: For some cell lines, reducing the serum concentration in the culture medium can slow down proliferation, which may make them less susceptible to the cytotoxic effects of cell cycle-active agents. However, this should be tested empirically as not all cell lines tolerate low serum conditions.[6]
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Issue 3: Inconsistent or Irreproducible Results in Long-Term Experiments
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Explanation: Long-term cell culture experiments are prone to variability due to factors such as cell confluency, passage number, and subtle changes in culture conditions.
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Troubleshooting Steps:
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Standardize Seeding Density: Begin all long-term experiments with a consistent and relatively low cell seeding density to avoid issues with confluence before the experimental endpoint.[6]
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Control Passage Number: Use cells within a defined and narrow passage number range to minimize phenotypic drift that can occur with extensive passaging.
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Regularly Authenticate Cell Lines: Periodically verify the identity of your cell lines using methods like short tandem repeat (STR) profiling to ensure you are working with the correct cells.
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Maintain Consistent Culture Conditions: Ensure that all experimental parameters, including media composition, incubator temperature, and CO2 levels, are kept constant throughout the experiment.
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Data Summary
Table 1: Reported IC50 Values for this compound
| Cell Line | Assay Type | Duration of Treatment | IC50 (nM) | Reference |
| MCF7 | Cell Viability | 6 hours (in cyto) | 39 | [2] |
| Purified full-length USP7 | Biochemical (Ub-AMC) | 6 hours | 0.34 | [1] |
Note: These IC50 values are for short-term assays and should be used as a starting point for determining appropriate concentrations for long-term experiments, which will likely require lower concentrations.
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay with this compound
Objective: To determine the effect of continuous, long-term exposure to this compound on cell proliferation and viability.
Methodology:
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Cell Seeding: Seed cells in a 96-well plate at a low density that allows for logarithmic growth over the desired experimental duration (e.g., 7-14 days).
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Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity if available.
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Media Changes: Every 2-3 days, perform a partial (50%) or full media change with freshly prepared this compound at the same concentrations to maintain compound levels and replenish nutrients.[6]
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Viability Assessment: At various time points (e.g., day 3, 7, 10, 14), assess cell viability using a suitable method such as a resazurin-based assay or a crystal violet staining assay.
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Data Analysis: Plot cell viability against the concentration of this compound at each time point to determine the long-term IC50 and observe the dynamics of cytotoxicity.
Protocol 2: Western Blot Analysis of Target Engagement and Downstream Effects
Objective: To monitor the inhibition of USP7 and its effect on the p53 signaling pathway over time.
Methodology:
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Cell Culture and Treatment: Culture cells in larger format vessels (e.g., 6-well plates or 10 cm dishes) and treat with the desired concentration of this compound for various durations (e.g., 24h, 48h, 72h, 7 days).
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Cell Lysis: At each time point, harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
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SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
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Immunoblotting: Probe the membrane with primary antibodies against USP7, MDM2, p53, p21, and a loading control (e.g., β-actin or GAPDH).
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Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescent or fluorescent detection system to visualize the protein bands. Quantify the band intensities to assess changes in protein levels over time.
Visualizations
Caption: Mechanism of action of this compound on the USP7-p53 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Ubiquitin-Specific Protease 7 (USP7) in Cancer: A New Insight to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: In Vivo Dosing for Novel USP7 Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing an in vivo dosage for novel compounds, with a focus on USP7 inhibitors like (Rac)-XL177A.
Disclaimer: There is no publicly available in vivo data for this compound. One publication describes it as a cellular probe and not an in vivo probe. Therefore, the following guidance is based on general principles of preclinical in vivo dose-finding for small molecule inhibitors and data from other USP7 inhibitors.
Frequently Asked Questions (FAQs)
Q1: We have promising in vitro data for this compound. How do we determine a starting dose for our first in vivo animal study?
A1: Determining a safe and effective starting dose for a first-in-animal study is a critical step that involves a structured approach. Since no in vivo data for this compound exists, you will need to conduct initial dose-finding studies. The process typically starts with a Dose Range Finding (DRF) study.
The primary goals of a DRF study are to:
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Establish the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.
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Identify potential dose-limiting toxicities.
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Inform dose selection for subsequent efficacy studies.
The starting dose for a DRF study is often estimated from in vitro data and by converting the No Observed Adverse Effect Level (NOAEL) from any available toxicology studies to a Human Equivalent Dose (HED), and then back to an animal dose for the chosen species.[1][2][3] In the absence of toxicology data, a common starting point is a fraction of the dose that showed efficacy in in vitro models, scaled appropriately.
Experimental Protocol: Dose Range Finding (DRF) Study
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Animal Model Selection: Choose a relevant animal model. For initial safety and tolerability, healthy rodents (mice or rats) are commonly used.
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Group Allocation: Assign a small number of animals (e.g., 3-5 per group) to several dose cohorts.
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Dose Escalation: Start with a low dose and escalate in subsequent cohorts. A common dose escalation scheme is the modified Fibonacci sequence.
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Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
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Monitoring: Closely monitor animals for clinical signs of toxicity, body weight changes, and any behavioral abnormalities for a predetermined period (e.g., 7-14 days).
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Endpoint Analysis: At the end of the study, perform necropsy and histopathological analysis of major organs to identify any compound-related toxicities.
Q2: What are the key parameters to monitor during an in vivo study with a novel USP7 inhibitor?
A2: Comprehensive monitoring is crucial to assess both the safety and efficacy of a novel inhibitor. Key parameters include:
-
Pharmacokinetics (PK): Characterizes what the body does to the drug. This involves measuring the concentration of the compound in plasma or tissues over time to determine its absorption, distribution, metabolism, and excretion (ADME).
-
Pharmacodynamics (PD): Describes what the drug does to the body. For a USP7 inhibitor, this would involve measuring the modulation of its target and downstream pathways in tumor and/or surrogate tissues.
-
Efficacy: Assesses the anti-tumor activity of the compound. This is typically measured by tumor growth inhibition in xenograft or syngeneic models.
-
Tolerability: Monitors the overall health of the animals to determine the safety profile of the compound.
The following table summarizes the key parameters for each type of study:
| Study Type | Objective | Key Parameters to Measure |
| Pharmacokinetics (PK) | To determine the ADME properties of the compound. | Cmax (Maximum concentration), Tmax (Time to Cmax), AUC (Area under the curve), Half-life (t1/2), Bioavailability. |
| Pharmacodynamics (PD) | To demonstrate target engagement and pathway modulation. | USP7 activity, p53 levels, MDM2 levels, p21 levels in tumor and/or surrogate tissues.[4] |
| Efficacy | To evaluate the anti-tumor activity. | Tumor volume, Tumor weight, Survival, Body weight. |
| Tolerability | To assess the safety profile. | Clinical observations (e.g., changes in fur, posture, activity), Body weight, Food and water intake, Hematology, Clinical chemistry, Histopathology of major organs. |
Q3: How can we establish a relationship between the dose, drug exposure, and the desired biological effect (pharmacodynamics)?
A3: Establishing a dose-exposure-response relationship is key to optimizing the dosing schedule. This is achieved by integrating PK and PD data.
Experimental Protocol: Integrated PK/PD Study
-
Study Design: Use a sufficient number of animals to allow for serial blood and tissue sampling at various time points after a single dose of this compound.
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Sample Collection: At each time point, collect plasma for PK analysis and tumor/surrogate tissue for PD analysis.
-
PK Analysis: Measure the concentration of this compound in plasma using a validated analytical method (e.g., LC-MS/MS).
-
PD Analysis: In the tissue samples, measure biomarkers of USP7 inhibition. For example, you could use Western blotting or immunohistochemistry to assess the levels of p53, MDM2, and p21.[4]
-
Data Integration: Correlate the plasma concentration of this compound (PK) with the changes in the PD biomarkers at the same time points. This will help you understand the concentration of the drug required to achieve a certain level of target engagement.
This integrated approach will enable you to select a dose and schedule for your efficacy studies that is predicted to maintain drug concentrations above the level required for significant target inhibition.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High toxicity at low doses | Poor drug-like properties, off-target effects, or formulation issues. | - Re-evaluate the in vitro selectivity profile. - Investigate different formulations to improve solubility and reduce precipitation at the injection site. - Conduct a more gradual dose escalation in your DRF study. |
| Lack of efficacy despite good in vitro potency | Poor bioavailability, rapid metabolism/clearance, or insufficient target engagement in vivo. | - Perform a PK study to determine the drug exposure in vivo. - If exposure is low, consider different routes of administration or formulation strategies.[5][6] - Conduct a PD study to confirm target engagement in the tumor tissue. |
| High variability in tumor response | Tumor heterogeneity, inconsistent drug administration, or issues with the animal model. | - Ensure consistent tumor implantation and randomization of animals. - Refine the drug formulation and administration technique for consistency. - Increase the number of animals per group to improve statistical power. |
| Observed efficacy does not correlate with PD markers | The chosen PD markers are not representative of the anti-tumor mechanism, or there is a delay between target engagement and the anti-tumor effect. | - Investigate alternative downstream biomarkers of USP7 inhibition. - Conduct a time-course PD study to understand the kinetics of target modulation and its effect on tumor growth. |
Visualizations
Signaling Pathway
Caption: The USP7-p53 signaling pathway and the point of intervention for this compound.
Experimental Workflow
Caption: A generalized experimental workflow for determining the in vivo dosage of a novel compound.
References
- 1. fda.gov [fda.gov]
- 2. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting unexpected results with (Rac)-XL177A
Welcome to the technical support center for (Rac)-XL177A. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their experiments with this potent and selective irreversible USP7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the racemic mixture of XL177A, a highly potent and selective irreversible inhibitor of Ubiquitin-Specific Protease 7 (USP7) with an IC50 of 0.34 nM.[1][2][3][4][5][6] XL177A covalently binds to the catalytic cysteine (C223) of USP7, leading to its irreversible inactivation.[7] The primary mechanism of action for its anti-cancer effects is through the p53 signaling pathway. By inhibiting USP7, XL177A prevents the deubiquitination of MDM2, a key negative regulator of p53. This leads to the degradation of MDM2, resulting in the stabilization and accumulation of p53.[7][8] Activated p53 then transcriptionally upregulates its target genes, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[5][7][8]
Q2: Why is the TP53 status of my cell line important when using this compound?
The efficacy of this compound is predominantly dependent on the presence of functional, wild-type p53.[8][9] Studies have shown a strong correlation between wild-type TP53 status and sensitivity to XL177A across hundreds of cancer cell lines.[9] Conversely, cell lines with mutant or null TP53 are generally resistant to XL177A's effects.[10] Therefore, it is crucial to know the TP53 mutational status of your cell lines to anticipate their response to this compound.
Q3: What is XL177B and how should it be used?
XL177B is the enantiomer of XL177A and serves as a crucial negative control for experiments.[7][8] It is significantly less potent against USP7 (approximately 500-fold less active than XL177A).[7] By comparing the effects of this compound or XL177A to those of XL177B, researchers can distinguish between on-target USP7 inhibition and potential off-target effects.[7][8] Any phenotype observed with XL177A but not with an equivalent concentration of XL177B is more likely to be a result of USP7 inhibition.
Troubleshooting Unexpected Results
Q4: My TP53 wild-type cancer cell line is not responding to this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of response even in TP53 wild-type cells:
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Sub-optimal Compound Concentration or Treatment Duration: Ensure you are using a concentration range that is effective for your specific cell line and an adequate treatment duration for the desired biological outcome (e.g., p53 stabilization, apoptosis). Refer to published data for guidance on effective concentrations and timelines. Treatment of MCF7 cells with 1 µM XL177A for 24 hours has been shown to induce complete G1 arrest.[5][8]
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Compound Stability and Solubility: this compound is soluble in DMSO.[3][4] Ensure your stock solutions are properly prepared and stored to maintain compound integrity. Avoid repeated freeze-thaw cycles.[2] It is recommended to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[3] For in vivo studies, specific formulations are required.[3][4]
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Cell Culture Conditions: Variations in cell culture media, serum concentration, and cell density can influence cellular response to inhibitors.[11] Standardize your cell culture conditions to ensure reproducibility.
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Dysfunctional p53 Pathway: Even with wild-type TP53, downstream components of the p53 signaling pathway may be altered, leading to a blunted response.
-
Off-Target Effects: While XL177A is highly selective, off-target effects can sometimes lead to unexpected phenotypes.[12]
Q5: I am observing a phenotype that doesn't seem to be related to p53 activation. How can I investigate potential off-target effects?
Investigating off-target effects is crucial for accurate data interpretation.[12] Here are some recommended approaches:
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Use of a Structurally Unrelated USP7 Inhibitor: Comparing the effects of this compound with another validated, structurally distinct USP7 inhibitor can help determine if the observed phenotype is a class effect of USP7 inhibition or specific to the chemical scaffold of XL177A.[12]
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Genetic Knockdown/Knockout of USP7: The gold standard for validating on-target effects is to use genetic approaches like CRISPR/Cas9 or siRNA to eliminate or reduce USP7 expression. If the phenotype of USP7 knockdown/knockout mimics the effect of this compound treatment, it strongly suggests an on-target effect.[12]
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Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to confirm direct target engagement in intact cells.[13][14] This assay measures the thermal stabilization of a protein upon ligand binding. A shift in the melting curve of USP7 in the presence of this compound provides direct evidence of target engagement.
-
Competitive Activity-Based Protein Profiling (ABPP): This technique can be used to assess the selectivity of an inhibitor across a whole class of enzymes in a native biological sample.[1] Competitive ABPP has been used to demonstrate the high selectivity of XL177A for USP7.[9]
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| XL177A IC50 (USP7) | 0.34 nM | Purified full-length USP7 | [3][5] |
| XL177A IC50 (USP7 in cyto) | 39 nM | MCF7 cells (6-hour treatment) | [7] |
| XL177B IC50 (USP7) | ~500-fold less potent than XL177A | Purified enzyme, crude lysate, and live cells | [7] |
| Effective Concentration for G1 arrest | 1 µM | MCF7 cells (24-hour treatment) | [5][8] |
Signaling Pathway and Workflow Diagrams
Caption: The USP7-MDM2-p53 signaling pathway and the effect of this compound.
References
- 1. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. XL177A | DUB | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (HY-138794A-50mg) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Physiological Cell Culture Media Tune Mitochondrial Bioenergetics and Drug Sensitivity in Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
(Rac)-XL177A signal-to-noise ratio optimization in assays
This guide provides troubleshooting and optimization strategies for researchers using (Rac)-XL177A in biochemical assays, with a focus on maximizing the signal-to-noise ratio for reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, irreversible inhibitor of Ubiquitin-Specific Peptidase 7 (USP7).[1][2][3] USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in cancer by stabilizing various oncogenic proteins, including MDM2. By inhibiting USP7, XL177A leads to the degradation of MDM2, which in turn allows for the stabilization and activation of the tumor suppressor protein p53.[4] This activation of p53 signaling is the primary mechanism through which XL177A exerts its anti-cancer effects in p53 wild-type cells.[1][2]
Q2: We are using a luminescence-based assay to measure USP7 activity. What are the common causes of a low signal-to-noise (S/N) ratio?
A low signal-to-noise ratio, often reflected in a poor Z'-factor (<0.5), can stem from either a weak signal (low enzyme activity) or high background noise.[5][6]
Common causes include:
-
High Background: This can be caused by ATP contamination in reagents, non-specific binding of assay components to the microplate, or intrinsic luciferase activity interference by your compound.[5][7]
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Low Signal: This may result from suboptimal concentrations of the enzyme (USP7) or substrate, enzyme inactivity due to improper handling, or incompatible assay buffer conditions (e.g., pH, cofactors).[5][8]
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High Variability: Inconsistent results between replicate wells can be due to pipetting errors, temperature gradients across the plate, or plate "edge effects".[6][9]
Q3: How can I reduce high background signal in my luminescence assay?
High background can mask the true signal from your enzyme's activity.[5] To mitigate this, consider the following strategies:
-
Incorporate Blocking Agents: Add a carrier protein like Bovine Serum Albumin (BSA) (e.g., 0.1 mg/mL) to the assay buffer to prevent non-specific binding of enzymes or substrates to the microplate wells.[6]
-
Add Detergents: Including a mild non-ionic detergent, such as 0.01-0.05% Tween-20 or Triton X-100, in your buffers can reduce hydrophobic interactions and compound aggregation.[6][10]
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Check Reagent Purity: Ensure that your substrate and buffer components are not contaminated with ATP, which would directly generate a background signal in an ATP-depletion assay format. Run a "no-enzyme" control to check for this.[5][7]
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Use Appropriate Microplates: For luminescence assays, always use opaque, white microplates to maximize the light signal and prevent crosstalk between wells.[11]
Q4: My assay signal is very weak. What steps can I take to increase it?
A weak signal is often due to the enzymatic reaction not proceeding optimally.
-
Optimize Enzyme Concentration: Titrate your USP7 enzyme to find the lowest concentration that provides a robust signal within the linear range of the reaction.
-
Optimize Substrate and ATP Concentrations: The concentrations of the ubiquitin substrate and ATP (if using an ATP-based detection method) are critical. For inhibitor screening, using an ATP concentration near the Michaelis constant (Km) is often a good starting point.[5]
-
Check Buffer Conditions: Ensure the pH and salt concentration of your assay buffer are optimal for USP7 activity.
-
Increase Incubation Time: Extending the reaction time can allow for more product formation, but you must ensure the reaction remains in the linear phase (typically <20% substrate turnover).[8][12]
Troubleshooting Guides
Guide 1: Low Signal-to-Background (S/B) Ratio
A low S/B ratio makes it difficult to distinguish true inhibitor effects from assay noise. The following workflow can help diagnose the issue.
Caption: Troubleshooting logic for a low Signal-to-Background ratio.
Guide 2: High Well-to-Well Variability
High coefficient of variation (%CV) across replicates can obscure real data trends.
| Potential Cause | Recommended Solution | Reference |
| Pipetting Inaccuracy | Use calibrated pipettes; use reverse pipetting for viscous solutions; ensure consistent tip immersion depth. | [6] |
| Edge Effects | Avoid using the outer wells of the microplate. Alternatively, fill the outer wells with sterile water or PBS to create a humidity buffer. | [6][13][14] |
| Temperature Gradients | Allow all reagents and plates to equilibrate to room temperature before starting the assay. Ensure the plate reader has stable temperature control. | [9][15] |
| Insufficient Mixing | Gently mix the plate on an orbital shaker after adding reagents. Avoid vigorous shaking that can cause splashing. | [15] |
Experimental Protocols & Data
Protocol 1: USP7 Enzyme Titration
This protocol aims to find the optimal enzyme concentration that yields a robust signal while conserving the enzyme.
-
Prepare a serial 2-fold dilution of the USP7 enzyme in assay buffer.
-
Add the diluted enzyme to the wells of a 96-well white plate.
-
Add the ubiquitin substrate and ATP to all wells at a fixed concentration (e.g., Km value).
-
Include "no enzyme" control wells for background measurement.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).[12]
-
Add the luminescence detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a signal.[15]
-
Incubate for 10 minutes at room temperature to stabilize the signal.[12]
-
Measure luminescence using a plate reader.
-
Plot luminescence vs. enzyme concentration and select a concentration from the linear portion of the curve that gives a high signal-to-background ratio.
Protocol 2: ATP Concentration Optimization
This protocol helps determine the ATP concentration that provides the best assay window.
-
Use the optimal USP7 enzyme concentration determined in Protocol 1.
-
Prepare serial dilutions of ATP in the assay buffer.
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Set up two sets of reactions for each ATP concentration: one with USP7 ("Max Signal") and one without USP7 ("Background").
-
Add the ubiquitin substrate and the ATP dilutions to the appropriate wells.
-
Initiate the reaction by adding USP7 enzyme or an equal volume of buffer.
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Incubate, add detection reagent, and measure luminescence as described previously.
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Calculate the Signal-to-Background (S/B) ratio for each ATP concentration.
Table 1: Example Data for ATP Optimization
| ATP Conc. (µM) | Avg. Luminescence (USP7) | Avg. Luminescence (No USP7) | Signal-to-Background (S/B) |
| 1 | 5,000 | 45,000 | 9.0 |
| 5 | 25,000 | 200,000 | 8.0 |
| 10 | 48,000 | 350,000 | 7.3 |
| 25 | 95,000 | 600,000 | 6.3 |
| 50 | 150,000 | 850,000 | 5.7 |
| 100 | 210,000 | 1,200,000 | 5.7 |
Note: In this hypothetical ATP-depletion assay, a lower luminescence value indicates higher enzyme activity.
Visualized Workflows and Pathways
This compound Mechanism of Action
Caption: Simplified signaling pathway for this compound.
General Assay Optimization Workflow
Caption: Step-by-step workflow for optimizing a biochemical assay.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. benchchem.com [benchchem.com]
- 9. tecan.com [tecan.com]
- 10. youtube.com [youtube.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. promega.com [promega.com]
- 13. “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?” - paasp network [paasp.net]
- 14. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 15. worldwide.promega.com [worldwide.promega.com]
Minimizing batch-to-batch variability of (Rac)-XL177A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability when working with (Rac)-XL177A. Our goal is to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the potency (IC50) of this compound between different lots. What could be the cause?
A1: Batch-to-batch variability in potency can arise from several factors related to the compound's purity, stability, and handling. This compound is a highly potent, irreversible covalent inhibitor of USP7, and even minor differences between batches can impact its efficacy.[1][2] Potential causes include:
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Differences in Purity Profile: Each synthesis batch may have slight variations in the percentage of the active compound and the presence of impurities or related substances.
-
Stereoisomer Composition: As a racemic mixture, the precise ratio of enantiomers in this compound could differ between batches, potentially affecting biological activity.
-
Compound Stability and Degradation: Improper storage or handling can lead to degradation of the compound. Factors like temperature, light exposure, and moisture can affect the stability of small molecules.[3][4]
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Solvent and Formulation Inconsistencies: The method of solubilization and the final concentration of the stock solution can influence the compound's aggregation state and availability in assays.
Q2: How can we ensure the quality and consistency of a new batch of this compound before starting our experiments?
A2: Implementing a robust internal quality control (QC) process for each new lot is crucial. We recommend the following analytical checks to verify the identity, purity, and concentration of your this compound.
Q3: Our recent experiments with a new lot of this compound are showing unexpected off-target effects or cellular toxicity at concentrations that were previously well-tolerated. Why might this be happening?
A3: Increased off-target effects or toxicity with a new batch could be linked to the presence of impurities from the synthesis process. It is also possible that the new batch has a higher effective concentration of the active molecule than previous batches, leading to exaggerated on-target or off-target effects. We recommend performing a dose-response curve for every new lot to re-establish the optimal working concentration.[5]
Q4: What is the mechanism of action for this compound and which signaling pathway does it affect?
A4: this compound is a potent and selective irreversible inhibitor of Ubiquitin-Specific Protease 7 (USP7).[2] It covalently binds to the catalytic cysteine (C223) of USP7.[6] USP7 is a deubiquitinating enzyme that regulates the stability of numerous proteins, including MDM2 and p53. By inhibiting USP7, this compound leads to the destabilization and degradation of MDM2. This, in turn, allows for the accumulation and activation of the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[7][8]
Troubleshooting Guides
Problem: Inconsistent Results in Cell-Based Assays
Users may experience variability in cellular phenotypes, such as proliferation inhibition or apoptosis induction, when using different batches of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Data Presentation
Table 1: Recommended Quality Control Specifications for this compound
| Parameter | Recommended Method | Acceptance Criteria | Rationale |
| Identity | ¹H-NMR, LC-MS | Spectrum conforms to the expected structure of this compound. | Confirms the correct chemical entity is present.[9] |
| Purity | HPLC/UPLC (e.g., at 254 nm) | ≥98% | Ensures minimal interference from impurities.[10] |
| Concentration (of stock solution) | UV-Vis Spectrophotometry or qNMR | Within ±5% of the target concentration. | Accurate concentration is critical for reproducible dosing. |
| Solubility | Visual Inspection in DMSO | Clear solution at the specified concentration (e.g., 10 mM). | Ensures the compound is fully dissolved before further dilution.[11] |
Table 2: Example of Batch Comparison Data
| Batch ID | Purity (HPLC, %) | IC50 in MCF7 cells (nM) | Notes |
| Batch A | 99.2 | 0.45 | Historical reference batch. |
| Batch B | 98.5 | 0.51 | Within acceptable variance. |
| Batch C | 95.8 | 1.20 | Lower purity correlates with reduced potency. Further investigation required. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Reconstitution: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation. Reconstitute the compound in high-purity, anhydrous DMSO to a final concentration of 10 mM.
-
Solubilization: Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (to 37°C) can be applied if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed, low-retention microcentrifuge tubes. Store aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 3 months).
-
Handling: When using an aliquot, thaw it quickly and use it immediately. Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and the introduction of water into the DMSO stock.[11]
Protocol 2: Validating a New Batch of this compound in a Cell-Based Assay
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Cell Seeding: Plate a well-characterized, TP53 wild-type cancer cell line (e.g., MCF7) at a predetermined optimal density in a 96-well plate. Allow cells to adhere overnight.
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Compound Dilution: Prepare a serial dilution of the new batch of this compound in the appropriate cell culture medium. It is critical to also include a reference batch (if available) and a vehicle control (e.g., 0.1% DMSO) in parallel.
-
Treatment: Treat the cells with the compound dilutions for a specified duration (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as a resazurin-based assay or a commercial ATP-based assay.
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Data Analysis: Plot the cell viability against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value. Compare the IC50 of the new batch to the reference batch.
Mandatory Visualization
This compound Mechanism of Action: The USP7-MDM2-p53 Signaling Pathway
Caption: Inhibition of USP7 by this compound leads to p53 activation.
References
- 1. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. qbdgroup.com [qbdgroup.com]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.biomol.com [resources.biomol.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quality Control (QC) Testing [daltonresearchmolecules.com]
- 10. jocpr.com [jocpr.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: (Rac)-XL177A Resistance Mechanisms
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting resistance mechanisms to (Rac)-XL177A, a potent and selective irreversible inhibitor of Ubiquitin-Specific Peptidase 7 (USP7).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a highly potent and selective irreversible inhibitor of USP7 with a reported IC50 of 0.34 nM in biochemical assays.[1] USP7 is a deubiquitinating enzyme (DUB) that stabilizes various proteins by removing ubiquitin tags, thereby preventing their proteasomal degradation. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation. By inhibiting USP7, XL177A promotes the degradation of MDM2, leading to the stabilization and activation of p53 in cells with wild-type TP53.[1][2] This activation of p53 can induce cell cycle arrest and apoptosis in cancer cells.[1][2]
Q2: What is the most common mechanism of resistance to this compound in cancer cell lines?
A2: The predominant mechanism of resistance to this compound is linked to the mutational status of the TP53 gene.[1] Cancer cell lines with wild-type TP53 are generally sensitive to XL177A, while cell lines harboring TP53 mutations or deletions exhibit significantly reduced sensitivity.[1] Studies have shown that knockout of TP53 in wild-type cells confers resistance to XL177A.[1]
Q3: Are there other potential mechanisms of resistance to USP7 inhibitors like this compound?
A3: Yes, while TP53 mutation is the most common, other mechanisms could contribute to resistance. One identified mechanism is the acquisition of mutations in the USP7 gene itself. For instance, a V517F mutation in the drug-binding pocket of USP7 has been shown to cause steric hindrance and reduce the affinity of USP7 inhibitors. Other potential, though less characterized, mechanisms could include the upregulation of compensatory deubiquitinating enzymes or alterations in drug efflux pump activity.
Q4: How does the IC50 value of this compound relate to cell line sensitivity?
A4: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. A lower IC50 value indicates that a lower concentration of the drug is required to inhibit a specific biological process (e.g., cell growth) by 50%. Therefore, cell lines with a low IC50 for this compound are considered sensitive, while those with a high IC50 are considered resistant.
Troubleshooting Guide
Issue 1: My TP53 wild-type cell line shows unexpected resistance to this compound.
-
Possible Cause 1: Incorrect TP53 status.
-
Recommended Action: Confirm the TP53 status of your cell line through sequencing. Cell line identity and characteristics can drift over time in culture.
-
-
Possible Cause 2: Upregulation of compensatory pathways.
-
Recommended Action: Investigate the expression levels of other deubiquitinating enzymes (DUBs) that might compensate for USP7 inhibition. Perform qPCR or Western blot analysis for other DUBs known to regulate the p53 pathway.
-
-
Possible Cause 3: Increased drug efflux.
-
Recommended Action: Assess the expression of multidrug resistance proteins (e.g., ABC transporters like ABCB1/MDR1) via Western blot or qPCR. If overexpressed, consider co-treatment with an ABC transporter inhibitor to see if sensitivity to XL177A is restored.
-
-
Possible Cause 4: Sub-optimal experimental conditions.
-
Recommended Action: Ensure the drug is properly stored and handled to prevent degradation. Perform a dose-response experiment with a broad range of concentrations and sufficient incubation time (e.g., 72 hours) to accurately determine the IC50 in your specific cell line.
-
Issue 2: How can I confirm that TP53 mutation is the cause of resistance in my cell line?
-
Recommended Action 1: Genetic Complementation.
-
If you have a resistant cell line with a TP53 mutation, you can introduce a wild-type TP53 gene (e.g., via lentiviral transduction) and assess whether this restores sensitivity to this compound. A significant decrease in the IC50 value after reintroduction of wild-type TP53 would confirm its role in resistance.
-
-
Recommended Action 2: CRISPR/Cas9-mediated knockout.
-
In a sensitive, TP53 wild-type cell line, use CRISPR/Cas9 to knock out the TP53 gene. A subsequent increase in the IC50 of this compound in the knockout cells compared to the parental cells would validate the essential role of TP53 in mediating the drug's effect.[1]
-
Issue 3: I am not observing the expected downstream effects of p53 activation (e.g., increased p21 levels) after this compound treatment in my sensitive cell line.
-
Possible Cause 1: Insufficient treatment time or dose.
-
Recommended Action: Perform a time-course (e.g., 6, 12, 24, 48 hours) and dose-response experiment and analyze the expression of p53 and its target proteins like p21 and MDM2 by Western blot. The kinetics of protein stabilization and downstream signaling can vary between cell lines. Treatment of MCF7 cells with XL177A showed rapid degradation of MDM2 within 2 hours, followed by an increase in p53 and p21 levels.[1][2]
-
-
Possible Cause 2: Issues with antibody or Western blot protocol.
-
Recommended Action: Validate your primary antibodies for p53, p21, and MDM2 to ensure they are specific and working correctly. Use appropriate positive and negative controls for your Western blot. Ensure efficient protein extraction and lysis.
-
-
Possible Cause 3: Cell line-specific signaling kinetics.
-
Recommended Action: Consult the literature for information on the p53 signaling dynamics in your specific cell line model, as the timing and magnitude of the response can differ.
-
Data Presentation
Table 1: this compound Potency in Relation to TP53 Status
| Cell Line Feature | This compound Sensitivity | Typical IC50 Range | Reference |
| TP53 Wild-Type | Sensitive | Low nM to sub-µM | [1] |
| TP53 Mutant/Null | Resistant | High µM or no response | [1] |
| TP53 Knockout (in WT background) | Resistant | Significantly higher than parental | [1] |
Note: Specific IC50 values are highly dependent on the cell line, experimental conditions, and assay used. The values presented are indicative of the general trend. A study of over 400 cell lines showed that 9 out of 10 TP53-WT cell lines were sensitive to XL177A, compared to only 1 out of 17 TP53-mutant cell lines.[1]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-based)
This protocol is for determining the IC50 of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range would be from 1 nM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 72 hours.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression model to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis of p53 Pathway Proteins
This protocol is to assess the levels of p53, MDM2, and p21 following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-MDM2, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration(s) and for the desired time points (e.g., 0, 6, 12, 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to the loading control.
-
Protocol 3: Generation of a this compound Resistant Cell Line
This protocol describes a method for developing a resistant cell line through continuous exposure to increasing drug concentrations.
Materials:
-
Parental cancer cell line (sensitive to this compound)
-
Complete cell culture medium
-
This compound
-
Cell culture flasks and plates
Procedure:
-
Initial Drug Exposure:
-
Determine the IC50 of this compound for the parental cell line.
-
Begin by continuously culturing the parental cells in a medium containing this compound at a concentration equal to or slightly below the IC50.
-
-
Dose Escalation:
-
When the cells resume a normal growth rate and reach about 80-90% confluency, subculture them and increase the concentration of this compound in the medium (e.g., by 1.5 to 2-fold).
-
Initially, a significant amount of cell death is expected. The surviving cells are the ones that will be selected for.
-
-
Iterative Selection:
-
Repeat the process of dose escalation once the cells have adapted to the current drug concentration and are growing steadily.
-
At each stage, it is crucial to cryopreserve vials of cells as backups.
-
-
Characterization of Resistant Line:
-
Continue this process for several months until the cells can tolerate a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
-
Once a resistant population is established, confirm the degree of resistance by performing a cell viability assay to determine the new IC50 and compare it to that of the parental cell line.
-
The resistant cell line should be maintained in a medium containing a maintenance dose of this compound to prevent the loss of the resistant phenotype.
-
Visualizations
References
Technical Support Center: Optimizing Incubation Time for (Rac)-XL177A Treatment
Welcome to the technical support center for (Rac)-XL177A, a potent, selective, and irreversible inhibitor of Ubiquitin-Specific Peptidase 7 (USP7). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to aid in the successful design and execution of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, with the active enantiomer being XL177A, is a covalent inhibitor that selectively and irreversibly binds to the catalytic cysteine (Cys223) of USP7.[1] USP7 is a deubiquitinating enzyme (DUB) that stabilizes various proteins by removing ubiquitin tags, thereby preventing their proteasomal degradation. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation. By inhibiting USP7, XL177A leads to the destabilization and degradation of MDM2. This, in turn, results in the stabilization and accumulation of p53.[2][3] Activated p53 can then induce cell cycle arrest, apoptosis, and senescence in cancer cells, particularly those with wild-type TP53.[2][4][5]
Q2: Is there a difference between this compound and XL177A?
A2: this compound refers to the racemic mixture, meaning it contains both enantiomers of the molecule. XL177A is the specific, active enantiomer that potently inhibits USP7. For optimal potency and selectivity, it is recommended to use the pure XL177A enantiomer.
Q3: What is a typical starting concentration and incubation time for this compound in cell-based assays?
A3: The optimal concentration and incubation time are highly dependent on the cell line, the experimental endpoint, and the p53 status of the cells. As a starting point:
-
Concentration: A common concentration range to test is 0.1 µM to 10 µM. XL177A has a reported IC50 of 0.34 nM in biochemical assays, but higher concentrations are typically required in cellular assays to account for cell permeability and target engagement.
-
Incubation Time: For initial experiments, a 24-hour incubation period is a reasonable starting point to observe effects on downstream signaling and cell viability.[2] However, this should be optimized for your specific experiment.
Q4: How does the irreversible binding of this compound affect the experimental design, particularly the incubation time?
A4: As an irreversible covalent inhibitor, the extent of USP7 inhibition by XL177A is time-dependent. Longer incubation times allow for more USP7 molecules to become covalently modified, leading to a more pronounced and sustained biological effect. This means that even after the compound is removed from the medium, the inhibition of USP7 will persist. Therefore, washout experiments, where the drug-containing medium is replaced with fresh medium, can be used to study the sustained effects of the inhibitor.
Optimizing Incubation Time
The optimal incubation time for this compound is a critical parameter that depends on the biological question being addressed. Below is a summary of typical incubation times for various experimental endpoints.
Data Presentation: Summary of Incubation Times for this compound
| Experimental Endpoint | Typical Incubation Time | Cell Line Example | Key Observations |
| Target Engagement | 2 - 6 hours | MCF7 | Rapid degradation of HDM2.[2][3] |
| Signaling Pathway Activation | 2 - 24 hours | MCF7 | Increase in p53 and p21 protein levels.[2][3] |
| Transcriptional Changes | 24 hours | MCF7 | Upregulation of p53 target genes.[2][6] |
| Cell Cycle Arrest | 24 hours | MCF7 | Complete G1 arrest.[2][3] |
| Cell Viability/Apoptosis | 24 - 120 hours | Various Cancer Cell Lines | Decrease in cell viability and induction of apoptosis.[6] |
Experimental Protocols
Protocol: Determining Optimal Incubation Time for a Cell Viability Assay
This protocol provides a general framework for optimizing the incubation time of this compound for assessing its effect on cell viability using a reagent such as MTT or resazurin.
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to create a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a DMSO-only vehicle control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Time-Course Incubation: Incubate the plates for different durations, for example, 24, 48, and 72 hours, at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: At the end of each incubation period, add the viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control for each time point. Plot the percentage of cell viability against the log of the this compound concentration for each incubation time to determine the IC50 value at each time point. The optimal incubation time will be the one that provides a robust and significant effect within a reasonable timeframe for your experimental setup.
Mandatory Visualization
Caption: Signaling pathway of this compound action.
Caption: Workflow for optimizing incubation time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No or low activity observed | - Incubation time is too short: The effect may not have had enough time to manifest. - Drug concentration is too low: The concentration may be insufficient to achieve adequate target engagement. - Cell line is resistant: The cell line may have a mutant or null TP53 status, making it less sensitive to USP7 inhibition. - Compound instability: The compound may be degrading in the culture medium over long incubation times. | - Perform a time-course experiment with longer incubation times (e.g., up to 72 or 96 hours). - Increase the concentration of this compound. Perform a dose-response experiment to find the effective range. - Verify the TP53 status of your cell line. Consider using a TP53 wild-type cell line as a positive control. - For long incubations (> 48 hours), consider replenishing the medium with fresh compound. |
| High variability between replicates | - Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. - Edge effects: Wells on the edge of the plate are prone to evaporation, which can affect cell growth and compound concentration. - Compound precipitation: this compound may precipitate in the aqueous culture medium if the final DMSO concentration is too high or if it is not mixed properly. | - Ensure a single-cell suspension before seeding and use calibrated pipettes. - Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium to minimize evaporation. - Ensure the final DMSO concentration is low (typically < 0.5%) and that the compound is thoroughly mixed into the medium before adding it to the cells. |
| High cell toxicity at all concentrations | - Incubation time is too long: For sensitive cell lines, a long exposure can lead to widespread cell death. - Compound concentration is too high: The tested concentration range may be too high for the specific cell line. | - Reduce the incubation time. A shorter incubation may be sufficient to observe the desired effect. - Lower the concentration range of this compound in your dose-response experiment. |
References
Validation & Comparative
Validation of (Rac)-XL177A as a USP7 Inhibitor: A Comparative Guide
This guide provides a comprehensive comparison of (Rac)-XL177A, a potent and selective irreversible inhibitor of Ubiquitin Specific Peptidase 7 (USP7), with other known USP7 inhibitors.[1][2][3] The content is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
This compound has been identified as a highly potent, sub-nanomolar irreversible inhibitor of USP7.[3] Its mechanism of action is primarily through the p53-dependent pathway, where inhibition of USP7 leads to the destabilization of MDM2, a negative regulator of p53. This results in the accumulation and activation of p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[1][2]
Performance Comparison of USP7 Inhibitors
The following tables summarize the quantitative data for this compound and a selection of alternative USP7 inhibitors. It is important to note that the data presented is compiled from various studies, and direct comparison may be limited due to differing experimental conditions.
Table 1: Biochemical Potency Against USP7
| Compound | Type of Inhibition | IC50/EC50 | Assay Conditions | Reference |
| This compound | Irreversible | IC50: 0.34 nM | In vitro Ub-AMC assay | [3] |
| FT671 | Non-covalent | IC50: 52 nM | In vitro Ub-AMC assay | [4] |
| GNE-6640 | Non-covalent, Allosteric | IC50: 0.75 µM (full-length USP7) | Not specified | [5][6] |
| P5091 | Reversible | EC50: 4.2 µM | In vitro | [7] |
| XL177B | Irreversible (Inactive Enantiomer) | ~500-fold less potent than XL177A | Purified enzyme, crude lysate, and live cell treatment | [2] |
Table 2: Cellular Activity of USP7 Inhibitors
| Compound | Cellular Assay | Cell Line | Observed Effect | Concentration | Reference |
| This compound | Cell Viability | Multiple Cancer Cell Lines | Growth suppression in TP53-WT cells | Varies | [2] |
| FT671 | p53 stabilization | HCT116, U2OS | Increased p53 protein levels | Not specified | [8] |
| GNE-6640 | Cell Viability | 181 cell lines | Varies | Not specified | [9] |
| P5091 | Apoptosis Induction | Multiple Myeloma cells | Induces apoptosis | Not specified | [8] |
| Nutlin-3a | p53 stabilization | Osteosarcoma cells | Stabilizes p53 | Not specified | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of USP7 inhibitors are provided below.
Deubiquitinase (DUB) Activity Assay (Ub-AMC Assay)
This assay measures the enzymatic activity of USP7 and its inhibition by test compounds.
Principle: The assay utilizes a fluorogenic substrate, Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC). Cleavage of the AMC group from ubiquitin by active USP7 results in an increase in fluorescence, which can be measured over time.
Protocol Outline:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
Add recombinant human USP7 enzyme to the wells of a microplate.
-
Add the test inhibitor (this compound or alternatives) at various concentrations and pre-incubate with the enzyme.
-
Initiate the reaction by adding the Ub-AMC substrate.
-
Monitor the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time using a microplate reader.
-
Calculate the rate of reaction and determine the IC50 value of the inhibitor by plotting the reaction rate against the inhibitor concentration.[10][11][12][13][14]
Cell Viability Assay (MTS Assay)
This assay determines the effect of USP7 inhibitors on the proliferation and viability of cancer cells.
Principle: The MTS assay is a colorimetric method that measures the reduction of a tetrazolium compound (MTS) by viable, metabolically active cells to a colored formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.
Protocol Outline:
-
Seed cancer cells (e.g., HCT116, MCF7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the USP7 inhibitor or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at ~490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).[15][16][17][18]
Western Blot Analysis for p53 and MDM2
This technique is used to detect changes in the protein levels of p53 and its negative regulator MDM2 following treatment with a USP7 inhibitor.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Protocol Outline:
-
Treat cells with the USP7 inhibitor for a specified time.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for p53, MDM2, and a loading control (e.g., β-actin).
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities to determine the relative protein levels.[19][20][21][22]
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement of a drug in a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. CETSA measures this change in thermal stability.
Protocol Outline:
-
Treat intact cells with the test compound or vehicle control.
-
Heat the treated cells to a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein (USP7) remaining at each temperature by Western blotting or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[23][24][25][26][27]
Visualizations
The following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: The USP7-p53 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the validation of a USP7 inhibitor.
References
- 1. Ubiquitin-Specific Protease Inhibitors for Cancer Therapy: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ubiqbio.com [ubiqbio.com]
- 12. Competition Assay for Measuring Deubiquitinating Enzyme Substrate Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Cell viability assessment [protocols.io]
- 19. benchchem.com [benchchem.com]
- 20. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
A Head-to-Head Showdown: (Rac)-XL177A versus Competitor Compounds in USP7 Inhibition and Cancer Cell Efficacy
In the landscape of targeted cancer therapy, the deubiquitinating enzyme Ubiquitin-Specific Protease 7 (USP7) has emerged as a critical target. Its inhibition offers a promising strategy to reactivate tumor suppressor pathways, primarily by stabilizing p53. This guide provides a detailed comparison of the efficacy of (Rac)-XL177A, a potent and selective irreversible USP7 inhibitor, against its key competitors. This analysis is supported by experimental data, detailed methodologies, and visual representations of the underlying biological processes.
Executive Summary of Efficacy
This compound demonstrates superior potency in inhibiting USP7 and inducing a p53-dependent cell-killing mechanism compared to its enantiomer XL177B and the well-characterized MDM2 inhibitor, Nutlin-3A (B1683890). While direct comparative data with other USP7 inhibitors like (R)-FT671 and GNE-6776 is less prevalent in publicly available literature, the existing evidence positions this compound as a highly effective agent.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and its competitors. It is important to note that direct comparisons are most accurate when experiments are conducted under identical conditions.
| Compound | Target(s) | IC50 (USP7) | Cell Line | Assay Type | Efficacy Endpoint | Result | Citation |
| This compound | USP7 (irreversible) | 0.34 nM | MCF7 | Enzymatic Assay (Ub-AMC) | USP7 Inhibition | Potent inhibition | [1] |
| 484 cancer cell lines | Cell Viability (PRISM) | Growth Suppression | Highly correlated with TP53 WT status | [1] | |||
| MCF7 | Competitive ABPP | Target Engagement | IC50 of 8 nM (4hr preincubation) | [1] | |||
| XL177B | USP7 (enantiomer of XL177A) | Less potent than XL177A | MCF7 | Transcriptional Profiling | p53 Target Upregulation | No significant effect at 0.1 or 1 µM | [2] |
| Nutlin-3A | MDM2 | N/A | 484 cancer cell lines | Cell Viability (PRISM) | Growth Suppression | Correlated with TP53 WT status | [1] |
| HCT116, MCF7, B16-F10 | Cell Viability | Growth Inhibition | IC50 range: 1.4 - 8.6 µM | [3] | |||
| (R)-FT671 | USP7 | ~0.1 µM | MM.1S | Cell Viability | Growth Inhibition | Dose-dependent inhibition | [4] |
| GNE-6776 | USP7 (allosteric) | N/A | N/A | N/A | N/A | Data not available for direct comparison |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures used to evaluate these compounds, the following diagrams are provided.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this comparison guide.
In Vitro USP7 Enzymatic Assay
This assay quantifies the enzymatic activity of USP7 and the inhibitory effect of compounds.
-
Principle: The assay utilizes a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC). Cleavage of AMC from ubiquitin by USP7 results in an increase in fluorescence, which is proportional to enzyme activity.
-
Materials:
-
Recombinant human USP7 enzyme.
-
Ub-AMC substrate.
-
Assay Buffer: 20 mM HEPES pH 7.3, 150 mM NaCl, 1 mM TCEP, 125 µg/mL BSA.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
384-well black assay plates.
-
Fluorescence plate reader (Excitation: ~350 nm, Emission: ~460 nm).
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in assay buffer.
-
Add the diluted compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add diluted USP7 enzyme to all wells and incubate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the Ub-AMC substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes.
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.[5]
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Principle: The CellTiter-Glo® reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of metabolically active cells.
-
Materials:
-
Cancer cell lines (e.g., MCF7).
-
Complete cell culture medium.
-
Test compounds.
-
96-well or 384-well clear-bottom white assay plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
-
-
Procedure:
-
Seed cells into the assay plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents and incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signals of treated wells to the vehicle control wells (representing 100% viability) and plot the percent viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).[1]
-
Western Blot Analysis for p53 and MDM2
This technique is used to detect and quantify the levels of specific proteins in cell lysates.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Materials:
-
Treated and untreated cell lysates.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p53, anti-MDM2, and a loading control like anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
ECL substrate and imaging system.
-
-
Procedure:
-
Lyse cells in RIPA buffer and quantify the protein concentration.
-
Normalize protein amounts, mix with Laemmli buffer, and denature by heating.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the target protein bands to the loading control to determine relative protein expression levels.[6][7]
-
Conclusion
This compound stands out as a highly potent and selective irreversible inhibitor of USP7. The available data strongly supports its efficacy in inducing a p53-dependent anti-cancer effect, particularly in comparison to its enantiomer and the MDM2 inhibitor Nutlin-3A. While further head-to-head studies with other emerging USP7 inhibitors are needed for a complete comparative landscape, the detailed experimental protocols provided herein offer a solid foundation for researchers to conduct such evaluations and advance the development of novel cancer therapeutics targeting the USP7-p53 axis.
References
- 1. encodeproject.org [encodeproject.org]
- 2. benchchem.com [benchchem.com]
- 3. MDM2 inhibitors, nutlin-3a and navtemadelin, retain efficacy in human and mouse cancer cells cultured in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic anti-cancer effects: A closer look at USP7 inhibitor combinations
For researchers, scientists, and drug development professionals, understanding the synergistic potential of novel therapeutic agents is paramount. This guide explores the synergistic effects of targeting the ubiquitin-specific peptidase 7 (USP7) in combination with other anti-cancer drugs, with a focus on providing objective performance data and supporting experimental evidence.
While specific synergistic combination studies for (Rac)-XL177A are not yet extensively published, the broader class of potent and selective USP7 inhibitors, which share a similar mechanism of action, have shown significant promise in preclinical combination studies. This guide will delve into a key example of a synergistic interaction between a USP7 inhibitor and a BCL-2 inhibitor, providing a framework for understanding the potential of this compound in combination therapies.
Synergistic Opportunity: USP7 and BCL-2 Inhibition in Acute Myeloid Leukemia (AML)
A compelling example of a synergistic anti-cancer effect has been demonstrated with the combination of the USP7 inhibitor, FX1-5303, and the BCL-2 inhibitor, venetoclax (B612062), in acute myeloid leukemia (AML) cell lines.[1][2][3] This combination has shown to be more effective at inducing cancer cell death than either agent alone, highlighting a promising therapeutic strategy.
The rationale for this synergy lies in the distinct but complementary mechanisms of action of the two inhibitors. USP7 inhibitors, like this compound and FX1-5303, function by preventing the deubiquitination and subsequent degradation of MDM2, a key negative regulator of the tumor suppressor p53.[4] This leads to an accumulation of p53, which in turn can promote apoptosis (programmed cell death). Venetoclax, on the other hand, directly targets the anti-apoptotic protein BCL-2, releasing pro-apoptotic proteins and triggering the intrinsic apoptotic pathway. By simultaneously activating p53-mediated apoptosis and directly inhibiting a key survival protein, the combination delivers a potent one-two punch to cancer cells.
Quantitative Analysis of Synergy
The synergistic effect of combining FX1-5303 and venetoclax has been quantitatively assessed in various AML cell lines. The results from these studies demonstrate a significant enhancement in the reduction of cell viability compared to single-agent treatments.
| Cell Line | Drug Combination | Observation | Reference |
| OCI-AML-3 | FX1-5303 + Venetoclax | Synergistic reduction in cell viability. | [1] |
| MV4-11 | FX1-5303 + Venetoclax | Synergistic anti-leukemic effects observed. | [5] |
| HL-60 | FTY720 (PP2A activator) + Venetoclax | Synergistic changes in cell viability. | [5] |
| KG-1 | MRX-2843 (MERTK/FLT3 inhibitor) + Venetoclax/Azacitidine | Synergistic interaction in reducing cell numbers. | [6] |
| SHI-1 | Thioridazine + Venetoclax | Synergistic cell death in KMT2A-rearranged AML. | [7] |
Note: While the table includes data for other combinations with venetoclax to provide a broader context of its synergistic potential, the primary focus for a USP7 inhibitor combination is exemplified by the FX1-5303 data.
Signaling Pathways and Experimental Workflow
The interplay between USP7 inhibition and BCL-2 inhibition converges on the induction of apoptosis. The following diagrams illustrate the key signaling pathway and a general experimental workflow for assessing synergy.
Caption: Combined inhibition of USP7 and BCL-2 enhances apoptosis.
Caption: Workflow for determining drug synergy in vitro.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a generalized protocol for assessing the synergistic effects of a USP7 inhibitor and venetoclax in AML cell lines, based on common practices in the field.
Cell Viability Assay
-
Cell Culture: AML cell lines (e.g., OCI-AML-3, MV4-11) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Stock solutions of the USP7 inhibitor and venetoclax are prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well).
-
Treatment: Cells are treated with the USP7 inhibitor alone, venetoclax alone, or the combination of both drugs at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated plates are incubated for a specified duration (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells. Luminescence is read using a plate reader.
-
Data Analysis: The raw luminescence data is normalized to the vehicle control to determine the percentage of cell viability. The half-maximal inhibitory concentration (IC50) for each drug is calculated. The synergistic effect of the drug combination is determined by calculating the Combination Index (CI) using software such as CompuSyn, based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Future Directions and Broader Implications
The synergistic interaction between USP7 and BCL-2 inhibitors in AML provides a strong rationale for exploring similar combinations in other cancers, particularly those with wild-type p53. Furthermore, the potential for USP7 inhibitors to synergize with other classes of anti-cancer agents, such as DNA damaging agents (e.g., cisplatin, doxorubicin) and immune checkpoint inhibitors, is an active area of research.[4][8][9] As more data on this compound becomes available, its potential to be a cornerstone of novel combination therapies will be further elucidated. This guide serves as a foundational resource for researchers aiming to build upon the current understanding of USP7 inhibitor synergies.
References
- 1. researchgate.net [researchgate.net]
- 2. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity. | Katie Amberg-Johnson | Professional Portfolio [kambergjohnson.com]
- 4. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Venetoclax therapies in acute myeloid leukemia [mappingignorance.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel Compounds Synergize With Venetoclax to Target KMT2A-Rearranged Pediatric Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. USP7 inhibitors suppress tumour neoangiogenesis and promote synergy with immune checkpoint inhibitors by downregulating fibroblast VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. USP7 inhibitors suppress tumour neoangiogenesis and promote synergy with immune checkpoint inhibitors by downregulating fibroblast VEGF - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Compounds for USP7 Inhibition
For Researchers, Scientists, and Drug Development Professionals: This guide provides a detailed comparison of alternative compounds to (Rac)-XL177A for the inhibition of Ubiquitin-Specific Protease 7 (USP7), a critical regulator of cellular protein stability and a promising target in oncology. The performance of these alternatives is evaluated based on experimental data, with a focus on their mechanism of action, potency, and selectivity.
Introduction to USP7 and Its Inhibition
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a crucial role in various cellular processes by removing ubiquitin tags from substrate proteins, thereby rescuing them from proteasomal degradation.[1] A key function of USP7 is the stabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[2] By inhibiting USP7, MDM2 is destabilized, leading to the accumulation and activation of p53, which can trigger apoptosis or cell cycle arrest in cancer cells.[2][3] This central role in the p53-MDM2 pathway has made USP7 an attractive target for cancer therapy.[1]
This compound is a highly potent and selective irreversible inhibitor of USP7. It covalently modifies the catalytic cysteine (Cys223) of USP7, leading to sustained inhibition.[4] This guide explores other small molecule inhibitors of USP7, categorized by their mechanism of action: covalent, non-covalent, and allosteric.
Quantitative Data Comparison of USP7 Inhibitors
The following tables summarize the quantitative data for this compound and its alternatives, allowing for a direct comparison of their biochemical and cellular potencies.
Table 1: Biochemical Potency of USP7 Inhibitors
| Compound | Mechanism of Action | Target | IC50 (nM) | Ki (µM) | Kd (nM) | Reference(s) |
| This compound | Covalent, Irreversible | USP7 | 0.34 | - | - | [4] |
| FT827 | Covalent | USP7 | - | 4.2 | 7800 | [2][5] |
| FT671 | Non-covalent | USP7 | 52 | - | 65 | [2] |
| GNE-6640 | Allosteric, Non-covalent | USP7 (full length) | 750 | - | - | [6] |
| GNE-6776 | Allosteric, Non-covalent | USP7 (full length) | 1340 | - | - | [7] |
| P5091 | Covalent | USP7 | ~20,000-40,000 | - | - | [2] |
Table 2: Cellular Activity of USP7 Inhibitors
| Compound | Cell Line | Assay | Cellular IC50 (nM) | Reference(s) |
| This compound | MCF7 | Competitive ABPP | 39 | [4] |
| FT671 | HCT116 | p53 stabilization | Induces p53 | [2] |
| GNE-6640 | Multiple | Cell viability | ≤ 10,000 | [6] |
| GNE-6776 | Multiple | Cell viability | Induces cell death | [8] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the USP7 signaling pathway and a general workflow for inhibitor characterization.
Detailed Experimental Protocols
Protocol 1: USP7 Enzymatic Inhibition Assay (Ubiquitin-Rhodamine 110)
This assay measures the direct inhibition of USP7 enzymatic activity.[9]
Materials:
-
Recombinant human USP7 enzyme
-
USP7 inhibitor stock solution (in DMSO)
-
Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA
-
Black, low-volume 384-well assay plates
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm)
Procedure:
-
Inhibitor Preparation: Perform serial dilutions of the inhibitor in DMSO. Further dilute these into the assay buffer to achieve final desired concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Enzyme Preparation: Dilute the recombinant USP7 enzyme in assay buffer to the desired final concentration (e.g., 1-5 nM).
-
Assay Reaction:
-
Add 5 µL of the diluted inhibitor solution to the wells of the 384-well plate.
-
Add 5 µL of the diluted USP7 enzyme solution to all wells.
-
Mix gently and incubate for 30 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation: Add 10 µL of the diluted Ub-Rho110 substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 25°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration from the linear slope of the fluorescence signal over time. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify drug-target engagement in a cellular environment based on ligand-induced thermal stabilization of the target protein.[11][12]
Materials:
-
Cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
USP7 inhibitor stock solution (in DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Thermal cycler
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, membranes)
-
Primary antibody against USP7 and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody and ECL detection reagents
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the USP7 inhibitor at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1-3 hours).
-
Harvesting and Heat Challenge:
-
Harvest cells and wash with PBS. Resuspend the cell pellet in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at 25°C for 3 minutes.[13]
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Western Blot Analysis:
-
Collect the supernatant and determine protein concentration.
-
Analyze equal amounts of protein from the soluble fraction by Western blotting using an anti-USP7 antibody.
-
-
Data Analysis: Quantify the band intensities. A positive target engagement is indicated by a shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control.
Protocol 3: Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is used to assess the potency and selectivity of an inhibitor in a complex biological sample, such as a cell lysate.[14][15]
Materials:
-
Cell lysate from the cell line of interest
-
USP7 inhibitor stock solution (in DMSO)
-
Activity-based probe for DUBs (e.g., HA-Ub-VME)
-
Streptavidin-agarose beads
-
Buffers for immunoprecipitation and washing
-
Equipment for mass spectrometry-based proteomics
Procedure:
-
Inhibitor Incubation: Pre-incubate cell lysates with varying concentrations of the USP7 inhibitor or vehicle control for a defined period (e.g., 30 minutes).
-
Probe Labeling: Add the activity-based probe to the lysates and incubate to allow for covalent labeling of active DUBs.
-
Enrichment: Lyse the cells and enrich the probe-labeled proteins using affinity purification (e.g., streptavidin beads for a biotinylated probe).
-
Proteomic Analysis: Digest the enriched proteins and analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Quantify the abundance of DUBs in the inhibitor-treated samples relative to the vehicle control. A decrease in the signal for USP7 indicates target engagement by the inhibitor. The profile of other DUBs provides a measure of the inhibitor's selectivity.[16]
Conclusion
The inhibition of USP7 presents a promising strategy for cancer therapy, primarily through the activation of the p53 tumor suppressor pathway. This compound is a benchmark for potent and selective irreversible inhibition. However, a range of alternative compounds with different mechanisms of action are available for researchers. Covalent inhibitors like FT827 offer potent and sustained inhibition, while non-covalent inhibitors such as FT671 provide a reversible mode of action with high specificity.[2][5] Allosteric inhibitors, including GNE-6640 and GNE-6776 , represent another class that targets a site distinct from the catalytic center, potentially offering a different selectivity profile.[8] The choice of inhibitor will depend on the specific experimental goals, whether it be for tool compound studies in cellular models or for further preclinical and clinical development. The experimental protocols provided in this guide offer a framework for the comprehensive evaluation and comparison of these and future USP7 inhibitors.
References
- 1. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 5. FT827 | DUB | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. Frontiers | ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context [frontiersin.org]
- 15. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
A Comparative Guide to (Rac)-XL177A and its Enantiomers in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the racemic mixture of XL177A with its constituent enantiomers, XL177A and XL177B, focusing on their performance in key functional assays. The information presented is supported by experimental data to aid in the selection of the appropriate compound for research and development purposes.
Introduction
XL177A is a highly potent and selective irreversible inhibitor of Ubiquitin-Specific Peptidase 7 (USP7).[1][2][3][4] Its mechanism of action is primarily through a p53-dependent pathway, making it a compound of significant interest in cancer research.[4][5] As a chiral molecule, XL177A exists as two enantiomers: the active XL177A and the significantly less active XL177B.[2] This guide will dissect the functional differences between the racemic mixture and the individual enantiomers.
Data Presentation
The following table summarizes the key quantitative data from functional assays comparing (Rac)-XL177A, XL177A, and XL177B.
| Compound | Assay Type | Target | IC50 Value | Relative Potency | Reference |
| This compound | Ub-AMC Enzymatic Assay | USP7 | 5.9 nM | - | [5] |
| XL177A | Ub-AMC Enzymatic Assay | USP7 | 0.34 nM | ~17-fold more potent than racemate | [1][2] |
| XL177B | Ub-AMC Enzymatic Assay | USP7 | ~170 nM (estimated) | ~500-fold less potent than XL177A | [2] |
| XL177A | Competitive ABPP (in cyto) | USP7 | 39 nM (6-hour treatment) | - | [2] |
| XL177B | Competitive ABPP (in cyto) | USP7 | >10,000 nM (estimated) | Significantly less potent | [2] |
Note: The IC50 for XL177B in the Ub-AMC assay is estimated based on the reported ~500-fold lower potency compared to XL177A. The IC50 for XL177B in the competitive ABPP assay is estimated based on its significantly lower activity.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by XL177A and the general workflows of the functional assays discussed.
Caption: USP7-p53 signaling pathway and the inhibitory action of XL177A.
Caption: Workflow for the Ubiquitin-AMC deubiquitinase activity assay.
Caption: Workflow for competitive activity-based protein profiling (ABPP).
Experimental Protocols
Ubiquitin-AMC (Ub-AMC) Deubiquitinase Activity Assay
Objective: To determine the in vitro inhibitory activity of the compounds against purified USP7 enzyme.
Materials:
-
Recombinant human USP7 enzyme
-
Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA)
-
Test compounds (this compound, XL177A, XL177B) dissolved in DMSO
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Add the diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the USP7 enzyme solution to each well and incubate at room temperature for a specified pre-incubation time (e.g., 30 minutes to 6 hours) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Ub-AMC substrate to all wells.
-
Immediately measure the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over time using a plate reader.
-
Calculate the initial reaction velocities and plot them against the inhibitor concentrations to determine the IC50 values.
Competitive Activity-Based Protein Profiling (ABPP)
Objective: To assess the target engagement and selectivity of the compounds against endogenous deubiquitinating enzymes (DUBs) in a cellular context.
Materials:
-
Cell line expressing USP7 (e.g., MCF7)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Test compounds (this compound, XL177A, XL177B) dissolved in DMSO
-
Activity-based probe (e.g., HA-tagged ubiquitin vinyl sulfone, HA-Ub-VS)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-HA antibody
Procedure:
-
Culture cells to the desired confluency and prepare cell lysates.
-
Determine the protein concentration of the lysates.
-
Pre-incubate the cell lysates with various concentrations of the test compounds or DMSO for a specified time (e.g., 30 minutes to 4 hours) at room temperature.
-
Add the activity-based probe (e.g., HA-Ub-VS) to the lysates and incubate to allow for labeling of active DUBs.
-
Quench the labeling reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an anti-HA antibody to detect the labeled DUBs.
-
Quantify the band intensities to determine the extent of inhibition of probe labeling by the test compounds and calculate the in cyto IC50 values.
Western Blot for HDM2 and p53 Protein Levels
Objective: To evaluate the effect of the compounds on the USP7-p53 signaling pathway by measuring the protein levels of HDM2 and p53.
Materials:
-
Cell line with wild-type p53 (e.g., MCF7)
-
Cell culture medium and supplements
-
Test compounds (this compound, XL177A, XL177B) dissolved in DMSO
-
Lysis Buffer
-
Primary antibodies against HDM2, p53, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate and imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds or DMSO for the desired time points (e.g., 2 to 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies against HDM2, p53, and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the changes in HDM2 and p53 protein levels relative to the loading control.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds (this compound, XL177A, XL177B) dissolved in DMSO
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells at an appropriate density in opaque-walled multiwell plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compounds or DMSO.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents to induce cell lysis and allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the compound concentrations to determine the GI50 (concentration for 50% growth inhibition) or IC50 values.
References
- 1. XL177A | USP7 inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 4. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-validation of (Rac)-XL177A Activity in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular activity of (Rac)-XL177A, a potent and selective irreversible inhibitor of Ubiquitin-Specific Peptidase 7 (USP7), across various cancer cell lines.[1] The primary mechanism of action for this compound involves the activation of the p53 signaling pathway.[1][2] For comparative purposes, we also include data on Adavosertib (AZD1775), a Wee1 kinase inhibitor, offering a look at a different checkpoint inhibitor's activity profile.
Mechanism of Action: this compound
This compound exerts its anticancer effects by inhibiting USP7, a deubiquitinating enzyme that plays a crucial role in stabilizing MDM2. MDM2 is a primary negative regulator of the tumor suppressor protein p53. By inhibiting USP7, this compound leads to the degradation of MDM2, resulting in the stabilization and activation of p53.[2][3] This activation of p53 can then induce cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[1][2] Consequently, the TP53 mutational status of a cancer cell line is a key determinant of its sensitivity to this compound.[1][4]
Comparative Activity in Cancer Cell Lines
The sensitivity of cancer cell lines to this compound is strongly correlated with their TP53 gene status. A comprehensive study involving a panel of 484 cancer cell lines demonstrated that cell lines with wild-type TP53 are significantly more sensitive to this compound compared to those with mutant TP53.[4]
This compound Activity Data
| Cell Line | Cancer Type | TP53 Status | IC50 / Activity | Reference |
| A549 | Lung Carcinoma | Wild-Type | Sensitive | [4] |
| HCT116 | Colorectal Carcinoma | Wild-Type | Sensitive | [4] |
| MCF7 | Breast Adenocarcinoma | Wild-Type | Sensitive | [4] |
| RKO | Colon Carcinoma | Wild-Type | Sensitive | [4] |
| SJSA-1 | Osteosarcoma | Wild-Type (MDM2 amp) | Sensitive | [4] |
| SW480 | Colorectal Adenocarcinoma | Mutant | Resistant | [4] |
| PANC-1 | Pancreatic Epithelioid Carcinoma | Mutant | Resistant | [4] |
| MIA PaCa-2 | Pancreatic Carcinoma | Mutant | Resistant | [4] |
| NCI-H1299 | Non-Small Cell Lung Carcinoma | Null | Resistant | [4] |
| K-562 | Chronic Myelogenous Leukemia | Null | Resistant | [4] |
Note: Specific IC50 values from the high-throughput screen were not detailed in the referenced publication, but the relative sensitivity was clearly established.
Adavosertib Activity Data (Comparative Agent)
Adavosertib is a Wee1 kinase inhibitor that induces cell cycle arrest, primarily at the G2/M checkpoint.[5][6] Its activity can also be influenced by the p53 status of the cells.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BHP7-13 | Differentiated Thyroid Cancer | 175.6 | [5] |
| K1 | Differentiated Thyroid Cancer | 71.8 | [5] |
| FTC-133 | Differentiated Thyroid Cancer | 110.5 | [5] |
| FTC-238 | Differentiated Thyroid Cancer | 98.9 | [5] |
| 8505C | Anaplastic Thyroid Cancer | 125.3 | [6] |
| 8305C | Anaplastic Thyroid Cancer | 148.7 | [6] |
| KAT18 | Anaplastic Thyroid Cancer | 175.2 | [6] |
| HCT116 | Colorectal Cancer | 131.0 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or Adavosertib. Include a DMSO-treated control.
-
Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified incubator.
-
Viability Assessment: Add a cell viability reagent such as MTT, MTS, or CellTiter-Glo to each well according to the manufacturer's protocol.[8][9]
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot Analysis
This protocol is used to detect changes in the protein levels of p53, MDM2, and downstream targets like p21 following treatment with this compound.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration and time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis
This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing. Incubate on ice for at least 30 minutes.[11][12]
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[11][13]
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases.
References
- 1. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Biomarker Analysis of Adavosertib in Differentiated Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of Adavosertib Therapy against Anaplastic Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single-agent Adavosertib Shows Anticancer Effects Against Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. vet.cornell.edu [vet.cornell.edu]
(Rac)-XL177A: A New Paradigm in USP7 Inhibition, Surpassing Previous Generations
(Rac)-XL177A, a highly potent and selective irreversible inhibitor of Ubiquitin-Specific Peptidase 7 (USP7), represents a significant advancement in the field of targeted cancer therapy. While the query referenced this compound in the context of Checkpoint Kinase 1 (CHK1) inhibitors, current scientific literature identifies XL177A as a selective USP7 inhibitor. This guide will objectively compare the performance of XL177A with previous generation USP7 inhibitors, supported by experimental data, and clarify its distinct mechanism of action.
First-generation CHK1 inhibitors like UCN-01 showed promise but were hampered by a lack of specificity, targeting multiple kinases which led to unfavorable pharmacokinetic profiles and toxicities.[1][2] Subsequent generations of CHK1 inhibitors, such as AZD7762, PF-477736, and SCH900776, offered improved selectivity for CHK1.[1] However, many of these more specific CHK1 inhibitors have faced challenges in clinical development due to poor pharmacokinetic and pharmacodynamic properties, as well as cumulative toxicities in patients.[3][4]
In contrast, XL177A operates on a different but crucial cancer signaling pathway. USP7 is a deubiquitinating enzyme that plays a critical role in regulating the stability of multiple proteins involved in cancer progression, most notably the tumor suppressor p53 and its negative regulator MDM2.[5][6][7] Previous attempts to target USP7 were hindered by inhibitors with modest potency and selectivity, making it challenging to define predictors of response.[6] XL177A overcomes these limitations with its sub-nanomolar potency and exquisite selectivity across the human proteome.[6]
Superior Potency and Selectivity of XL177A
Experimental data demonstrates the clear superiority of XL177A over previous USP7 inhibitors. Its irreversible binding to the catalytic cysteine of USP7 ensures sustained inhibition.[8]
| Inhibitor | Target | IC50 (in vitro) | Selectivity | Key Advantages |
| XL177A | USP7 | 0.34 nM | Highly selective across the proteome [9] | - Sub-nanomolar potency- Irreversible binding- High selectivity reduces off-target effects [8] |
| GNE-6640 | USP7 | - | Exhibits p53-independent effects, suggesting other targets | - |
| P5091 | USP7 | - | May have unknown targets leading to p53-independent effects | - |
| UCN-01 | CHK1, PKC, PDK1, CDK1/2 | - | Non-selective[1] | Broad kinase inhibition (also a disadvantage) |
| AZD7762 | CHK1, CHK2 | 5 nM (CHK1)[10] | Potent against both CHK1 and CHK2[10] | Dual CHK1/CHK2 inhibition |
| MK-8776 (SCH 900776) | CHK1 | 3 nM[10] | 500-fold selectivity over CHK2[10] | High selectivity for CHK1 over CHK2 |
| LY2606368 (Prexasertib) | CHK1, CHK2, RSK | 1 nM (CHK1), 8 nM (CHK2)[10] | ATP-competitive inhibitor of CHK1 and CHK2[10] | Potent inhibition of CHK1 and CHK2 |
Mechanism of Action: The USP7-MDM2-p53 Pathway
XL177A's primary mechanism of action involves the stabilization of the p53 tumor suppressor protein. In many cancers, p53 is targeted for degradation by MDM2. USP7, in turn, deubiquitinates and stabilizes MDM2, thus promoting p53 degradation. By irreversibly inhibiting USP7, XL177A leads to the degradation of MDM2. This releases p53 from negative regulation, allowing it to accumulate and trigger downstream anti-tumor effects, including cell cycle arrest and apoptosis.[6][11] This p53-dependent mechanism of action is a key differentiator and a strong predictor of response to XL177A.[5]
Figure 1: Mechanism of action of XL177A in the USP7-MDM2-p53 pathway.
Experimental Protocols
In Vitro USP7 Inhibition Assay: The potency of XL177A was determined using an in vitro activity assay with recombinant full-length USP7. The assay measures the cleavage of a ubiquitin-rhodamine110-glycine substrate. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, was calculated from dose-response curves. For XL177A, this was determined to be 0.34 nM.
Proteome-wide Selectivity Profiling: To assess the selectivity of XL177A, competitive activity-based protein profiling (ABPP) was performed in cell lysates and live cells. This technique uses activity-based probes that covalently label the active sites of enzymes. Pre-incubation with an inhibitor like XL177A prevents probe labeling of its target. The results showed that XL177A is highly selective for USP7 with no significant inhibition of other deubiquitinating enzymes or other proteins across the proteome.[9]
Cellular Thermal Shift Assay (CETSA): CETSA was used to confirm target engagement in intact cells. This method is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation. Cells were treated with XL177A and then heated. The amount of soluble (non-denatured) USP7 was then measured by Western blotting. Increased thermal stability of USP7 in the presence of XL177A confirmed direct binding in a cellular context.
p53 Pathway Activation Analysis: MCF7 cells, which have wild-type TP53, were treated with XL177A. Western blot analysis was performed to measure the protein levels of USP7, MDM2, p53, and the p53 target p21. Treatment with XL177A led to a rapid decrease in MDM2 levels, followed by an increase in p53 and p21 levels, confirming the on-target effect on the p53 pathway.[11]
References
- 1. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHK1 Inhibitors in Combination Chemotherapy: Thinking Beyond the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 9. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
A detailed analysis for researchers and drug development professionals of two distinct USP7 inhibitors, highlighting their mechanisms, potency, and cellular effects.
This guide provides a comprehensive comparison of (Rac)-XL177A, a potent, irreversible, and covalent inhibitor of Ubiquitin-Specific Peptidase 7 (USP7), and FT671, a selective, non-covalent inhibitor of the same enzyme. The comparative analysis is supported by quantitative data from various studies and detailed experimental protocols for key assays, offering valuable insights for researchers in oncology and drug discovery.
Mechanism of Action: Covalent vs. Non-Covalent Inhibition
This compound is the racemic mixture of XL177A, a highly potent and selective irreversible inhibitor of USP7.[1] Its mechanism of action involves the covalent modification of the catalytic cysteine residue (Cys223) in the active site of USP7, leading to its permanent inactivation.[2][3] This irreversible binding results in sustained inhibition of USP7's deubiquitinating activity. In contrast, FT671 is a non-covalent inhibitor that binds to the ubiquitin-binding site of USP7, sterically hindering the access of ubiquitinated substrates to the catalytic domain.[4][5] This difference in binding modality has significant implications for their pharmacological profiles.
The primary downstream effect of USP7 inhibition by both compounds is the stabilization of the p53 tumor suppressor protein.[6] USP7 is known to deubiquitinate and stabilize MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[6] By inhibiting USP7, both this compound and FT671 lead to the destabilization and degradation of MDM2, resulting in the accumulation of p53.[6][7] Elevated p53 levels, in turn, activate downstream pathways leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[6][7]
Quantitative Comparison of Inhibitor Performance
The following table summarizes the key quantitative data for this compound and FT671, providing a direct comparison of their potency and cellular activity.
| Parameter | This compound | FT671 | Reference |
| Target | Ubiquitin-Specific Peptidase 7 (USP7) | Ubiquitin-Specific Peptidase 7 (USP7) | [1][6] |
| Binding Mechanism | Irreversible, Covalent | Reversible, Non-covalent | [2] |
| In Vitro Potency (IC50) | 0.34 nM (for XL177A) | 33 nM | [1][5] |
| Cellular Potency (IC50) | 39 nM (in cyto, 6 hr treatment for XL177A) | Not explicitly stated, but blocks proliferation of MM.1S cells with an IC50 of 33 nM | [5][7] |
| Selectivity | Highly selective for USP7 across the DUBome and human proteome | High selectivity against a vast panel of DUBs | [7] |
| p53-Dependence | Elicits cancer cell killing through a p53-dependent mechanism | Induces p53 stabilization and activation of p53 target genes | [6][7] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: USP7-p53 Signaling Pathway and Point of Inhibition.
Caption: Workflow for comparing USP7 inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
USP7 Inhibition Assay (In Vitro)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against purified USP7 enzyme.
-
Materials:
-
Recombinant human USP7 enzyme
-
This compound and FT671 stock solutions (in DMSO)
-
Fluorogenic substrate: Ubiquitin-AMC (Ub-AMC) or Ubiquitin-Rhodamine 110 (Ub-Rho110)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.05% BSA, 5 mM DTT
-
384-well black, low-volume assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the inhibitors in DMSO. Further dilute in assay buffer to the desired concentrations.
-
Add 5 µL of the diluted inhibitor solutions to the wells of the 384-well plate. Include a DMSO-only control.
-
Add 5 µL of diluted USP7 enzyme solution to all wells.
-
Incubate the plate at room temperature for 30-60 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to all wells.
-
Immediately measure the fluorescence intensity over time using a plate reader (Excitation/Emission: ~355/460 nm for Ub-AMC; ~485/535 nm for Ub-Rho110).
-
Calculate the rate of reaction for each well.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Treatment and Western Blot Analysis
This protocol details the treatment of cancer cells with USP7 inhibitors and subsequent analysis of protein levels by Western blot.
-
Materials:
-
MCF7 cells (or other suitable cancer cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and FT671 stock solutions (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-USP7, anti-p53, anti-MDM2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Seed MCF7 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, FT671, or DMSO (vehicle control) for the desired time period (e.g., 6, 12, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Competitive Activity-Based Protein Profiling (ABPP)
This protocol is used to assess the target engagement and selectivity of the inhibitors in a cellular context.
-
Materials:
-
HEK293T or other suitable cells
-
This compound and FT671
-
DUB-specific activity-based probe (ABP) with an affinity tag (e.g., biotin-Ub-VME)
-
Lysis buffer
-
Streptavidin beads
-
Mass spectrometer
-
-
Procedure:
-
Treat intact cells or cell lysates with varying concentrations of the inhibitor or DMSO for a specified time.
-
Add the activity-based probe to the samples and incubate to allow for covalent labeling of active DUBs.
-
Lyse the cells (if treated intact) and enrich the probe-labeled proteins using streptavidin beads.
-
Elute the bound proteins, digest them into peptides, and analyze by LC-MS/MS.
-
Quantify the relative abundance of DUBs in the inhibitor-treated samples compared to the DMSO control to determine the potency and selectivity of the inhibitor.[8]
-
Conclusion
Both this compound and FT671 are potent and selective inhibitors of USP7 that function through the stabilization of p53. The key distinction lies in their binding mechanism: this compound is an irreversible covalent inhibitor, while FT671 is a reversible non-covalent inhibitor. This fundamental difference may influence their duration of action, potential for off-target effects, and overall therapeutic window. The choice between these or similar inhibitors will depend on the specific research question or therapeutic goal. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions and design further comparative studies.
References
- 1. benchchem.com [benchchem.com]
- 2. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 3. scispace.com [scispace.com]
- 4. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity-Based Protein Profiling (ABPP) for Cellular Deubiquitinase (DUB) and Inhibitor Profiling at Deep and High-Throughput Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Vitro Findings of XL177A: A Comparative Guide for Researchers
A Note on Nomenclature: The compound of interest in recent scientific literature is XL177A, a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7). The prefix "(Rac)" does not appear to be associated with this molecule in published studies. This guide will focus on the well-documented findings for XL177A.
This guide provides a comprehensive comparison of the in vitro efficacy of XL177A and discusses the context for its validation in animal models. The information is intended for researchers, scientists, and professionals in drug development.
**Executive Summary
XL177A is a highly potent, irreversible inhibitor of USP7 with sub-nanomolar efficacy demonstrated in cellular assays.[1] Its mechanism of action is predominantly dependent on the p53 signaling pathway, making it particularly effective in cancer cells with wild-type TP53.[2][3][4][5] While its in vitro profile is well-characterized, XL177A is primarily considered a high-quality cellular probe, and there is limited information on its use in in vivo animal models.[2] Other USP7 inhibitors, however, have undergone preclinical evaluation in animal studies, providing a potential roadmap for future in vivo validation of next-generation compounds.[6]
I. In Vitro Performance of XL177A
XL177A has been extensively characterized in a variety of in vitro and cellular assays, demonstrating high potency and selectivity for USP7.
Table 1: Potency and Selectivity of XL177A
| Parameter | Value | Cell/System | Notes |
| IC₅₀ vs. USP7 | 0.34 nM | Purified Enzyme | Irreversible inhibitor.[1][4] |
| Cellular IC₅₀ vs. USP7 | 39 nM (6-hour treatment) | MCF7 cells | Demonstrates target engagement in a cellular context.[7] |
| Selectivity | High | Panel of 41 deubiquitinating enzymes (DUBs) | No significant activity against other DUBs at 1 µM.[4] |
| Control Compound | XL177B (enantiomer) | Various | ~500-fold less potent, serving as a negative control.[7] |
Table 2: Cellular Effects of XL177A in TP53 Wild-Type Cancer Cells
| Cellular Effect | Cell Line | Concentration | Outcome |
| MDM2 Degradation | MCF7 | 0.001-10 µM | Rapid degradation within 2 hours.[1] |
| p53 Stabilization | MCF7 | 0.001-10 µM | Increased p53 protein levels following MDM2 degradation.[1][7] |
| p21 Upregulation | MCF7 | 0.001-10 µM | Increased levels of the downstream p53 target p21.[1][7] |
| Cell Cycle Arrest | MCF7 | 1 µM | Complete G1 arrest after 24 hours.[1][7] |
II. Mechanism of Action: The p53-Dependent Pathway
The primary anti-cancer activity of XL177A in sensitive cell lines is mediated through the activation of the p53 tumor suppressor pathway. USP7 normally deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets p53 for degradation. By inhibiting USP7, XL177A disrupts this process.
III. Validation in Animal Models: A Comparative Outlook
A crucial step in drug development is the validation of in vitro findings in preclinical animal models. This typically involves studies on pharmacokinetics, pharmacodynamics, efficacy, and toxicology.
Current Status of XL177A In Vivo Studies
The primary publication describing XL177A explicitly states, "We note that XL177A is not an in vivo probe, and we thus have a limited understanding of its selectivity, potency, and potential toxicity in more complex animal models."[2] This suggests that XL177A was developed as a tool compound for cellular studies to validate USP7 as a therapeutic target, rather than as a preclinical drug candidate. Its physicochemical properties may not be optimized for in vivo use.
Table 3: Comparison of USP7 Inhibitors in Preclinical Development
| Compound | Type | In Vivo Model | Key Findings |
| XL177A | Irreversible, Covalent | No published data | Characterized as a "best-in-class cellular probe".[2] |
| P5091 | Reversible | Multiple Myeloma Xenograft | Inhibited tumor growth and overcame bortezomib (B1684674) resistance.[6] |
| USP7-797 | Reversible | Multiple Myeloma Xenograft | Showed oral bioavailability, inhibited tumor growth, and prolonged survival.[6] |
| GNE-6776 | Reversible | EBV+ Tumor Xenograft | Slowed tumor growth.[7] |
While XL177A itself has not been reported in animal models, other USP7 inhibitors have shown promising anti-tumor activity in xenograft models of various cancers.[6] These studies validate the therapeutic potential of targeting USP7 in vivo and provide a framework for evaluating future drug candidates developed from probes like XL177A.
IV. Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summarized protocols for key in vitro experiments.
1. Cell Viability / Anti-proliferative Assay
-
Objective: To determine the concentration-dependent effect of XL177A on cancer cell growth.
-
Methodology:
-
Seed cancer cells (e.g., MCF7) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of XL177A in appropriate cell culture media.
-
Treat cells with a range of XL177A concentrations (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 72 hours).
-
Measure cell viability using a colorimetric assay such as Cell Counting Kit-8 (CCK-8) or a luminescence-based assay like CellTiter-Glo.
-
Read the absorbance or luminescence using a plate reader.
-
Calculate IC₅₀ values by performing a nonlinear regression analysis of the dose-response curve.[8]
-
2. Western Blotting for Protein Expression
-
Objective: To measure changes in the protein levels of p53, MDM2, and p21 following XL177A treatment.
-
Methodology:
-
Culture cells (e.g., MCF7) and treat with XL177A or vehicle control for the desired time (e.g., 2, 16, or 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
-
V. Conclusion
XL177A is a powerful and highly selective in vitro tool for studying USP7 biology. Its potent, p53-dependent anti-cancer effects in cellular models have significantly contributed to the validation of USP7 as a therapeutic target. While XL177A itself is not optimized for in vivo use, the successful preclinical validation of other USP7 inhibitors in animal models provides strong evidence that this mechanism of action is viable for translation into novel cancer therapies. Future research will likely focus on developing USP7 inhibitors with improved pharmacokinetic and safety profiles suitable for clinical evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism. | Broad Institute [broadinstitute.org]
- 6. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
(Rac)-XL177A: A Comparative Guide to a Novel USP7 Inhibitor for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (Rac)-XL177A, a potent and selective USP7 inhibitor, with other key alternatives. The information presented is based on available experimental data to assist in the evaluation of its utility in preclinical research. To ensure reproducibility, detailed experimental protocols for key assays are also provided.
Ubiquitin-Specific Protease 7 (USP7) has emerged as a significant therapeutic target in oncology. It plays a crucial role in regulating the stability of numerous proteins involved in cell cycle progression and apoptosis, most notably the p53 tumor suppressor pathway. This compound is a novel, irreversible, and highly selective inhibitor of USP7 that has demonstrated potent anti-cancer activity in preclinical studies. This guide compares its performance against other well-characterized USP7 inhibitors: P5091, FT671, and GNE-6776.
Performance Comparison of USP7 Inhibitors
The following tables summarize the key performance indicators of this compound and its alternatives, based on published experimental data. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and thus the data should be interpreted with this consideration.
Table 1: Biochemical Potency Against USP7
| Compound | IC50/EC50 (USP7) | Mechanism of Action | Notes |
| This compound | 0.34 nM (IC50)[1] | Irreversible, Covalent | Binds to the catalytic cysteine (C223) of USP7.[1] |
| P5091 | 4.2 µM (EC50)[2][3] | Reversible | Also inhibits the closely related USP47.[2] |
| FT671 | 52 nM (IC50) | Non-covalent, Allosteric | Binds to a dynamic pocket near the catalytic center. |
| GNE-6776 | 11 nM (Ki) | Non-covalent, Allosteric | Binds to a site approximately 12 Å away from the catalytic cysteine. |
Table 2: Cellular Activity and Selectivity
| Compound | Cell Line Examples (Effect) | Selectivity Profile | p53-Dependence |
| This compound | MCF7 (G1 arrest), TC32 (growth suppression)[1] | Highly selective for USP7 over 59 other DUBs.[1] | Primarily p53-dependent.[1] |
| P5091 | MM.1S (apoptosis), HCT116 (cytotoxicity)[2] | Inhibits USP7 and USP47; selective against other DUBs.[2] | p53-independent effects observed.[1] |
| FT671 | MM.1S (viability reduction), HCT116 (p53 stabilization)[4][5] | Highly selective for USP7 in a panel of 38 DUBs. | Primarily p53-dependent. |
| GNE-6776 | EOL-1 (growth inhibition in xenografts) | Highly selective against a panel of 36 DUBs. | p53-dependent effects observed. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental approaches for evaluating these inhibitors, the following diagrams are provided.
Experimental Protocols
To ensure the reproducibility of the findings presented, this section outlines the detailed methodologies for key experiments typically used to characterize USP7 inhibitors.
Biochemical IC50 Determination (Ub-AMC Assay)
This assay measures the enzymatic activity of USP7 by monitoring the cleavage of a fluorogenic ubiquitin substrate.
-
Materials : Recombinant full-length USP7, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate, assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM DTT), 384-well black plates, plate reader.
-
Procedure :
-
Prepare serial dilutions of the test compound (e.g., this compound) in DMSO and then dilute in assay buffer.
-
Add a fixed concentration of USP7 enzyme to each well of the plate, followed by the addition of the diluted compounds.
-
Incubate the enzyme-inhibitor mixture for a predetermined time (e.g., 30-60 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the Ub-AMC substrate to all wells.
-
Immediately measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) kinetically over a period of time (e.g., 30 minutes).
-
Calculate the initial reaction rates and normalize them to the DMSO control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
-
Materials : Cancer cell lines (e.g., MCF7, MM.1S), complete cell culture medium, 96-well white plates, CellTiter-Glo® Luminescent Cell Viability Assay kit, luminometer.
-
Procedure :
-
Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the USP7 inhibitor for a specified duration (e.g., 72 or 120 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add an equal volume of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the luminescent signal to the vehicle control (e.g., DMSO) to determine the percentage of cell viability.
-
Plot the percentage of viability against the inhibitor concentration to calculate the GI50 (concentration for 50% of maximal inhibition of proliferation).
-
Western Blotting for Target Engagement
This technique is used to detect changes in the protein levels of USP7 substrates, such as MDM2 and p53, following inhibitor treatment.
-
Materials : Cancer cell lines, USP7 inhibitor, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-GAPDH), HRP-conjugated secondary antibodies, ECL Western Blotting Substrate, SDS-PAGE equipment.
-
Procedure :
-
Treat cells with the USP7 inhibitor at various concentrations for a specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein expression.
-
Conclusion
This compound is a highly potent and selective irreversible inhibitor of USP7 with a predominantly p53-dependent mechanism of action.[1] When compared to other USP7 inhibitors like P5091, FT671, and GNE-6776, this compound demonstrates superior biochemical potency. While all these compounds are valuable research tools, the choice of inhibitor will depend on the specific experimental needs, such as the desired mechanism of action (covalent vs. non-covalent) and the p53 status of the model system. The provided protocols offer a standardized framework for the evaluation and comparison of these and other novel USP7 inhibitors, contributing to the reproducibility and reliability of future research in this promising area of cancer drug discovery. It is noteworthy that, despite promising preclinical data, no USP7 inhibitors have yet entered clinical trials.[6]
References
- 1. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal Procedures for (Rac)-XL177A: A Guide for Laboratory Professionals
For Immediate Reference: Treat all materials contaminated with (Rac)-XL177A as hazardous cytotoxic waste. Follow all institutional and local regulations for disposal. In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
This document provides essential safety and logistical information for the proper handling and disposal of this compound, a potent and selective irreversible USP7 inhibitor.[1][2] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to mitigate environmental contamination.
Pre-Disposal Safety and Handling
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Double-gloving with nitrile gloves is recommended.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A disposable, fluid-resistant lab coat.
-
Respiratory Protection: A fit-tested N95 respirator or higher, particularly when handling the powdered form of the compound.
Engineering Controls:
-
All handling of this compound, including weighing, reconstituting, and aliquoting, should be performed in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols or dust.
Step-by-Step Disposal Protocol
All materials that have come into contact with this compound must be segregated and disposed of as cytotoxic waste. Do not mix with general laboratory waste.
Step 1: Waste Segregation
-
Sharps: Needles, syringes, and other contaminated sharps must be placed directly into a designated, puncture-proof cytotoxic sharps container. These containers are typically color-coded (e.g., purple or yellow) and clearly labeled as "Cytotoxic Waste."
-
Solid Waste: Contaminated solid waste, including pipette tips, microfuge tubes, gloves, disposable lab coats, and bench paper, should be collected in a dedicated, leak-proof cytotoxic waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Unused solutions of this compound and contaminated aqueous solutions should be collected in a clearly labeled, sealed, and shatter-resistant container designated for cytotoxic liquid waste. Avoid overfilling containers.
Step 2: Decontamination of Work Surfaces
-
Following any work with this compound, thoroughly decontaminate all work surfaces.
-
Use a suitable deactivating solution, such as a freshly prepared 10% bleach solution, followed by a rinse with 70% ethanol (B145695) or as specified by your institution's safety protocols.
-
All cleaning materials (e.g., wipes, paper towels) must be disposed of as cytotoxic solid waste.
Step 3: Final Disposal
-
All cytotoxic waste containers (sharps, solid, and liquid) must be securely sealed.
-
Label the containers clearly with the contents, date, and the appropriate hazard symbols.
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Incineration at high temperatures is the preferred method for the complete destruction of cytotoxic compounds.
Quantitative Data Summary
The following table summarizes typical data for a research compound like this compound. Users should always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information.
| Property | Value | Reference / Notes |
| Molecular Weight | 849.46 g/mol | [3] |
| Appearance | White to off-white solid | Typical for purified small molecule inhibitors. |
| Solubility | Soluble in DMSO | [3] |
| IC₅₀ (USP7) | 0.34 nM | [1][2] |
| Storage Temperature | -20°C (powder), -80°C (in solution) | [4] |
| Hazard Statements | Suspected of causing cancer. | Based on its mechanism of action targeting key cellular regulatory pathways. |
| May cause damage to organs. | ||
| Very toxic to aquatic life. |
Mechanism of Action: USP7-p53 Signaling Pathway
This compound is an irreversible inhibitor of Ubiquitin Specific Peptidase 7 (USP7).[1][2] USP7 plays a critical role in regulating the stability of several proteins, including MDM2, which is a key negative regulator of the p53 tumor suppressor. By inhibiting USP7, this compound leads to the degradation of MDM2, resulting in the stabilization and activation of p53.[1][3] Activated p53 can then induce cell cycle arrest and apoptosis in cancer cells.[1]
Caption: Mechanism of action of this compound.
References
Personal protective equipment for handling (Rac)-XL177A
(Rac)-XL177A is a potent and selective irreversible USP7 inhibitor with significant biological activity, including the ability to elicit cancer cell killing through a p53-dependent mechanism.[1][2][3] Due to its cytotoxic potential, stringent safety protocols must be followed during handling, storage, and disposal to minimize exposure risk for all laboratory personnel.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against exposure to this compound. The following table summarizes the required PPE for various handling procedures.
| Procedure | Required PPE | Glove Standard |
| Weighing and Reconstituting Powder | Disposable Gown (low permeability, solid front), Double Nitrile Gloves, Safety Goggles with Side Shields, Respirator (N95 or higher) | ASTM D6978 |
| Handling Solutions | Disposable Gown (low permeability, solid front), Double Nitrile Gloves, Safety Goggles with Side Shields | ASTM D6978 |
| Administering to Cell Cultures | Disposable Gown (low permeability, solid front), Double Nitrile Gloves, Safety Goggles with Side Shields (within a biological safety cabinet) | ASTM D6978 |
| Waste Disposal | Disposable Gown (low permeability, solid front), Double Nitrile Gloves, Safety Goggles with Side Shields | ASTM D6978 |
| Spill Cleanup | Disposable Gown (low permeability, solid front), Double Nitrile Gloves, Safety Goggles with Side Shields, Respirator (N95 or higher) | ASTM D6978 |
Note: All PPE should be disposed of as cytotoxic waste after use or at the end of the work shift.[4] Gowns and gloves should not be worn outside the designated handling area.
Operational Plan: Handling and Experimental Protocols
1. Preparation and Reconstitution:
-
All manipulations involving powdered this compound must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to minimize inhalation exposure.
-
The work surface should be covered with a disposable, plastic-backed absorbent liner, which should be discarded as cytotoxic waste upon completion of the work.
-
Use syringes and IV sets with Luer-lock fittings to prevent accidental disconnection and leakage.[5]
-
When reconstituting, slowly add the solvent to the vial containing the powder to avoid aerosolization. For example, to prepare a stock solution, add the desired volume of DMSO to the vial and gently agitate to dissolve.
2. Cell Culture Administration:
-
All procedures involving the administration of this compound to cell cultures must be performed in a Class II BSC.
-
Use sterile, disposable plasticware.
-
After administration, all contaminated materials (e.g., pipette tips, culture plates, media) must be treated as cytotoxic waste.
3. Spill Management:
-
A spill kit specifically for cytotoxic agents should be readily available in all areas where this compound is handled.
-
In the event of a spill, the area should be immediately evacuated and secured.
-
Personnel involved in the cleanup must wear the appropriate PPE as outlined in the table above.
-
Absorb the spill with absorbent pads from the spill kit.
-
Clean the area with a suitable decontaminating solution, followed by a rinse with water.
-
All materials used for spill cleanup must be disposed of as cytotoxic waste.
Disposal Plan
Proper segregation and disposal of cytotoxic waste are crucial to prevent environmental contamination and exposure to non-laboratory personnel.
| Waste Type | Disposal Container | Labeling |
| Solid Waste (Gloves, Gowns, Liners, Plasticware) | Puncture-resistant, leak-proof container lined with a thick (e.g., 4-mil polyethylene) plastic bag.[5][6] | "Cytotoxic Waste" or "Biohazard" with the cytotoxic symbol. |
| Sharps Waste (Needles, Syringes, Glass Vials) | Puncture-proof sharps container specifically designated for cytotoxic waste.[5] | "Cytotoxic Sharps Waste" or "Biohazard" with the cytotoxic symbol. |
| Liquid Waste (Contaminated Media, Stock Solutions) | Leak-proof, shatter-resistant container (e.g., polyethylene (B3416737) carboy). | "Cytotoxic Liquid Waste" with a detailed list of contents and concentrations.[4] |
All cytotoxic waste must be handled separately from regular laboratory trash and disposed of in accordance with institutional and local regulations for hazardous waste.[6][7]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | USP7抑制剂 | MCE [medchemexpress.cn]
- 3. selleckchem.com [selleckchem.com]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osha.gov [osha.gov]
- 6. danielshealth.ca [danielshealth.ca]
- 7. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
